Product packaging for 2-Methylisoindolin-1-one(Cat. No.:CAS No. 5342-91-6)

2-Methylisoindolin-1-one

Cat. No.: B1605200
CAS No.: 5342-91-6
M. Wt: 147.17 g/mol
InChI Key: JHMBTUMIVBSJFS-UHFFFAOYSA-N
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Description

2-Methylisoindolin-1-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1605200 2-Methylisoindolin-1-one CAS No. 5342-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMBTUMIVBSJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968091
Record name 2-Methyl-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-91-6
Record name NSC3677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2,3-dihydro-1H-isoindol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Methylisoindolin-1-one. While this compound is a structurally significant derivative of the isoindolinone scaffold, a core moiety in various biologically active molecules, it is not extensively characterized in public scientific literature. Consequently, this document serves a dual purpose: it collates the known foundational data for this compound and, more critically, provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical methodological resource for laboratory investigation. We emphasize the causality behind experimental choices and provide self-validating systems to ensure scientific integrity.

Introduction to the Isoindolinone Scaffold and N-Methylation

The isoindolin-1-one core is a bicyclic lactam that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions. The N-methylation of the isoindolinone nitrogen, yielding this compound, is a critical and common structural modification. This substitution can significantly alter the molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.

Key impacts of N-methylation include:

  • Solubility: The methyl group can increase lipophilicity, potentially decreasing aqueous solubility while enhancing solubility in organic media.

  • Lipophilicity (LogP): An increase in LogP is expected, which can influence membrane permeability and oral absorption.

  • Metabolic Stability: The N-methyl group can block potential sites of N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.

  • Conformational Rigidity: The methyl group can influence the rotational barrier around the aryl-carbonyl bond, subtly altering the compound's conformational preferences.

Understanding these properties is paramount for any research or drug development program involving this scaffold.

Core Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, the foundational molecular identifiers are established. This section summarizes the known and computationally predicted properties.

Molecular Identity and Structure

The fundamental structural and identifying information for this compound is presented below.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
Molecular Formula C₉H₉NOPubChem CID 220657[1]
Molecular Weight 147.17 g/mol PubChem CID 220657[1]
CAS Number 5342-91-6ChemicalBook[2]
Melting Point Data not available (Experimental)-
Boiling Point Data not available (Experimental)-
Aqueous Solubility Data not available (Experimental)-
LogP (Predicted) 1.30PubChem CID 220657 (XLogP3-AA)[1]
Topological Polar Surface Area (TPSA) 20.3 ŲPubChem CID 220657[1]

Note: The lack of experimentally determined data underscores the importance of the protocols outlined in the subsequent sections.

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities lead to a depressed and broadened melting range. The choice of a slow heating rate near the expected melting point is crucial for accuracy, preventing thermal lag between the heating block, the thermometer, and the sample.

Protocol 3.1: Capillary Melting Point Determination

  • Principle: A small, powdered sample is heated in a capillary tube within a calibrated heating block. The temperature range over which the sample transitions from a solid to a liquid is observed and recorded.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and crystalline.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.

    • Invert a capillary tube and press the open end into the powder until a small amount enters the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Procedure:

    • Place the capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected (or preliminary) melting point.

    • Decrease the heating rate to 1-2°C per minute. This slow rate is essential for achieving thermal equilibrium and obtaining an accurate reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Trustworthiness: The protocol is self-validating by performing at least two measurements. Consistent results confirm the accuracy of the determination. Calibrating the apparatus with known standards (e.g., benzoic acid, urea) is essential for ensuring the trustworthiness of the temperature readings.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. The key is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This requires sufficient agitation time and a method to separate the solid from the liquid without disturbing the equilibrium. Using a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for biomedical relevance, as the solubility of ionizable compounds can be highly pH-dependent.

Diagram 2: Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess This compound prep2 Add to vial with known volume of buffer (pH 7.4) prep1->prep2 Creates slurry equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant with 0.22 µm syringe filter sep1->sep2 Ensures removal of particulates analysis2 Analyze filtered sample (e.g., via HPLC-UV) sep2->analysis2 analysis1 Prepare calibration curve with known concentrations analysis3 Determine concentration from calibration curve analysis1->analysis3 analysis2->analysis3

Caption: Generalized workflow for equilibrium solubility determination.

Protocol 3.2: Shake-Flask Method for Aqueous Solubility

  • Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

  • Apparatus & Reagents: Orbital shaker with temperature control, centrifuge, analytical balance, vials, syringe filters (0.22 µm, PTFE or other non-binding material), HPLC-UV or UV-Vis spectrophotometer, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

    • Add a precise volume of PBS (e.g., 1 mL) to the vial.

    • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

    • Agitate the slurry for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours).

    • After equilibration, allow the vials to stand at the same constant temperature for a short period to let larger particles settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the analysis solvent (e.g., acetonitrile/water).

    • Generate a calibration curve by analyzing these standards using a suitable analytical method (e.g., HPLC-UV, measuring peak area at the compound's λₘₐₓ).

    • Analyze the filtered saturated solution under the same conditions.

    • Calculate the concentration of the dissolved compound by interpolating its response from the calibration curve.

  • Trustworthiness: The experiment should be run in triplicate to ensure reproducibility. The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed to validate that saturation was achieved.

Spectroscopic Characterization (¹H NMR)

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For ¹H NMR, proper sample preparation is paramount. The choice of a deuterated solvent (e.g., CDCl₃) is necessary to avoid large solvent signals that would obscure the analyte peaks. The presence of suspended solids will degrade the magnetic field homogeneity, leading to broad, uninformative peaks; therefore, filtration is a non-negotiable step.

Protocol 3.3: Acquiring a ¹H NMR Spectrum

  • Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are used to excite the ¹H nuclei, and the resulting signals are detected and transformed into a spectrum that reveals the chemical environment, connectivity, and number of different types of protons in the molecule.

  • Apparatus & Reagents: NMR spectrometer (e.g., 400 MHz), high-quality NMR tubes, Pasteur pipettes, glass wool, deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

    • Gently swirl or vortex the vial until the solid is completely dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into a clean NMR tube. This removes any dust or undissolved particulates.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Follow the instrument-specific software instructions to load the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the reference peak (TMS) to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different protons.

  • Trustworthiness: The resulting spectrum should show sharp, well-resolved peaks. The integral ratios should correspond to the number of protons in the molecular structure. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) serves as an internal check for calibration.

Conclusion

This compound represents a fundamental chemical entity whose full physicochemical profile remains to be experimentally detailed in the public domain. This guide provides the known foundational data and, more importantly, a robust set of authoritative, step-by-step methodologies for its complete characterization. By employing these protocols, researchers can confidently generate high-quality, reproducible data on the melting point, aqueous solubility, and spectroscopic identity of this compound and its analogs. The principles and experimental causality described herein are broadly applicable across small molecule research and are essential for advancing compounds from discovery to development.

References

Spectroscopic Data of 2-Methylisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoindolin-1-one, also known as N-methylphthalimidine, is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol [1]. Its structure, featuring a lactam fused to a benzene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research and development setting. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and established principles of spectroscopic analysis. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule comprises an aromatic ring, a methylene group, a methyl group, and a carbonyl group within a five-membered lactam ring. These components will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9Doublet1HAr-H (peri to C=O)
~7.4-7.6Multiplet2HAr-H
~7.3-7.4Multiplet1HAr-H
~4.4Singlet2HCH₂
~3.1Singlet3HN-CH₃

Interpretation:

  • Aromatic Region (δ 7.3-7.9): The four protons on the benzene ring are expected to be in distinct chemical environments, giving rise to a complex multiplet pattern. The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond and will likely appear as a doublet at the downfield end of the aromatic region.

  • Methylene Protons (δ ~4.4): The two protons of the CH₂ group are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is anticipated to be around 4.4 ppm as a singlet, as there are no adjacent protons to cause splitting.

  • Methyl Protons (δ ~3.1): The three protons of the N-CH₃ group are expected to appear as a sharp singlet around 3.1 ppm. The electronegativity of the adjacent nitrogen atom causes a downfield shift compared to a typical alkyl methyl group.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C=O
~142Ar-C (quaternary)
~132Ar-C (quaternary)
~131Ar-CH
~128Ar-CH
~124Ar-CH
~123Ar-CH
~50CH₂
~29N-CH₃

Interpretation:

  • Carbonyl Carbon (δ ~168): The carbonyl carbon of the lactam is expected to have a chemical shift in the typical range for amides.

  • Aromatic Carbons (δ 123-142): Six signals are expected for the aromatic carbons, two of which will be quaternary. The exact chemical shifts will depend on the substitution pattern and electronic effects.

  • Methylene Carbon (δ ~50): The CH₂ carbon, being attached to both an aromatic ring and a nitrogen atom, is expected to resonate around 50 ppm.

  • Methyl Carbon (δ ~29): The N-CH₃ carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve in CDCl3 with TMS H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process integrate Integration & Peak Picking process->integrate assign Structural Assignment integrate->assign

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2920, ~2850MediumAliphatic C-H stretch (CH₂ and CH₃)
~1680StrongC=O stretch (lactam)
~1600, ~1470Medium-WeakAromatic C=C skeletal vibrations
~1400MediumC-N stretch
~750StrongAromatic C-H out-of-plane bend

Interpretation:

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is the most characteristic feature of the IR spectrum, corresponding to the carbonyl group of the five-membered lactam ring.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups will appear just below 3000 cm⁻¹.

  • Aromatic Region: Bands in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon skeletal vibrations.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electron Ionization - EI):

m/zPossible Fragment
147[M]⁺ (Molecular Ion)
118[M - CHO]⁺
91[C₇H₇]⁺ (Tropylium ion)
90[M - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 147, corresponding to the molecular weight of this compound.

  • Key Fragmentation Pathways:

    • Loss of a formyl radical (CHO) from the molecular ion could lead to a fragment at m/z 118.

    • Cleavage of the lactam ring can lead to various fragments. A common fragmentation pathway for similar structures involves the formation of the stable tropylium ion at m/z 91.

    • Loss of the methyl group followed by the carbonyl group could result in a fragment at m/z 90.

MS_Fragmentation M [M]⁺˙ m/z 147 F1 [M - CHO]⁺ m/z 118 M->F1 - CHO F2 [C₇H₇]⁺ m/z 91 M->F2 Rearrangement F3 [M - CH₃ - CO]⁺ m/z 90 M->F3 - CH₃, -CO

Figure 3: Postulated major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the theoretical basis for the signals in each spectrum, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound in their own experimental work. The provided protocols offer a starting point for obtaining high-quality spectroscopic data.

References

A Technical Guide to the Structural Elucidation of 2-Methylisoindolin-1-one: A Proposed Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylisoindolin-1-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel materials. This guide provides an in-depth, technical framework for the determination and analysis of its single-crystal X-ray structure. While a published crystal structure for this specific molecule is not currently available in public databases, this document outlines a comprehensive, field-proven methodology, from synthesis and crystallization to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.

Introduction: The Significance of Structural Analysis

The isoindolinone core is a privileged scaffold in pharmacology, appearing in molecules with diverse biological activities. The N-methylation to form this compound (Figure 1) subtly alters its electronic and steric properties, which can profoundly impact its biological targets and solid-state behavior. Detailed knowledge of its crystal structure provides indispensable information on:

  • Molecular Conformation: Establishing the precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Supramolecular Assembly: Identifying the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in a crystal lattice.

  • Physicochemical Properties: Correlating the crystal packing with macroscopic properties such as solubility, stability, and melting point.

  • Structure-Activity Relationships (SAR): Providing a high-resolution template for computational modeling and the design of next-generation derivatives.

This guide presents a robust workflow to achieve this structural elucidation.

Experimental Methodology: From Powder to Structure

The determination of a crystal structure is a systematic process. Each step is designed to yield high-quality data, which is essential for an unambiguous and accurate final structure. The overall workflow is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Bulk Characterization (NMR, MS, IR) purification->characterization screening Solvent Screening characterization->screening optimization Optimization of Crystallization Conditions (Temperature, Concentration) screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting data_collection Data Collection (Single-Crystal Diffractometer) harvesting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement (Full-Matrix Least-Squares on F^2) solution->refinement validation Validation & Analysis (CIF File Generation) refinement->validation G cluster_interactions Dominant Intermolecular Forces mol1 Molecule A (Planar Aromatic Ring) mol2 Molecule B (Neighboring Molecule) mol1->mol2 C-H···O Hydrogen Bonds (Methyl/Aryl C-H to Carbonyl O) mol3 Molecule C (Neighboring Molecule) mol1->mol3 π-π Stacking (Aromatic Ring Overlap)

A Technical Guide to Quantum Chemical Calculations for 2-Methylisoindolin-1-one: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Methylisoindolin-1-one (CAS: 5342-91-6), a heterocyclic compound belonging to the isoindolinone class.[1] Isoindolinone scaffolds are prevalent in numerous pharmaceutical molecules and natural products, exhibiting a wide range of biological activities.[2][3] Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of these molecules is paramount for rational drug design and development. This document outlines a robust computational workflow using Density Functional Theory (DFT), detailing the theoretical basis for methodological choices, a step-by-step protocol for calculation, and guidance on the interpretation of key results. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, chemists, and drug development professionals.

Rationale for the Computational Investigation of this compound

This compound is a derivative of the isoindolinone core, a privileged scaffold in medicinal chemistry.[[“]] Quantum chemical calculations offer a powerful, non-experimental method to elucidate molecular properties that are often difficult or expensive to measure directly. By simulating the molecule at the quantum level, we can gain deep insights into:

  • Molecular Geometry: Determining the most stable three-dimensional conformation, including precise bond lengths and angles.

  • Electronic Structure: Mapping the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding the nature of chemical bonds.

  • Reactivity: Quantifying global and local reactivity descriptors through Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting chemical behavior.[5]

  • Spectroscopic Properties: Predicting vibrational (infrared) and NMR spectra to aid in the characterization and identification of the compound, often by correlating theoretical data with experimental results.[6][7]

This guide uses Density Functional Theory (DFT) as the core computational method. DFT provides an excellent balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[8]

Selection of Computational Methodology: A Self-Validating Framework

The reliability of any quantum chemical study hinges on the appropriate selection of the theoretical method and basis set. Our choices are grounded in established best practices for organic molecules of this type.

Theoretical Method: Density Functional Theory (DFT)

We recommend the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

  • Causality and Expertise: The B3LYP functional is a hybrid method that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies derived from DFT. This combination has been proven to yield highly accurate geometries and electronic properties for a vast range of organic systems, including heterocyclic compounds. Its widespread use provides a wealth of benchmark data for comparison and validation.

Basis Set: Pople-Style 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. We select the 6-311++G(d,p) basis set.

  • Causality and Expertise:

    • 6-311G: This triple-split valence basis set provides significant flexibility for valence electrons, which are most involved in chemical bonding and reactions.

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like the oxygen and nitrogen in this compound) and for calculating properties like electron affinity.

    • (d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, accounting for the polarization of electron density within the chemical bonds. A 'd' function on heavy atoms and a 'p' function on hydrogen atoms are crucial for an accurate description of bonding and geometry.

This combination of B3LYP/6-311++G(d,p) represents a robust, well-validated level of theory for obtaining reliable results for the target molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of the computational analysis. The workflow is designed to be sequential, with validation checks at critical steps.

G cluster_0 A Step 1: Build Initial 3D Structure B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C Step 3: Frequency Analysis B->C Optimized Structure D Validation Check C->D Vibrational Frequencies D->B Imaginary Frequencies Found Re-optimize E Step 4: Single-Point Energy & Property Calculation D->E No Imaginary Frequencies F Step 5: Data Analysis & Interpretation E->F Calculated Properties FMO cluster_0 cluster_1 HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophile) LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophile) E Energy Gap ΔE = ELUMO - EHOMO (Energy Gap) Reactivity High Reactivity (Small Gap) Stability High Stability (Large Gap)

References

A Researcher's Guide to the Solubility of 2-Methylisoindolin-1-one in Organic Solvents: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a cornerstone of process development, formulation science, and drug discovery. 2-Methylisoindolin-1-one (CAS: 5342-91-6), a heterocyclic compound, represents a structural motif of interest in medicinal chemistry. However, a significant information gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents.

This technical guide addresses this challenge directly. In the absence of established quantitative data, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We pivot from presenting known data to establishing a robust, first-principles methodology. This guide details the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameters (HSP) as a powerful predictive tool, and provides detailed, field-proven experimental protocols for quantitative solubility determination and HSP characterization.

Foundational Physicochemical Characterization

A thorough understanding of a compound's intrinsic properties is the mandatory first step in any solubility investigation. For this compound, even basic experimental data is not widely published, underscoring its status as a relatively uncharacterized compound.

Molecular Structure and Basic Properties:

  • Chemical Name: this compound

  • CAS Number: 5342-91-6

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

Critical Properties for Solubility Analysis:

  • Melting Point (Tfus): The melting point is a critical parameter that influences the energy required to break the crystal lattice of a solid before it can dissolve. This value is a key input for thermodynamic models of solubility. As no experimental data is publicly available, it must be determined using standard techniques such as Differential Scanning Calorimetry (DSC) or a calibrated melting point apparatus.

  • Octanol-Water Partition Coefficient (logP): The logP value is a measure of a compound's lipophilicity or hydrophobicity. It governs how a solute will partition between an aqueous phase and a lipid-like organic phase, providing a primary indication of its likely solubility in polar versus non-polar solvents. While an experimental value is unavailable, an in silico prediction provides a useful starting point. The Molinspiration cheminformatics toolkit, which uses a robust group-contribution method, predicts a miLogP of 1.39 for this compound[1]. This value suggests a moderate level of lipophilicity, indicating that while it has some non-polar character from its aromatic ring, the polar lactam group will significantly influence its interactions.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative terms like "polar" and "non-polar," a quantitative framework is essential for predicting solubility. The Hansen Solubility Parameters (HSP) provide a robust and widely-used system for this purpose[2]. The core principle is that "like dissolves like," and HSP quantifies this by deconstructing the total cohesive energy of a substance into three components[2][3]:

  • δD (Dispersion): Energy from atomic van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bond donor and acceptor interactions.

Every solvent and solute can be described by a unique set of these three parameters, defining a point in 3D "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller 'Ra' value signifies a higher affinity and a greater likelihood of dissolution[3]. For a given solute, a "Hansen sphere" can be defined with a specific radius of interaction (R₀). Solvents whose HSP coordinates fall inside this sphere are considered "good" solvents, while those outside are "poor" solvents[4].

Experimental Determination of Solubility Profile

The following section outlines the necessary experimental protocols to build a complete solubility profile for this compound from the ground up. The overall workflow is designed to be self-validating, combining quantitative measurements with the determination of predictive parameters.

G cluster_0 Phase 1: Quantitative Solubility cluster_1 Phase 2: Predictive Parameter Determination A Prepare Saturated Solutions (Shake-Flask Method) B Equilibrate (e.g., 24-72h @ 25°C) A->B C Separate Solid & Liquid (Centrifuge/Filter) B->C D Quantify Concentration (HPLC Analysis) C->D I Comprehensive Solubility Profile for this compound D->I E Assess Solubility in ~20+ Solvents of Known HSP F Score Solubility (1=Soluble, 0=Insoluble) E->F G Input Data into HSP Software F->G H Calculate Solute HSP (δD, δP, δH) and Interaction Radius (R₀) G->H H->I

Caption: Overall workflow for characterizing the solubility of this compound.

Part A: Protocol for Quantitative Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound[5]. It ensures that the solvent is fully saturated with the solute, providing a true thermodynamic solubility value. This is followed by quantification using High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific analytical technique[6][7].

Methodology: Shake-Flask with HPLC Quantification

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C).

    • Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24-72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau[8][9].

  • Sample Processing:

    • After equilibration, remove the vials and allow any suspended solid to settle.

    • To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemically inert, fine-pore syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid introducing solid particles into the analytical instrument[10].

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.

  • HPLC Analysis:

    • Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

    • Dilute the saturated supernatant samples with the mobile phase to ensure their concentration falls within the linear range of the calibration curve. Record the dilution factor accurately.

    • Inject the diluted samples into the HPLC.

  • Calculation:

    • Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted samples.

    • Multiply this concentration by the dilution factor to obtain the final equilibrium solubility in the tested solvent (e.g., in mg/mL or g/L).

Part B: Protocol for Experimental Determination of Hansen Solubility Parameters

This protocol determines the HSP coordinates of this compound by observing its behavior in a well-chosen set of solvents with known HSPs[11][12].

Methodology: Solvent Spectrum Solubility Test

  • Solvent Selection:

    • Select a diverse range of at least 20-30 organic solvents with known and varied HSP values. The set should include solvents with high and low values for each of the δD, δP, and δH parameters to effectively probe the entire Hansen space. A representative list is provided in Table 2.

  • Solubility Assessment:

    • In a series of small, labeled test tubes or vials, add a small, consistent amount of this compound (e.g., 10 mg).

    • To each vial, add a fixed volume of a different test solvent (e.g., 1 mL).

    • Agitate the vials vigorously for several minutes and then allow them to stand.

    • Observe each vial and score the solubility. A simple binary system ("1" for soluble, "0" for insoluble) is often sufficient. A more granular scoring system (e.g., 1=fully soluble, 2=partially soluble, 3=swelling, 4=insoluble) can also be used.

  • Data Analysis and HSP Calculation:

    • Compile a list of the solvents, their known HSPs, and the corresponding solubility score.

    • Input this data into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice).

    • The software employs an algorithm to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere). This center point represents the calculated HSP for this compound.

Caption: Logical representation of HSP determination from experimental data points.

Data Presentation and Application

The experimental work described will yield a rich dataset. For maximum utility, this data should be organized into clear, comparative tables.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (g/L) Molar Solubility (mol/L)
Toluene Aromatic [Experimental Data] [Calculated] [Calculated]
Dichloromethane Chlorinated [Experimental Data] [Calculated] [Calculated]
Acetone Ketone [Experimental Data] [Calculated] [Calculated]
Ethyl Acetate Ester [Experimental Data] [Calculated] [Calculated]
Ethanol Alcohol [Experimental Data] [Calculated] [Calculated]
Acetonitrile Nitrile [Experimental Data] [Calculated] [Calculated]
Dimethyl Sulfoxide Sulfoxide [Experimental Data] [Calculated] [Calculated]
n-Heptane Aliphatic [Experimental Data] [Calculated] [Calculated]

| Water | Aqueous | [Experimental Data] | [Calculated] | [Calculated] |

Table 2: Representative Solvents for HSP Determination with Literature HSP Values (MPa⁰·⁵)

Solvent δD δP δH
n-Heptane 15.3 0.0 0.0
Toluene 18.0 1.4 2.0
Tetrahydrofuran (THF) 16.8 5.7 8.0
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Dichloromethane 17.0 7.3 7.1
Acetonitrile 15.3 18.0 6.1
Dimethylformamide (DMF) 17.4 13.7 11.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
1-Butanol 16.0 5.7 15.8
Isopropanol 15.8 6.1 16.4
Ethanol 15.8 8.8 19.4
Methanol 14.7 12.3 22.3
Water 15.5 16.0 42.3

(Source: Data compiled from various sources including Abbott, S. and Hansen, C.M.)[13][14][15]

Conclusion

While the solubility of this compound is not pre-established, this guide provides the necessary theoretical and practical tools for any researcher to comprehensively characterize it. By combining the gold-standard shake-flask method for quantitative data with the predictive power of experimentally-determined Hansen Solubility Parameters, a full and actionable solubility profile can be developed. This enables informed solvent selection for synthesis and purification, aids in the design of crystallization processes, and provides foundational data for pre-formulation studies in drug development, transforming an unknown variable into a well-defined parameter.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2-Methylisoindolin-1-one. While specific literature on this compound is sparse, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to offer a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals. The guide details potential degradation mechanisms, outlines rigorous experimental protocols for thermal and forced degradation analysis, and provides a rationale for experimental design and data interpretation. Our focus is on empowering researchers to develop a comprehensive stability profile for this compound through a self-validating system of protocols and predictive mechanistic understanding.

Introduction: Understanding this compound

This compound, also known as N-methylphthalimidine, belongs to the isoindolinone class of heterocyclic compounds. Its structure, featuring a bicyclic system with a fused benzene ring and a γ-lactam, makes it a subject of interest in medicinal chemistry and materials science. The stability of such a molecule is paramount for its application, as degradation can lead to loss of efficacy, formation of potentially toxic impurities, and altered physicochemical properties.

The core structure consists of an aromatic ring, which is generally stable, fused to a five-membered lactam ring. The lactam contains an amide bond, which is a known site for hydrolytic cleavage. The presence of an N-methyl group can also influence the molecule's electronic properties and susceptibility to oxidative degradation. Understanding the interplay of these structural features is critical to predicting and analyzing its stability.

Predicted Degradation Pathways of this compound

Based on the functional groups present in this compound, several degradation pathways can be postulated under thermal and chemical stress. These pathways are foundational to designing appropriate analytical studies.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the cyclic amide (lactam) bond. This reaction is analogous to the hydrolysis of amides and can be catalyzed by both acid and base.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form 2-(aminomethyl)-N-methylbenzamide.

  • Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the salt of 2-(methylaminomethyl)benzoic acid.

Oxidative Degradation

Oxidation can occur at several positions. The N-methyl group and the benzylic carbon are potential sites for oxidative attack, often initiated by radical mechanisms or strong oxidizing agents like hydrogen peroxide.[1][3][4]

  • N-Demethylation: The N-methyl group can be oxidized to a hydroxymethyl intermediate, which is unstable and can eliminate formaldehyde to yield the corresponding N-unsubstituted isoindolinone.

  • Aromatic Ring Oxidation: While the benzene ring is relatively stable, under harsh oxidative conditions, it can be hydroxylated or undergo ring-opening.

  • Benzylic Oxidation: The benzylic C-H bonds of the isoindolinone ring are activated and could be susceptible to oxidation, potentially leading to the formation of an N-methylphthalimide-like structure if further oxidation and rearrangement occur.

Thermal Degradation (Thermolysis)

In the absence of reactive species like water or oxygen, high temperatures can induce homolytic bond cleavage. The weakest bonds in the molecule are likely to break first. In an inert atmosphere, thermolysis might involve fragmentation of the five-membered ring or cleavage of the N-methyl group.

Below is a diagram illustrating the primary predicted degradation pathways.

Degradation_Pathways_of_2_Methylisoindolin_1_one cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acid_Product 2-(aminomethyl)-N-methylbenzamide This compound->Acid_Product Acidic H₂O Base_Product 2-(methylaminomethyl)benzoic acid salt This compound->Base_Product Basic H₂O N_Demethylation_Product Isoindolin-1-one This compound->N_Demethylation_Product [O] Benzylic_Oxidation_Product N-methylphthalimide (postulated) This compound->Benzylic_Oxidation_Product [O]

Caption: Predicted degradation pathways for this compound.

Experimental Methodologies for Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal stability and degradation profile of this compound. This involves thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[5][6]

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] It is invaluable for determining the onset temperature of thermal decomposition.

Experimental Protocol: Non-Isothermal TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • Analysis Conditions:

    • Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, flow rate 50-100 mL/min) and an oxidative atmosphere (Air or Oxygen, flow rate 50-100 mL/min) to distinguish between thermal and thermo-oxidative degradation.[5]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7][8]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter indicating the start of significant degradation.[9]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic or endothermic degradation processes.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Analysis Conditions:

    • Atmosphere: Typically run under an inert nitrogen atmosphere.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the melting point and extends to the decomposition region identified by TGA.

  • Data Analysis: The DSC thermogram will show an endothermic peak for melting. Any exothermic peaks following the melt can indicate decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][10] These studies involve subjecting the compound to conditions more severe than accelerated storage.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) LC_MS LC-MS Analysis (Separation & Identification) Acid->LC_MS Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->LC_MS Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->LC_MS Thermal Thermal Stress (Solid state, 80°C) Thermal->LC_MS Photolytic Photolytic Stress (UV/Vis light) Photolytic->LC_MS NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Isolate major degradants Drug_Substance This compound (in solution or solid state) Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: General workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (protected from stress) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Treat the drug solution with an equal volume of 0.1 M HCl.

    • Heat at 60 °C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis to prevent further degradation and protect analytical instrumentation.[1]

  • Base Hydrolysis:

    • Treat the drug solution with an equal volume of 0.1 M NaOH.

    • Maintain at 60 °C and sample over time.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide.

    • Keep at room temperature and monitor for degradation.

    • If no degradation is observed, gentle heating may be applied.

  • Thermal Degradation (in solution):

    • Heat the drug solution (in a neutral buffer) at a high temperature (e.g., 80 °C).

    • Analyze samples at different time intervals.

  • Photodegradation:

    • Expose the drug solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11]

    • A control sample should be wrapped in aluminum foil to exclude light.

Analytical Method for Degradation Products

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and all degradation products.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the peak of this compound from all potential degradation products and any matrix components.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector or MS, the peak purity of the parent compound in stressed samples must be confirmed to ensure no degradants are co-eluting.[1]

  • Mass Balance: The sum of the assay of the parent compound and the amounts of all degradation products should be close to 100% of the initial assay, demonstrating that all significant degradants have been detected.[1]

Data Interpretation and Reporting

The data gathered from thermal analysis and forced degradation studies must be synthesized to build a comprehensive stability profile.

Thermal Stability Data
ParameterTechniqueInformation ProvidedExample Interpretation
Decomposition Onset (Tonset) TGATemperature at which significant mass loss begins.[9]A high Tonset (>200 °C) in an inert atmosphere suggests good intrinsic thermal stability. A lower Tonset in air indicates susceptibility to oxidation.
Mass Loss Steps TGANumber and temperature range of distinct degradation events.Multiple steps may correspond to the loss of specific functional groups or different degradation mechanisms.
Melting Point (Tm) DSCTemperature of solid-to-liquid phase transition.A sharp melting peak indicates high purity.
Degradation Exotherm/Endotherm DSCHeat released or absorbed during decomposition.An exothermic event following melting is a strong indicator of thermal decomposition.
Forced Degradation Data

The results from forced degradation studies are crucial for:

  • Identifying Degradation Products: The structures of major degradants should be elucidated using techniques like LC-MS/MS and NMR spectroscopy.

  • Establishing Degradation Pathways: By identifying the products formed under specific stress conditions (e.g., hydrolysis, oxidation), the degradation pathways can be confirmed.

  • Developing a Stability-Indicating Method: The chromatographic data from stressed samples are used to validate the analytical method's ability to separate and quantify impurities.

Conclusion and Recommendations

This guide provides a predictive and methodological framework for the comprehensive evaluation of the thermal stability of this compound. The primary anticipated degradation pathways involve hydrolytic cleavage of the lactam ring and oxidative attack on the N-methyl group.

It is recommended that a systematic study employing TGA, DSC, and a comprehensive forced degradation protocol be conducted. The development and validation of a stability-indicating HPLC method are critical for accurately profiling the degradation products. The insights gained from these studies will be invaluable for defining appropriate storage conditions, shelf-life, and control strategies for any formulation containing this compound, ensuring its quality, safety, and efficacy.

References

Initial Cytotoxicity Screening of 2-Methylisoindolin-1-one: A Multi-Assay Approach to De-Risking Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The evaluation of a compound's cytotoxic potential is a critical, early-stage gatekeeper in the drug discovery pipeline.[1][2][3] This guide provides a comprehensive framework for the initial cytotoxicity screening of 2-Methylisoindolin-1-one, a member of the isoindolinone class of heterocyclic compounds. Isoindolinone scaffolds are prevalent in many pharmacologically active molecules, with various derivatives demonstrating significant biological activities, including anticancer potential.[4][5][6] Therefore, a robust and multi-faceted approach to assessing the cytotoxicity of this novel analogue is imperative. We will move beyond a simple live/dead assessment, detailing a tiered strategy that first quantifies metabolic viability (MTT assay), then assesses membrane integrity (LDH assay), and finally elucidates the primary mechanism of cell death (Annexin V/PI apoptosis assay). This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The isoindolinone core is a privileged structure in medicinal chemistry. Studies on its derivatives have revealed a spectrum of biological effects, from potent, selective anticancer activity against specific cell lines to a complete lack of cytotoxicity in healthy cells.[4][7][8] This variability underscores the necessity of early and thorough cytotoxicity profiling for any new analogue like this compound. The primary objectives of this initial screen are twofold:

  • Determine the Potency of Cytotoxicity: To quantify the concentration at which this compound elicits a toxic response in various cell types. This is typically expressed as the half-maximal inhibitory concentration (IC50).[9][10][11]

  • Elucidate the Preliminary Mechanism of Action: To discern whether the observed cell death is primarily due to programmed cell death (apoptosis) or cellular injury leading to membrane rupture (necrosis).[12][13][14]

This initial profile is crucial for making informed decisions about the compound's future in the development pipeline, identifying potential therapeutic windows, and guiding subsequent mechanistic studies.[2][15]

Foundational Strategy: Experimental Design and Controls

A successful screening campaign is built on a foundation of careful planning and rigorous controls. The choices made at this stage directly impact the quality and interpretability of the final data.

The Critical Choice: Cell Line Selection

The selection of cell lines is paramount and must be tailored to the potential therapeutic application of the compound.[16][17][18] A standard initial panel should include:

  • Cancer Cell Lines: To identify potential anti-proliferative or cytotoxic effects. The choice should be guided by any existing data on related isoindolinone compounds. For a broad screen, a panel including cell lines from different tissue origins (e.g., lung, breast, colon) is advisable.[19]

    • Example Panel:

      • A549: Human lung carcinoma.

      • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

      • HepG2: Human hepatocellular carcinoma.[5]

  • Non-Cancerous "Normal" Cell Line: To assess basal cytotoxicity and establish a selectivity index (the ratio of toxicity in cancer cells versus normal cells). This is crucial for predicting potential off-target toxicity.[16][20]

    • Example Control:

      • MRC-5: Human lung fibroblast.

      • HEK293: Human embryonic kidney cells.[20]

All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity. Standard cell culture practices, including maintaining cells in their recommended media and conditions, are essential.[21][22][23]

Compound Preparation and Vehicle Control

This compound must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Causality: DMSO is used for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO itself can be toxic at concentrations typically above 0.5-1%.

  • Self-Validation: Therefore, every experiment must include a vehicle control . This consists of cells treated with the highest concentration of DMSO used in the experiment, ensuring that any observed cytotoxicity is due to the compound and not the solvent.

Tier 1: Primary Screening with the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[24]

Principle of the MTT Assay

Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25] This formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[26][27]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[27]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

    • Controls: Include wells for untreated cells (100% viability), vehicle control (DMSO), and medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[25][27]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the purple formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[26] Mix gently by shaking on an orbital shaker for 15 minutes.[25]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and IC50 Calculation
  • Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[1][9][10]

Tier 2: Mechanistic Elucidation

While the MTT assay quantifies the loss of viability, it doesn't distinguish between different modes of cell death. The following assays provide this crucial mechanistic insight.

LDH Assay: Quantifying Necrosis via Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][28][29]

Released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH.[30] This NADH then drives the reduction of a tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[14][30]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Establish Controls: It is critical to include three types of controls:

    • Spontaneous LDH Release: Untreated cells (measures baseline membrane damage).

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation (represents 100% cytotoxicity).

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction solution (containing the substrate and tetrazolium salt) to each well of the new plate.

  • Incubation & Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[30]

% Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis

This flow cytometry-based assay provides the most detailed picture by differentiating between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1][12]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[12]

  • Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA and fluoresces red.[12]

  • Viable: Annexin V-negative / PI-negative

  • Early Apoptotic: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

  • Necrotic: Annexin V-negative / PI-positive (this population is often small as primary necrosis leads to membrane rupture allowing both dyes in).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, then neutralize and combine with the floating cells from the supernatant.[21]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[1]

Visualization and Data Synthesis

Experimental Workflow Overview

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (e.g., A549, MRC-5) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Prep (this compound in DMSO) Treatment Treat Cells with Compound (Serial Dilutions + Controls) 24-72h Incubation Compound_Prep->Treatment Cell_Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Flow Annexin V/PI Flow Cytometry Treatment->Flow IC50 IC50 Calculation (Metabolic Viability) MTT->IC50 Membrane_Damage % Cytotoxicity (Membrane Integrity) LDH->Membrane_Damage Apoptosis_Necrosis % Apoptotic vs. Necrotic (Mode of Death) Flow->Apoptosis_Necrosis

Caption: General workflow for the initial cytotoxicity screening of a novel compound.

Distinguishing Cell Death Mechanisms

Cell_Death_Mechanisms Compound This compound Cell Target Cell Compound->Cell Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Pathway 1 Necrosis Necrosis (Cellular Injury) Cell->Necrosis Pathway 2 PS Phosphatidylserine (PS) Translocation Apoptosis->PS Caspase Caspase Activation Apoptosis->Caspase Membrane_Rupture Plasma Membrane Rupture Necrosis->Membrane_Rupture AnnexinV Detected by: Annexin V Assay PS->AnnexinV LDH_Release LDH Release Membrane_Rupture->LDH_Release PI_Uptake Detected by: Propidium Iodide (PI) Membrane_Rupture->PI_Uptake LDH_Assay Detected by: LDH Assay LDH_Release->LDH_Assay

Caption: Key biomarkers and assays for differentiating apoptosis from necrosis.

Synthesizing the Data

The power of this multi-assay approach lies in the integrated interpretation of the results.

Table 1: Hypothetical IC50 Values of this compound (48h Exposure)

Cell Line Tissue Origin Type IC50 (µM)
A549 Lung Cancer 15.8
MCF-7 Breast Cancer 22.4
HepG2 Liver Cancer 35.1

| MRC-5 | Lung | Normal | > 100 |

  • Interpretation: The hypothetical data in Table 1 suggests that this compound has moderate cytotoxic activity against A549 and MCF-7 cells. Crucially, its IC50 value is significantly higher in the normal MRC-5 cell line, indicating a favorable preliminary selectivity index.

Table 2: Mechanistic Assay Summary for A549 Cells (Treated at IC50 concentration)

Assay Endpoint Measured Result Interpretation
MTT Metabolic Viability ~50% Viability Confirms IC50 concentration
LDH Membrane Integrity 8% Cytotoxicity Minimal membrane rupture suggests necrosis is not the primary mechanism.

| Annexin V/PI | Apoptosis/Necrosis | 45% Early Apoptotic | The predominant mode of cell death is apoptosis. |

Conclusion and Future Directions

This guide outlines a logical, tiered, and robust methodology for the initial cytotoxicity screening of this compound. By integrating assays that measure metabolic viability, membrane integrity, and specific markers of cell death, a researcher can build a comprehensive preliminary profile of the compound's biological activity. The hypothetical results presented here—moderate and selective cytotoxicity driven by apoptosis—would justify advancing this compound for further investigation. Subsequent studies could focus on confirming the apoptotic pathway through caspase activation assays, exploring cell cycle effects, and ultimately, progressing to more complex 3D culture or in vivo models.

References

The Strategic Utility of 2-Methylisoindolin-1-one in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, the isoindolin-1-one core stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic framework presents a well-defined vector for chemical exploration, while its inherent physicochemical properties often confer favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide delves into the specific application of a seemingly simple yet strategically significant member of this family: 2-Methylisoindolin-1-one, as a cornerstone fragment in the paradigm of Fragment-Based Drug Discovery (FBDD).

Fragment-based approaches have revolutionized the hit-finding process by screening low molecular weight compounds (typically adhering to the "Rule of Three": MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) against biological targets. The resulting low-affinity interactions, when identified and characterized, provide a highly efficient starting point for optimization into potent, drug-like candidates. This guide will elucidate the rationale behind the selection of this compound as a premier fragment, detail the experimental methodologies for its application, and present a case study illustrating its successful evolution from a simple fragment to a potent inhibitor.

Core Rationale: Why this compound?

The strategic value of this compound as a fragment is rooted in a confluence of desirable physicochemical and structural properties.

Physicochemical Profile and the "Rule of Three"

This compound, with a molecular weight of approximately 147.17 g/mol , comfortably fits within the "Rule of Three" guidelines for fragment libraries. Its calculated logP is also well within the acceptable range for fragments, ensuring adequate solubility for high-concentration screening while maintaining a degree of lipophilicity that can be crucial for target engagement.

PropertyValue"Rule of Three" Guideline
Molecular Weight ~147.17 g/mol < 300 Da
cLogP ~1.5≤ 3
Hydrogen Bond Donors 0≤ 3
Hydrogen Bond Acceptors 1 (carbonyl oxygen)≤ 3
Rotatable Bonds 0≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment-based drug discovery.

The "Magic Methyl" Effect: More Than Just a Substituent

The N-methyl group is not merely a placeholder; its presence is a deliberate design choice that can profoundly influence a fragment's behavior. This phenomenon, often termed the "magic methyl" effect, can manifest in several advantageous ways:

  • Enhanced Binding Affinity: The methyl group can occupy small, hydrophobic pockets within a binding site, leading to a significant increase in binding affinity through favorable van der Waals interactions. This can be a critical factor in detecting and validating a low-affinity fragment hit.

  • Improved Solubility: The addition of a methyl group can disrupt crystal packing and, in some cases, improve aqueous solubility compared to the unsubstituted parent scaffold.

  • Vector for Elaboration: The nitrogen atom of the isoindolinone core serves as a key vector for chemical modification. The methyl group establishes a baseline for understanding the steric and electronic requirements of the N-substituent pocket, guiding subsequent optimization efforts.

  • Metabolic Stability: N-methylation can block a potential site of metabolism, thereby increasing the metabolic stability of the resulting lead compounds.

Experimental Workflow: From Fragment Screening to Hit Validation

The deployment of this compound in a drug discovery campaign follows a well-established FBDD workflow. The choice of screening technique is critical for detecting the weak binding events characteristic of fragments.

Primary Screening Techniques

A variety of biophysical techniques are employed for the initial screening of fragment libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for fragment screening as it can reliably detect weak binding interactions with Kd values in the millimolar range. Both ligand-observed (e.g., Saturation Transfer Difference - STD) and protein-observed (e.g., 1H-15N HSQC) experiments can be utilized.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on fragment binding, including association and dissociation rates.

  • X-ray Crystallography: This technique offers the most detailed structural information, revealing the precise binding mode of the fragment within the target protein. This information is invaluable for structure-based drug design.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_validation Validation & Characterization cluster_optimization Hit-to-Lead Optimization prep_lib Fragment Library (incl. This compound) screen Primary Biophysical Screen (NMR, SPR, X-ray) prep_lib->screen prep_target Target Protein Purification & QC prep_target->screen hit_id Hit Identification (Binding Confirmed) screen->hit_id Identifies binders validate Hit Validation (Orthogonal Assays) hit_id->validate Progresses hits structure Structural Biology (X-ray or NMR) validate->structure Confirms binding synthesis Analogue Synthesis (SAR Exploration) structure->synthesis Guides design lead_opt Lead Optimization (ADMET Profiling) synthesis->lead_opt Improves potency lead_opt->synthesis Iterative Cycles

Caption: FBDD workflow for this compound.

Protocol: Synthesis of this compound

The synthesis of this compound is a straightforward procedure, making it an attractive and accessible fragment for library inclusion. A common and efficient method involves the reductive amination of 2-carboxybenzaldehyde.

Materials:

  • 2-Carboxybenzaldehyde

  • Methylamine (solution in THF or water)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-carboxybenzaldehyde (1 equivalent) and dissolve in DCM or THF.

  • Imine Formation: Add methylamine (1.1 to 1.5 equivalents) to the solution. If using an aqueous solution of methylamine, a Dean-Stark apparatus may be employed to remove water. Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (STAB or NaBH3CN, 1.2 to 1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Case Study: Evolution of an Isoindolinone Fragment into a Potent PARP-1 Inhibitor

The development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors provides a compelling, real-world example of how a simple isoindolinone scaffold can be elaborated into a potent therapeutic agent. PARP-1 is a key enzyme in the DNA damage repair pathway and a validated target in oncology.

In a notable drug discovery campaign, a C1-methylated isoindolinone was identified as a privileged scaffold for PARP-1 inhibition. This discovery stemmed from efforts to improve the binding efficiency and drug-like properties of an earlier isoindolinone carboxamide series. The introduction of a methyl group at the C1 position of the isoindolinone core was a key optimization step.

Structural Insights: The Role of the Methyl Group in Binding

Co-crystal structures of these C1-methylated isoindolinone inhibitors with PARP-1 revealed the critical role of this substituent. The methyl group was found to occupy a small hydrophobic pocket in the enzyme's active site, contributing to a significant increase in binding affinity. This observation underscores the principle of the "magic methyl" effect, where a seemingly minor modification leads to a substantial improvement in potency. The isoindolinone core itself mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1, allowing it to act as a competitive inhibitor.

SAR_Progression frag This compound Fragment Hit Low Affinity inter C1-Methylated Isoindolinone Carboxamide Key Intermediate Increased Potency frag->inter Fragment Elaboration lead NMS-P515 Potent PARP-1 Inhibitor High Affinity & Selectivity inter->lead Structure-Guided Optimization

Caption: Hit-to-lead progression of an isoindolinone fragment.

The stereochemistry at the C1 position was also found to be crucial, with the (S)-enantiomer exhibiting significantly greater potency. This stereospecificity highlights the well-defined nature of the binding pocket and the importance of precise structural information in guiding inhibitor design.

From Fragment to Lead: A Trajectory of Optimization

The initial isoindolinone fragment provided the foundational scaffold for interaction with the nicotinamide-binding site of PARP-1. The subsequent hit-to-lead optimization process involved several key steps:

  • Fragment Elaboration: The core fragment was "grown" by introducing a carboxamide group, a common strategy to form additional hydrogen bonds and enhance affinity.

  • Introduction of the C1-Methyl Group: As discussed, this was a critical step that significantly improved binding efficiency.

  • Structure-Guided Design: X-ray co-crystal structures of the inhibitors bound to PARP-1 provided a detailed roadmap for further modifications, allowing for the rational design of substituents that would optimize interactions with the protein.

  • ADMET Profiling: As the potency of the compounds increased, they were subjected to a battery of in vitro and in vivo assays to assess their pharmacokinetic and pharmacodynamic properties.

This iterative process, beginning with a simple, well-characterized fragment, ultimately led to the discovery of highly potent and selective PARP-1 inhibitors like NMS-P515.

Conclusion: A Versatile Building Block for Future Discovery

This compound represents more than just a simple heterocyclic compound; it is a strategically valuable starting point for fragment-based drug discovery. Its adherence to the "Rule of Three," the potential for a "magic methyl" effect to enhance binding, and its synthetic tractability make it an ideal candidate for inclusion in fragment libraries. The successful development of potent PARP-1 inhibitors from a closely related scaffold serves as a powerful testament to the potential of this fragment. As researchers continue to tackle increasingly challenging biological targets, the judicious application of well-designed fragments like this compound will undoubtedly remain a cornerstone of innovative drug discovery.

Introduction: The Isoindolinone Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 2-Methylisoindolin-1-one and the Broader Isoindolinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets. The isoindolin-1-one skeleton is a prominent member of this class, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of therapeutic applications[1][2]. Its rigid, bicyclic structure provides a stable anchor for various functional groups, enabling the fine-tuning of pharmacological activity.

This guide focuses on This compound , a foundational member of the isoindolinone family. While extensive, specific pharmacological data for this simple analogue is not widely published, its role as a key synthetic intermediate and its representation of the fundamental isoindolinone scaffold make it an important subject of study[3]. We will delve into the known characteristics of this compound and extrapolate its potential by exploring the rich pharmacology of the broader isoindolinone class. This analysis will provide researchers and drug development professionals with a comprehensive understanding of the scaffold's potential, from chemical synthesis to therapeutic application.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the cornerstone of pharmacological assessment. These characteristics govern its solubility, stability, and ability to interact with biological systems.

Core Properties

This compound is a simple N-alkylated derivative of the isoindolinone core. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
CAS Number 5342-91-6
MDL Number MFCD00030287
Chemical Structure

The structure consists of a benzene ring fused to a five-membered lactam ring, with a methyl group attached to the nitrogen atom.

Figure 1: Chemical structure of this compound.

Synthesis and Methodologies

The synthesis of isoindolinones is a well-established field, with numerous methods available. For this compound, a common and efficient approach involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with methylamine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methods for synthesizing N-substituted isoindolinones[4]. The causality behind this choice lies in its high efficiency and use of readily available starting materials. The platinum nanowire catalyst offers high surface area and reactivity, enabling the reaction to proceed under mild conditions (1 bar H₂).

Materials:

  • 2-carboxybenzaldehyde

  • Methylamine (e.g., 40% solution in water)

  • Ultrathin Platinum (Pt) Nanowires

  • Hydrogen (H₂) gas

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Brine

Step-by-Step Procedure:

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol, 150.1 mg).

  • Reagent Addition: Add ethanol (10 mL) to dissolve the starting material. Subsequently, add the Pt nanowire catalyst (1 mol%).

  • Amine Addition: Add methylamine solution (1.2 mmol) to the mixture.

  • Reaction Condition: Seal the flask, purge with H₂ gas, and then maintain the H₂ atmosphere at 1 bar using a balloon.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

G start Start: 2-Carboxybenzaldehyde & Methylamine dissolve Dissolve in Ethanol Add Pt Nanowire Catalyst start->dissolve react Reductive Amination (1 bar H₂, RT, 12-24h) dissolve->react monitor Monitor with TLC react->monitor monitor->react Incomplete filter Catalyst Filtration monitor->filter Complete extract Solvent Extraction (EtOAc/Water) filter->extract purify Column Chromatography extract->purify end_product End Product: This compound purify->end_product

Figure 2: Workflow for the synthesis of this compound.

Pharmacological Landscape of the Isoindolinone Scaffold

While this compound itself is primarily a building block, the isoindolinone core it contains is central to drugs with profound pharmacological effects. Understanding these derivatives provides a predictive framework for the potential of new analogues.

Immunomodulatory and Antineoplastic Activity

Perhaps the most famous isoindolinone derivatives are the immunomodulatory imide drugs (IMiDs), such as Lenalidomide and Pomalidomide. These drugs are analogues of thalidomide and are used to treat multiple myeloma[5][6].

Mechanism of Action: IMiDs exert their effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[5]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors in multiple myeloma cells is a key event that leads to apoptosis and cell cycle arrest.

G cluster_0 E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 IMiD Isoindolinone Drug (e.g., Lenalidomide) IMiD->CRBN Binds & Alters Substrate Specificity IKZF Ikaros/Aiolos (IKZF1/3) IKZF->CRBN Recruited to Complex Proteasome Proteasome IKZF->Proteasome Degradation Ub Ubiquitin Ub->IKZF Ubiquitination Result Myeloma Cell Apoptosis & Immune Stimulation Proteasome->Result

Figure 3: Simplified mechanism of action for immunomodulatory isoindolinones.
Enzyme Inhibition: Carbonic Anhydrase

Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isoforms[7]. These enzymes play roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.

A study on novel isoindolinone-sulfamate derivatives demonstrated potent inhibitory activity, with some compounds showing significantly higher affinity for hCA I and II than the standard inhibitor Acetazolamide (AAZ)[7].

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)
Acetazolamide (AAZ) 436.2093.53
Derivative 2c 16.09 ± 4.1414.87 ± 3.25
Derivative 2f 11.48 ± 4.189.32 ± 2.35
Table adapted from data presented in Yilmaz et al., 2025.[7]

The self-validating nature of this data comes from the direct comparison to a well-characterized standard (AAZ) under identical assay conditions, confirming the superior potency of the novel derivatives.

CNS and Anti-inflammatory Potential

The isoindolinone scaffold is also found in compounds with other biological activities:

  • Anti-inflammatory: Indoprofen is an isoindoline-containing NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production[5][6].

  • CNS Activity: The core structure of this compound is utilized as an intermediate in the synthesis of molecules with potential as antidepressants and antipsychotics, suggesting the scaffold can be tailored to cross the blood-brain barrier and interact with CNS targets[3].

Predictive Pharmacokinetics and Toxicology (In Silico)

In the absence of experimental data for this compound, computational methods provide valuable, field-proven insights into its likely pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological profile. This approach is a standard first step in modern drug discovery to identify potential liabilities early.

In Silico ADMET Workflow

The process involves using validated computational models to predict a molecule's properties based on its structure.

G input Input: 2D Structure of This compound physchem Calculate Physicochemical Properties (MW, logP, TPSA) input->physchem adme Predict ADME Profile (GI Absorption, BBB Permeation, CYP450 Inhibition) physchem->adme druglikeness Assess Drug-Likeness (e.g., Lipinski's Rule of Five) physchem->druglikeness tox Predict Toxicity (hERG Inhibition, Mutagenicity) adme->tox output Output: Comprehensive Pharmacological Profile tox->output druglikeness->output

Figure 4: Workflow for in silico ADMET prediction.
Predicted Profile

Based on its structure and comparison with similar small molecules analyzed in the literature[8], we can predict the following profile for this compound.

ParameterPredicted Value/OutcomeRationale / Implication
Lipinski's Rule of Five CompliantGood potential for oral bioavailability.
- Molecular Weight147.18 (< 500 Da)Favorable for absorption and distribution.
- logP (Lipophilicity)~1.5-2.0 (< 5)Balanced solubility, likely good permeability.
- H-Bond Donors0 (< 5)Favorable for membrane permeation.
- H-Bond Acceptors1 (< 10)Favorable for membrane permeation.
GI Absorption HighLow molecular weight and moderate lipophilicity suggest efficient passive diffusion across the gut wall.
BBB Penetration LikelySmall, moderately lipophilic molecules often cross the blood-brain barrier, aligning with its use as a scaffold for CNS drugs[3].
Metabolism Potential CYP SubstrateThe aromatic ring is a likely site for Phase I oxidation by cytochrome P450 enzymes.
Toxicity (hERG) Low ProbabilitySimple, unfunctionalized core is less likely to have off-target ion channel activity.

Trustworthiness of Prediction: This in silico protocol is a self-validating system in that the predictions are based on large datasets of experimentally verified compounds. While not a substitute for empirical testing, it provides a highly reliable initial assessment to guide experimental design.

Conclusion and Future Directions

This compound, in its own right, is a simple heterocyclic compound. However, its true significance lies in its identity as a member of the powerful isoindolin-1-one family. The scaffold is a validated starting point for developing highly potent and specific drugs, from blockbuster immunomodulators to targeted enzyme inhibitors.

The pharmacological profile of the isoindolinone core is characterized by its versatility. By making precise chemical modifications to the core structure—analogous to adding functional groups to this compound—researchers can develop compounds with activities spanning oncology, immunology, and neurology.

Future work should focus on:

  • Library Synthesis: Using this compound as a parent structure to create a library of novel derivatives with diverse substitutions on the aromatic ring.

  • High-Throughput Screening: Testing this library against a panel of disease-relevant targets (e.g., kinases, proteases, E3 ligases) to identify new lead compounds.

  • Experimental Validation: Subjecting promising hits to rigorous in vitro and in vivo testing to confirm their ADMET properties and efficacy, validating or refining the initial in silico predictions.

This guide serves as a foundational resource, grounding future exploration of this valuable scaffold in established chemical principles and pharmacological precedent.

References

An In-Depth Technical Guide to the In Silico ADME Profile of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant proportion of clinical trial failures can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Consequently, the early-stage assessment of these pharmacokinetic and safety parameters is critical. In silico computational models provide a rapid, cost-effective, and resource-efficient methodology to predict the ADMET profile of novel chemical entities before their synthesis.[1][2] This technical guide provides a comprehensive, multi-faceted in silico analysis of 2-Methylisoindolin-1-one, a representative small molecule, demonstrating the power and rationale of using predictive computational toxicology and pharmacokinetics to guide drug development. We will dissect its physicochemical properties, predict its journey through the body, and flag potential liabilities, thereby creating a foundational ADMET profile to inform subsequent experimental validation.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex pharmacokinetic predictions, a molecule's fundamental physicochemical properties must be assessed. These characteristics are the primary determinants of its behavior in a biological system. For this analysis, the canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, CN1CC2=CC=CC=C2C1=O , was used as the input for predictive calculations.[3]

The Litmus Test: Lipinski's Rule of Five

Christopher Lipinski's Rule of Five (Ro5) is an empirically derived set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[3][4] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

The core principle is that successful oral drugs are typically relatively small and moderately lipophilic, properties that facilitate passage across cellular membranes.[5] this compound exhibits full compliance with Lipinski's Rule of Five, suggesting a favorable starting point for development as an orally administered agent.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance for this compound

ParameterPredicted ValueLipinski's Rule (Threshold)Compliance
Molecular Weight147.18 g/mol ≤ 500Yes
MLogP0.96≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
Violations 0 ≤ 1 Yes

Data generated using principles from SwissADME and pkCSM predictive models.[6][7]

Experimental Workflow: Initial Physicochemical & Drug-Likeness Assessment

The initial screening of a compound is a critical filtering step. The causality is straightforward: if a molecule's basic properties are outside the established "drug-like" space, its chances of downstream success diminish significantly, regardless of its potency. This workflow ensures that resources are not wasted on compounds with fundamental physicochemical flaws.

cluster_input Input cluster_process In Silico Prediction Engine (e.g., SwissADME, pkCSM) cluster_analysis Analysis cluster_output Output SMILES Compound Structure (SMILES: CN1CC2=CC=CC=C2C1=O) Calc Calculate Physicochemical Properties (MW, LogP, HBA, HBD) SMILES->Calc Input Structure Lipinski Evaluate Against Lipinski's Rule of Five Calc->Lipinski Calculated Properties Output Drug-Like Profile: Compliant Lipinski->Output Assess Violations

Caption: Workflow for initial drug-likeness screening.

Absorption: The Gateway to Systemic Circulation

For a drug to be effective, it must first be absorbed into the bloodstream. For orally administered drugs, this primarily involves crossing the gastrointestinal (GI) tract. In silico models predict this based on a molecule's physicochemical properties.

High gastrointestinal absorption is predicted for this compound. This is strongly correlated with its low molecular weight and moderate lipophilicity, which are favorable for passive diffusion across the intestinal epithelium. Another key predictor is the Topological Polar Surface Area (TPSA), which quantifies the surface area of a molecule's polar atoms. A lower TPSA is generally associated with better membrane permeability.

Table 2: Predicted Absorption Properties for this compound

ParameterPredicted ValueInterpretation
Gastrointestinal (GI) AbsorptionHighFavorable for oral administration.
Blood-Brain Barrier (BBB) PermeantYesLikely to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively removed from cells by P-gp efflux pump.
Topological Polar Surface Area (TPSA)20.31 ŲLow value, indicative of good cell membrane permeability.

Predictions based on established models like the BOILED-Egg method available in SwissADME.[6][8]

Distribution: Reaching the Site of Action

Once in the bloodstream, a drug is distributed throughout the body. Two critical factors governing this process are its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to plasma proteins.

Blood-Brain Barrier (BBB) Permeation

The BBB is a highly selective barrier that protects the central nervous system (CNS). Whether a drug should cross the BBB depends on its intended target. For CNS-acting drugs, penetration is essential; for peripherally acting drugs, it is undesirable to avoid CNS side effects. In silico models predict BBB permeation based on a combination of factors including lipophilicity, molecular size, and polarity. The predictions indicate that this compound is likely to cross the BBB. This is consistent with its favorable lipophilicity (MLogP 0.96) and low TPSA (20.31 Ų), key features of CNS-active molecules.[8]

cluster_props Molecular Properties cluster_transport Transport Mechanisms cluster_outcome Prediction Lipophilicity High Lipophilicity (LogP) Passive Passive Diffusion Lipophilicity->Passive Size Low Molecular Weight Size->Passive Polarity Low Polarity (TPSA) Polarity->Passive BBB High Probability of BBB Permeation Passive->BBB Efflux Low P-gp Efflux Efflux->BBB

Caption: Key factors influencing Blood-Brain Barrier (BBB) permeation.

The BOILED-Egg Model: An Intuitive Visualization

The Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model is an intuitive graphical method that plots lipophilicity (WLOGP) against polarity (TPSA) to predict passive GI absorption and BBB penetration. Molecules falling within the white region (the "egg white") are predicted to be well-absorbed by the GI tract, while those in the yellow region (the "yolk") are predicted to penetrate the BBB.[8] this compound falls comfortably within both regions, reinforcing the predictions of high GI absorption and BBB permeability.

Metabolism: The Body's Chemical Processor

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the process by which the body chemically modifies drugs for excretion. Predicting a compound's interaction with CYP isoforms is crucial, as inhibition of these enzymes can lead to dangerous drug-drug interactions.

In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. The predictions for this compound suggest it is not a significant inhibitor of the five major isoforms tested (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This is a favorable characteristic, as it implies a lower risk of causing metabolic drug-drug interactions.

Table 3: Predicted Cytochrome P450 (CYP) Inhibition Profile

CYP IsoformPredicted to be an Inhibitor?Interpretation
CYP1A2NoLow risk of interaction with CYP1A2 substrates.
CYP2C19NoLow risk of interaction with CYP2C19 substrates.
CYP2C9NoLow risk of interaction with CYP2C9 substrates.
CYP2D6NoLow risk of interaction with CYP2D6 substrates.
CYP3A4NoLow risk of interaction with CYP3A4 substrates.

Predictions based on machine learning models trained on large datasets of known inhibitors.

Toxicity: Predicting Adverse Effects

Early identification of potential toxicity is one of the most impactful applications of computational toxicology. By flagging liabilities before synthesis, in silico models help de-risk drug development programs.

Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, which can lead to life-threatening arrhythmias. Therefore, assessing hERG liability is a mandatory part of safety pharmacology. Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict a compound's potential to block the hERG channel. The in silico prediction for this compound indicates it is unlikely to be a hERG inhibitor, a critical positive finding for its safety profile.

Other Toxicological Endpoints

Beyond hERG, computational models can predict a range of other toxicities. The predictions for this compound suggest a generally low-risk profile across several key endpoints.

Table 4: Predicted Toxicity Profile for this compound

Toxicity EndpointPredictionInterpretation
hERG I InhibitionNoLow risk of cardiotoxicity.
HepatotoxicityNoLow risk of drug-induced liver injury.
Skin SensitisationNoLow risk of causing an allergic skin reaction.
AMES ToxicityNoLow risk of being mutagenic.

Predictions derived from graph-based signature models like those used in pkCSM.

Integrated Analysis and Conclusion

The comprehensive in silico ADMET assessment of this compound paints a promising picture for a potential drug candidate, particularly one targeting the central nervous system.

  • Strengths : The molecule exhibits excellent "drug-like" characteristics, with full compliance with Lipinski's Rule of Five. It is predicted to have high gastrointestinal absorption, making it suitable for oral delivery. Crucially, its predicted safety profile is favorable, with low risks flagged for key toxicities including cardiotoxicity (hERG), mutagenicity (AMES), and hepatotoxicity. Its predicted ability to cross the Blood-Brain Barrier suggests its utility for CNS targets.

  • Considerations : The high probability of BBB penetration means this compound would be unsuitable for peripherally-acting targets where CNS side effects are to be avoided. While it is not predicted to be a P-gp substrate, further investigation into interactions with other transporters may be warranted.

Experimental Protocols: A Self-Validating Workflow

The following protocol outlines the steps to generate a comprehensive ADMET profile for a small molecule using a freely available and widely cited web-based tool, demonstrating the self-validating nature of these computational experiments.

Protocol: ADMET Prediction using SwissADME

Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of this compound.[6]

Methodology:

  • Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME homepage (--INVALID-LINK--]">http://www.swissadme.ch).[6]

  • Input Molecular Structure:

    • In the provided molecule drawing area (MarvinJS), either draw the structure of this compound or, more simply, paste its SMILES string (CN1CC2=CC=CC=C2C1=O) into the text box.

    • A list of molecules can be processed by entering one SMILES string per line.

  • Execute Prediction: Click the "Run" button to initiate the calculations.

  • Analyze Results: The server will output a comprehensive report containing several data panels for the molecule.

    • Physicochemical Properties: Examine the table for values such as Molecular Weight, MLogP, TPSA, and solubility predictions.

    • Lipophilicity: Review the consensus Log P value, which averages several predictive models.

    • Pharmacokinetics: Check the predictions for GI absorption, BBB permeation, and P-gp substrate status. Note the results of CYP inhibition predictions for the five major isoforms.

    • Drug-Likeness: Verify the compliance with Lipinski's Rule of Five and other drug-likeness filters.

    • Graphical Analysis: Click the "Show BOILED-Egg" button to visualize the molecule's position relative to the predictive ellipses for GI absorption and BBB penetration.

  • Data Export: The results can be exported in CSV format for further analysis and record-keeping.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Scaffold to Strategy

The compound 2-Methylisoindolin-1-one, while structurally unassuming, belongs to a family of heterocycles that holds a privileged status in medicinal chemistry. The isoindolin-1-one core is a cornerstone of numerous clinically approved drugs, demonstrating remarkable versatility in engaging a wide array of biological targets.[1][2] Direct pharmacological data for this compound is sparse, presenting not a barrier, but an opportunity.[3][4] This guide eschews speculation in favor of a rational, evidence-based strategy. By analyzing the well-documented targets of its structural analogs, we can construct a robust, multi-pronged approach to systematically uncover the therapeutic potential of this molecule. This document serves as a strategic roadmap, outlining high-probability target classes and providing detailed, field-proven methodologies for their validation.

Section 1: Primary Hypothesized Target Class: Poly (ADP-ribose) Polymerase (PARP)

1.1. Rationale: A Strong Precedent in Oncology

The most compelling starting point for investigating this compound is its potential as an inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes. The isoindolinone scaffold is a key feature in a new generation of PARP inhibitors, some specifically designed to enhance blood-brain barrier permeability for treating CNS cancers.[5] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR), primarily involved in repairing single-strand breaks (SSBs) through the base excision repair pathway.[6]

The therapeutic principle of PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[7][8] The cell's inability to repair these DSBs via its compromised HRR pathway results in catastrophic genomic instability and apoptosis, selectively killing the cancer cells while largely sparing healthy cells with functional HRR.[7] Given the structural precedent, it is highly probable that this compound could engage the NAD+ binding pocket of PARP enzymes.

1.2. Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation & Repair cluster_Inhibition Therapeutic Intervention DNA_damage DNA Damage (e.g., ROS, Alkylation) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP1 PARP1 Activation SSB->PARP1 PARP_recruitment Recruitment of Repair Factors (XRCC1) PARP1->PARP_recruitment Stalled_Fork Replication Fork Collapse PARP1->Stalled_Fork Unrepaired SSB leads to SSB_Repair SSB Repair (BER) PARP_recruitment->SSB_Repair Replication DNA Replication Replication->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis HRR->Apoptosis Blocked Molecule This compound Molecule->PARP1 Inhibition BRCA_deficient HRR-Deficient Cell (e.g., BRCA1/2 mutant)

Caption: PARP1's role in SSB repair and the synthetic lethality induced by its inhibition in HRR-deficient cells.

1.3. Experimental Validation Workflow: From Enzyme to Cell

A two-tiered approach is essential to rigorously validate PARP1 as a target. First, direct enzymatic inhibition must be quantified. Second, target engagement within a cellular context must be confirmed to ensure the compound reaches and binds to its intended target in a biological system.

PARP_Validation_Workflow cluster_invitro Step 1: In Vitro Enzymatic Assay cluster_incell Step 2: Cellular Target Engagement start Hypothesis: This compound Inhibits PARP1 assay PARP1 Inhibition Assay (ELISA or FP-based) start->assay ic50 Determine IC50 Value assay->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa If potent (low µM/nM IC50) thermal_shift Measure Thermal Stabilization of PARP1 cetsa->thermal_shift end_node Conclusion: PARP1 is a Validated Target thermal_shift->end_node If significant shift observed Kinobeads_Workflow start Prepare Cell Lysate (Native Proteome) compound Incubate with This compound (Dose-Response) start->compound kinobeads Competitive Binding with Immobilized Kinobeads compound->kinobeads wash Wash Unbound Proteins kinobeads->wash elute Elute Bound Kinases wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms analysis Protein ID & Quantification Generate Dose-Response Curves lcms->analysis end_node Identify Kinase Targets & Determine IC50 Values analysis->end_node

References

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methylisoindolin-1-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The methodology presented herein is centered around the robust and efficient reductive amination of 2-carboxybenzaldehyde with methylamine. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and thorough guidelines for product purification and characterization. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes scientific integrity, safety, and reproducibility to ensure the successful synthesis of high-purity this compound.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are a privileged class of nitrogen-containing bicyclic heterocycles that form the core structure of numerous biologically active compounds and pharmaceuticals. Their rigid, planar structure, combined with the ability to present substituents in a well-defined three-dimensional space, makes them attractive scaffolds for interacting with various biological targets. This compound, as a fundamental member of this family, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient and reliable synthesis of this compound is, therefore, of paramount importance for advancing research in medicinal chemistry.

Synthetic Strategy: Reductive Amination of 2-Carboxybenzaldehyde

The chosen synthetic route for this compound is the reductive amination of 2-carboxybenzaldehyde with methylamine. This method is advantageous due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the straightforward nature of the transformation.

The reaction proceeds in two key stages within a one-pot synthesis:

  • Iminium Ion Formation: 2-Carboxybenzaldehyde reacts with methylamine to form a Schiff base (imine), which is subsequently protonated to generate an iminium ion. The acidic nature of the carboxylic acid group on the starting material can facilitate this step.

  • Intramolecular Cyclization and Reduction: The intermediate undergoes an intramolecular cyclization, followed by reduction of the resulting cyclic iminium species to yield the final this compound product.

A mild reducing agent, such as sodium borohydride, is employed to selectively reduce the iminium ion in the presence of the carboxylic acid functionality.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Carboxybenzaldehyde 2-Carboxybenzaldehyde Iminium_Ion_Formation Iminium Ion Formation & Intramolecular Cyclization 2-Carboxybenzaldehyde->Iminium_Ion_Formation Methylamine Methylamine Methylamine->Iminium_Ion_Formation Reduction Reduction (Sodium Borohydride) Iminium_Ion_Formation->Reduction Quenching Quenching & Extraction Reduction->Quenching Purification Column Chromatography Quenching->Purification Final_Product This compound Purification->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Carboxybenzaldehyde≥98%Sigma-Aldrich
Methylamine solution (40% in H₂O)Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFisher Scientific
Brine (Saturated NaCl)Aqueous solutionFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (7.5 g, 50 mmol, 1.0 equiv.).

    • Add 100 mL of anhydrous methanol to the flask and stir at room temperature until the solid is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Methylamine:

    • While maintaining the temperature at 0 °C, slowly add methylamine solution (40% in H₂O, 6.6 mL, 75 mmol, 1.5 equiv.) dropwise to the stirred solution over 15 minutes. A slight exotherm may be observed.

  • Formation of the Intermediate:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

    • Continue stirring at room temperature for 1 hour. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • In small portions, carefully add sodium borohydride (2.8 g, 75 mmol, 1.5 equiv.) to the stirred solution over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and methylamine. Stir for 15 minutes.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add 100 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

Purification

The crude this compound can be purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

  • Eluent: A gradient elution is recommended, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance White to off-white solid
Melting Point 91-93 °C
¹H NMR (CDCl₃)δ (ppm): 7.85 (d, 1H), 7.50-7.40 (m, 3H), 4.35 (s, 2H), 3.15 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 168.0, 142.5, 132.0, 131.5, 128.0, 123.5, 122.5, 50.0, 30.0
IR (KBr) ν (cm⁻¹): ~1680 (C=O, amide), ~2920 (C-H, aliphatic)
MS (ESI) m/z: 148.07 [M+H]⁺

Safety and Handling Precautions

  • 2-Carboxybenzaldehyde: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Methylamine Solution: Corrosive and flammable. Causes severe skin burns and eye damage. Toxic if inhaled.[1] Handle in a well-ventilated fume hood with appropriate PPE.[1][2]

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage. Handle in a dry environment and avoid contact with water and acids.[3][4][5]

  • Solvents: Methanol, dichloromethane, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources. Dichloromethane is a suspected carcinogen. All solvent handling should be done in a fume hood.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the outlined steps for reaction, work-up, and purification, researchers can obtain this valuable synthetic intermediate in high purity. Adherence to the specified safety precautions is essential for the safe execution of this procedure. The characterization data provided serves as a benchmark for validating the successful synthesis of the target compound.

References

N-methylation of isoindolin-1-one experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-NF-ISO-001

Title: A Robust and Validated Protocol for the N-Methylation of Isoindolin-1-one using Sodium Hydride and Methyl Iodide

Abstract

N-methylated isoindolin-1-ones are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a detailed, step-by-step experimental protocol for the efficient N-methylation of isoindolin-1-one. The described method employs a classic and robust approach utilizing sodium hydride (NaH) as a base to deprotonate the lactam nitrogen, followed by quenching with methyl iodide (MeI). We delve into the underlying chemical rationale, provide comprehensive characterization data, and offer practical troubleshooting advice to ensure reliable and reproducible results. This guide is designed to be a self-validating system for researchers synthesizing this important molecular building block.

Introduction and Scientific Rationale

The isoindolin-1-one core is a key pharmacophore found in a range of therapeutic agents. The substitution pattern, particularly on the nitrogen atom, can significantly modulate the pharmacological activity of these molecules. N-methylation is a fundamental transformation that can alter a compound's polarity, metabolic stability, and binding affinity to biological targets.

The protocol herein describes the N-methylation of isoindolin-1-one (1) to yield 2-methylisoindolin-1-one (2) via a nucleophilic substitution (SN2) reaction. The core of this transformation relies on increasing the nucleophilicity of the isoindolin-1-one nitrogen. As a lactam, the N-H proton is weakly acidic. A strong, non-nucleophilic base is required for its complete deprotonation to form the corresponding sodium salt. Sodium hydride (NaH) is an ideal choice for this purpose.[1][2][3] It irreversibly deprotonates the nitrogen to form a highly nucleophilic amide anion and hydrogen gas (H₂), which evolves from the reaction, driving the acid-base equilibrium forward.

Once the nucleophilic anion is formed, it readily attacks the electrophilic methyl group of methyl iodide in a classic SN2 fashion, displacing the iodide leaving group and forming the desired C-N bond. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they effectively solvate the sodium cation without interfering with the highly reactive hydride or the resulting amide anion.[2][4]

Reaction Scheme & Mechanism

The overall transformation and its underlying mechanism are depicted below.

workflow start Start: Prepare Apparatus setup 1. Setup & Inert Atmosphere - Flame-dry flask. - Cool under N₂/Ar. start->setup add_reagents 2. Add Reagents - Add Isoindolin-1-one. - Add anhydrous THF. setup->add_reagents cool 3. Cool to 0 °C - Use ice-water bath. add_reagents->cool add_nah 4. Add Sodium Hydride - Add NaH portion-wise. - Observe H₂ evolution. cool->add_nah stir_deprotonation 5. Deprotonation - Stir at 0 °C for 30 min. add_nah->stir_deprotonation add_mei 6. Add Methyl Iodide - Add MeI dropwise via syringe. stir_deprotonation->add_mei warm_react 7. Reaction - Warm to room temp. - Stir for 2-3 hours (monitor by TLC). add_mei->warm_react quench 8. Quench Reaction - Cool to 0 °C. - Slowly add sat. aq. NH₄Cl. warm_react->quench extract 9. Work-up: Extraction - Add water & EtOAc. - Separate layers. - Extract aqueous layer 2x with EtOAc. quench->extract wash_dry 10. Wash & Dry - Combine organic layers. - Wash with brine. - Dry over MgSO₄. extract->wash_dry concentrate 11. Concentrate - Filter and evaporate solvent. wash_dry->concentrate purify 12. Purify - Column chromatography (e.g., Hexanes:EtOAc gradient). concentrate->purify analyze 13. Characterize Product - Obtain NMR, MS. - Determine yield. purify->analyze end End: Pure Product analyze->end

References

The Synthetic Chemist's Guide to N-Methylisoindolinones: Palladium-Catalyzed Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isoindolinone Core

The isoindolinone scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active natural products and blockbuster pharmaceuticals. Its presence in molecules like lenalidomide, an immunomodulatory agent, and pazinaclone, an anxiolytic, underscores the continued importance of developing efficient and versatile synthetic routes to this key structure. The N-methylated variant, in particular, offers a modulation of physicochemical properties that is often crucial in drug discovery programs. This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of N-methylisoindolinones, designed for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations. We will move beyond simple procedural lists to dissect the underlying principles, enabling rational optimization and troubleshooting.

I. Mechanistic Pillars: Understanding the Palladium-Catalyzed Approach

The power of palladium catalysis in this context lies in its ability to orchestrate the formation of the isoindolinone's five-membered lactam ring through several elegant and atom-economical pathways. A foundational understanding of these mechanisms is paramount for successful application and innovation.

A. The C-H Activation/Intramolecular Amidation Pathway

One of the most powerful strategies involves the direct functionalization of a C(sp²)-H or C(sp³)-H bond on a suitably substituted benzamide precursor. This approach avoids the need for pre-functionalized starting materials like organohalides, thus shortening synthetic sequences.

The generally accepted catalytic cycle for C-H activation is depicted below. The reaction is typically initiated by the coordination of a directing group on the N-methylbenzamide substrate to the palladium(II) catalyst. This brings the catalyst into proximity of the target C-H bond, facilitating its cleavage in what is often the rate-determining step.[1][2] The resulting palladacycle is a key intermediate that can then undergo various transformations to close the isoindolinone ring.

C_H_Activation_Mechanism cluster_cycle Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Intramolecular Amidation Oxidative_Addition Oxidative Addition Pd(0) Pd(0) Reductive_Elimination->Pd(0) Product Release Product Product Reductive_Elimination->Product Pd(0)->Pd(II) Oxidation Substrate Substrate Substrate->Pd(II) caption Figure 1: Generalized C-H Activation Pathway.

Figure 1: Generalized C-H Activation Pathway.

B. The Carbonylative Cyclization Pathway

An alternative and widely used approach is the carbonylation of a pre-functionalized substrate, such as an ortho-halobenzylamine. This method introduces a carbonyl group from carbon monoxide (or a CO surrogate) and simultaneously constructs the lactam ring.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by the coordination and migratory insertion of carbon monoxide to form a palladium-acyl intermediate. Subsequent intramolecular nucleophilic attack by the amine nitrogen leads to the formation of the isoindolinone ring and regeneration of the active palladium(0) catalyst.[3][4]

Carbonylation_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition Acyl-Pd(II)-X Acyl-Pd(II)-X Aryl-Pd(II)-X->Acyl-Pd(II)-X CO Insertion Intramolecular_Attack Intramolecular Amination Acyl-Pd(II)-X->Intramolecular_Attack Intramolecular_Attack->Pd(0) Reductive Elimination Product N-methylisoindolinone Intramolecular_Attack->Product Substrate o-halobenzylamine Substrate->Pd(0) CO CO CO->Aryl-Pd(II)-X caption Figure 2: Generalized Carbonylative Pathway.

Figure 2: Generalized Carbonylative Pathway.

II. Experimental Protocols and Application Notes

The following protocols are presented as robust starting points for the synthesis of N-methylisoindolinones. The choice of method will depend on the availability of starting materials and the desired functional group tolerance.

Protocol 1: Dehydrogenative C(sp³)–H Amidation of N-Methyl-N-arylbenzamides

This method is advantageous as it does not require an external oxidant and proceeds via the evolution of hydrogen gas.[5] It is particularly useful for substrates with oxidatively sensitive functional groups.

Reaction Scheme:

(A generic image representing the transformation of an N-methyl-N-arylbenzamide to an N-methylisoindolinone)

Materials and Equipment:

  • N-Methyl-N-arylbenzamide substrate

  • Palladium on carbon (10 wt%)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-methyl-N-arylbenzamide (1.0 mmol), palladium on carbon (10 mol%, 106 mg), and potassium carbonate (20 mol%, 27.6 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and stir the mixture vigorously at 150 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-methylisoindolinone.

Expert Insights:

  • Catalyst Choice: Palladium on carbon is a heterogeneous catalyst that is easily removed by filtration. Its activity can vary between batches, so consistency in the source is recommended.

  • Solvent: Anhydrous dioxane is crucial for this reaction. The presence of water can inhibit the catalytic cycle.

  • Temperature: The high reaction temperature is necessary to promote the C-H activation and dehydrogenation steps.

Substrate Scope and Yields:

Substrate (N-Methyl-N-arylbenzamide)Product (N-Methylisoindolinone)Yield (%)
N-Methyl-N-phenylbenzamide2-Methylisoindolin-1-one85
N-(4-Methoxyphenyl)-N-methylbenzamide5-Methoxy-2-methylisoindolin-1-one78
N-(4-Chlorophenyl)-N-methylbenzamide5-Chloro-2-methylisoindolin-1-one82
Protocol 2: Carbonylative Cyclization of 2-Iodobenzylamines

This protocol is a reliable method for constructing the isoindolinone core when the corresponding ortho-halo precursor is readily available. It utilizes carbon monoxide gas, which requires specific safety precautions.

Reaction Scheme:

(A generic image representing the transformation of a 2-iodobenzylamine to an N-methylisoindolinone via carbonylation)

Materials and Equipment:

  • N-Methyl-1-(2-iodophenyl)methanamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas cylinder and balloon

  • Schlenk flask and manifold

Step-by-Step Procedure:

  • Reaction Setup: To a solution of N-methyl-1-(2-iodophenyl)methanamine (0.5 mmol) in anhydrous toluene (6 mL) in a Schlenk flask, add palladium(II) acetate (5 mol%, 5.6 mg), dppp (10 mol%, 20.6 mg), and cesium carbonate (2.0 equiv, 325 mg).[6]

  • CO Introduction: Seal the flask, and flush with carbon monoxide gas. Place a balloon filled with CO on top of the flask to maintain a positive pressure.

  • Reaction Conditions: Stir the reaction mixture at 95 °C for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-methylisoindolinone.

Expert Insights:

  • Ligand Selection: The choice of phosphine ligand is critical. Dppp is a bidentate ligand that stabilizes the palladium center and promotes the desired catalytic cycle. Other ligands such as Xantphos can also be effective.[7]

  • Base: Cesium carbonate is an effective base for this transformation. Other inorganic bases like K₂CO₃ can be used, but may require optimization.

  • CO Source: For laboratories not equipped for handling CO gas, CO-releasing molecules (CORMs) or surrogates like benzene-1,3,5-triyl triformate (TFBen) can be employed as safer alternatives.[4]

III. Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Presence of oxygen or moisture- Insufficient temperature- Use a fresh batch of palladium catalyst.- Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere.- Increase the reaction temperature in increments of 10 °C.
Formation of Side Products - Proto-dehalogenation of starting material (in carbonylative methods)- Dimerization or oligomerization of starting material- Use a less coordinating solvent.- Adjust the ligand-to-metal ratio.- Lower the reaction temperature.
Low Yield - Incomplete reaction- Product degradation- Suboptimal reaction conditions- Increase the reaction time.- Perform the reaction at a lower temperature.- Screen different solvents, bases, and ligands.

IV. Safety and Handling

Palladium catalysts and many of the reagents used in these syntheses require careful handling.

  • Palladium Catalysts: Finely divided palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle in a well-ventilated fume hood and preferably in an inert atmosphere.[8]

  • Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas. All manipulations should be performed in a certified fume hood with a CO detector.

  • Solvents: Many of the solvents used (e.g., dioxane, toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

V. Conclusion

The palladium-catalyzed synthesis of N-methylisoindolinones represents a powerful and versatile tool for the modern synthetic chemist. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently access this important class of molecules. The protocols and insights provided in this guide serve as a solid foundation for both the routine synthesis and the development of novel methodologies in this exciting area of catalysis.

References

Application Notes and Protocols: The Strategic Use of 2-Methylisoindolin-1-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisoindolin-1-one, a lactam derivative of the isoindoline scaffold, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features make it a valuable intermediate in the construction of complex heterocyclic systems, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis, characterization, and practical applications of this compound, complete with detailed experimental protocols and an exploration of its role in the synthesis of bioactive molecules.

Introduction: The Significance of the Isoindolin-1-one Core

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] This heterocyclic core is a key component in several clinically approved drugs, demonstrating its importance in the development of therapeutics for conditions ranging from cancer to hypertension.[2][3] The N-methylation of this scaffold to form this compound offers a strategic modification that can influence the physicochemical properties and biological activity of the resulting molecules, making it an intermediate of significant interest.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 5342-91-6
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance Off-white to yellow solid (typical)
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Safety and Handling:

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and water. Remove contaminated clothing.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the reductive amination of 2-formylbenzoic acid with methylamine, followed by in-situ cyclization. This one-pot procedure offers high yields and operational simplicity.

Reaction Scheme:

G cluster_0 Reductive Amination and Cyclization 2_Formylbenzoic_Acid 2-Formylbenzoic Acid Imine_Intermediate [Imine Intermediate] 2_Formylbenzoic_Acid->Imine_Intermediate + CH₃NH₂ - H₂O Methylamine Methylamine 2_Methylisoindolin_1_one This compound Imine_Intermediate->2_Methylisoindolin_1_one Reduction (e.g., NaBH₄) & Intramolecular Cyclization

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 2-Formylbenzoic acid

  • Methylamine (40% in water or as a solution in THF/ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formylbenzoic acid (1.0 eq.) in methanol (10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, slowly add a solution of methylamine (1.2 eq.). Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.

  • Reaction Progression: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~2-3). This will neutralize any unreacted NaBH₄.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization Data

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Below are the expected spectral data.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85 (d, J = 7.6 Hz, 1H, Ar-H)

    • δ 7.55-7.45 (m, 2H, Ar-H)

    • δ 7.40 (d, J = 7.6 Hz, 1H, Ar-H)

    • δ 4.35 (s, 2H, CH₂)

    • δ 3.15 (s, 3H, N-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.5 (C=O)

    • δ 142.0 (Ar-C)

    • δ 132.5 (Ar-C)

    • δ 131.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 123.5 (Ar-CH)

    • δ 122.5 (Ar-CH)

    • δ 50.0 (CH₂)

    • δ 30.0 (N-CH₃)

  • Mass Spectrometry (EI):

    • m/z 147 [M]⁺, 118 [M-CO-H]⁺, 91 [C₇H₇]⁺

  • FT-IR (KBr, cm⁻¹):

    • ~2920 (C-H stretch)

    • ~1680 (C=O, amide stretch)

    • ~1600, 1470 (C=C, aromatic stretch)

    • ~1380 (C-N stretch)

Application as a Chemical Intermediate: Synthesis of Pazinaclone Analogs

This compound is a key precursor in the synthesis of various pharmacologically active molecules. A notable application is in the preparation of analogs of Pazinaclone, a compound with anxiolytic properties.[4][5] The following protocol outlines the synthesis of a 3-substituted-3-methylisoindolin-1-one derivative, a core structure in these analogs.

Workflow for the Synthesis of Pazinaclone Analogs:

G cluster_1 Synthesis of a Pazinaclone Analog Intermediate Start This compound Step1 Deprotonation (e.g., LDA, -78 °C) Start->Step1 1. Step2 Alkylation (e.g., R-X) Step1->Step2 2. Product 3-Alkyl-2-methylisoindolin-1-one Step2->Product 3.

Caption: General workflow for elaborating this compound.

Protocol: Synthesis of 3-(2-Hydroxyethyl)-3-methylisoindolin-1-one

This protocol is adapted from methodologies used in the synthesis of isoindolinone derivatives and demonstrates the utility of this compound as a nucleophilic building block after deprotonation.[5]

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • 2-(tert-Butyldimethylsilyloxy)ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, nitrogen/argon inlet)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA (1.1 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: To the enolate solution, add a solution of 2-(tert-butyldimethylsilyloxy)ethyl iodide (1.2 eq.) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification (Intermediate): Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in THF and add TBAF (1.2 eq.). Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography to yield 3-(2-hydroxyethyl)-3-methylisoindolin-1-one.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. The straightforward synthesis via reductive amination allows for its production in significant quantities. Its utility has been demonstrated in the construction of more complex, biologically relevant molecules, such as analogs of Pazinaclone. The protocols and data provided in this application note serve as a valuable resource for researchers and scientists engaged in synthetic and medicinal chemistry, facilitating the exploration of novel chemical entities based on the privileged isoindolin-1-one scaffold.

References

Application Note: 2-Methylisoindolin-1-one as a Versatile Building Block for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoindolinone Core

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2][3] This structural motif is particularly prevalent in various classes of alkaloids, contributing to a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7] The inherent stability and synthetic tractability of the isoindolinone core make it a cornerstone in medicinal chemistry and drug discovery.[8][9][10]

Among the various precursors available, 2-Methylisoindolin-1-one stands out as a particularly valuable and versatile building block. Its simple structure, commercial availability, and well-defined reactivity at the C3 position provide a reliable and efficient entry point for the construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of diverse alkaloid frameworks. We will explore its fundamental reactivity and provide detailed, field-proven protocols for its key transformations.

Reactivity Profile of this compound

The synthetic utility of this compound is dictated by the reactivity of its benzylic C3 position. The protons at this position are rendered acidic by the adjacent aromatic ring and the electron-withdrawing lactam carbonyl group. This feature allows for facile deprotonation by a strong base to generate a stabilized carbanion, which serves as a potent nucleophile.

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

  • Key Reactive Site: C3 Methylene (α- to carbonyl and phenyl ring)

This nucleophilic intermediate can be intercepted by a wide range of electrophiles, enabling the introduction of diverse substituents and the construction of new carbon-carbon bonds—a critical step in elaborating the simple building block into a complex alkaloid precursor.

Core Synthetic Strategies and Protocols

We present four robust strategies that utilize this compound for the synthesis of advanced intermediates and alkaloid cores. Each section explains the underlying chemical principles and provides a detailed, step-by-step protocol.

Strategy 1: C3-Alkylation via Deprotonation

The most fundamental transformation of this compound is the direct alkylation at the C3 position. This is achieved by generating an anion with a strong, non-nucleophilic base, followed by quenching with an electrophile. This strategy is a cornerstone for building the carbon skeleton of target alkaloids, such as precursors to the aristolactam family.[4][5][11][12][13]

Protocol 1: General Procedure for C3-Alkylation of this compound

This protocol describes the generation of the C3-anion using Lithium Diisopropylamide (LDA) and subsequent reaction with an alkyl halide electrophile.

Materials:

  • This compound

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup (e.g., Ethyl acetate, Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (approx. 0.2 M relative to the substrate) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Anion Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the LDA solution at -78 °C. A color change (typically to a deep red or orange) indicates anion formation. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the alkyl halide (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired C3-alkylated isoindolinone.

Data Presentation: Representative C3-Alkylation Reactions

EntryElectrophileProductTypical Yield
1Iodomethane2,3-Dimethylisoindolin-1-one85-95%
2Benzyl Bromide3-Benzyl-2-methylisoindolin-1-one80-90%
3Allyl Bromide3-Allyl-2-methylisoindolin-1-one75-85%

Workflow Visualization

C3_Alkylation cluster_setup Step 1: Anion Formation cluster_reaction Step 2: Alkylation cluster_workup Step 3: Isolation Start This compound Base LDA, THF, -78 °C Start->Base Anion C3-Anion Intermediate Electrophile Electrophile (R-X) Anion->Electrophile Base->Anion Deprotonation Product C3-Alkylated Product Electrophile->Product C-C Bond Formation Quench Quench (NH4Cl) Product->Quench Purify Purification Quench->Purify

Caption: General workflow for the C3-alkylation of this compound.

Strategy 2: Asymmetric Synthesis via Phase-Transfer Catalysis

The synthesis of alkaloids often requires precise control of stereochemistry. The construction of chiral quaternary carbons at the C3 position is a significant synthetic challenge. Chiral phase-transfer catalysis (PTC) provides an elegant solution, enabling the enantioselective Michael addition of isoindolinone anions to activated alkenes.[14][15][16][17][18] This method is highly valuable for accessing enantioenriched 3,3-disubstituted isoindolinones, which are key structural motifs in many bioactive molecules.[14][15]

Protocol 2: Enantioselective Michael Addition via Phase-Transfer Catalysis

This protocol details the asymmetric addition of a 3-substituted isoindolinone to methyl vinyl ketone using a cinchona alkaloid-derived chiral phase-transfer catalyst.

Materials:

  • 3-Substituted-2-methylisoindolin-1-one (e.g., 3-benzyl-2-methylisoindolin-1-one)

  • Michael Acceptor (e.g., Methyl vinyl ketone)

  • Chiral Phase-Transfer Catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or 50% aq. KOH)

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the 3-substituted-2-methylisoindolin-1-one (1.0 equivalent), the chiral phase-transfer catalyst (0.05-0.1 equivalents), and the base (2.0-5.0 equivalents).

  • Solvent and Reagent Addition: Add the solvent (e.g., DCM, approx. 0.1 M). Stir the resulting suspension at room temperature for 10 minutes. Add the Michael acceptor (1.5 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. The reaction time can vary from 12 to 72 hours depending on the substrates.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with DCM. Separate the layers. Wash the combined organic layers with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Representative Asymmetric Michael Additions

EntrySubstrate (R)Michael AcceptorCatalyst LoadingYieldee (%)
1BenzylMethyl Vinyl Ketone10 mol%85%92%
2EthylEthyl Acrylate10 mol%90%88%
3PhenylAcrolein5 mol%78%95%

Visualization of Catalytic Cycle

PTC_Cycle sub Isoindolinone Substrate (RH) anion Anion (R⁻) sub->anion Base cat_org Catalyst (Q⁺R⁻) Organic Phase anion->cat_org Ion Exchange cat_aq Catalyst (Q⁺X⁻) Aqueous Phase cat_aq->anion Repeats Cycle cat_aq->cat_org Phase Transfer product Product cat_org->product + Acceptor (Stereoselective Addition) base Base (OH⁻) product->cat_aq Release Q⁺X⁻ acceptor Michael Acceptor

Caption: Simplified catalytic cycle for phase-transfer catalyzed Michael addition.

Strategy 3: Fused Ring Systems via Pictet-Spengler Type Reactions

The Pictet-Spengler reaction is a powerful tool in alkaloid synthesis for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[19][20][21][22][23] While not a direct reaction of this compound itself, its derivatives can be elaborated into precursors that undergo analogous intramolecular cyclizations. A key concept is the formation of a reactive iminium ion intermediate which is then trapped by a nucleophilic aromatic ring.[19][20] This strategy enables the rapid assembly of complex, polycyclic alkaloid skeletons.

Protocol 3: Synthesis of a Tetrahydro-β-carboline Fused Isoindolinone

This protocol outlines a conceptual pathway starting from a functionalized isoindolinone to a Pictet-Spengler precursor.

Materials:

  • 3-(2-Aminoethyl)-2-methylisoindolin-1-one (prepared via multi-step synthesis from this compound)

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde)

  • Acid Catalyst (e.g., Trifluoroacetic acid (TFA) or HCl)

  • Solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Precursor Synthesis: The starting material, 3-(2-aminoethyl)-2-methylisoindolin-1-one, must first be synthesized. This can be achieved through methods such as C3-alkylation with a protected 2-haloethylamine followed by deprotection.

  • Reaction Setup: Dissolve the aminoethyl isoindolinone precursor (1.0 equivalent) in the chosen solvent under an inert atmosphere.

  • Iminium Ion Formation and Cyclization: Add the aldehyde (1.1 equivalents) to the solution. Then, add the acid catalyst (e.g., TFA, 0.2-1.0 equivalents) dropwise at 0 °C or room temperature. The reaction involves the in-situ formation of a Schiff base, which is protonated to form an electrophilic iminium ion that subsequently undergoes intramolecular electrophilic attack on the C3a-C7a bond of the isoindolinone's aromatic ring (conceptual pathway, actual Pictet-Spengler involves an external aromatic ring like indole). A more direct analogy involves cyclization onto an appended tryptamine unit.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-80 °C) as required. Monitor the formation of the polycyclic product by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., DCM). Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the tetracyclic product by column chromatography or recrystallization.

Visualization of Pictet-Spengler Logic

Pictet_Spengler cluster_precursor Step 1: Precursor cluster_reaction Step 2: Cyclization Cascade Precursor Isoindolinone with β-Arylethylamine Sidechain Aldehyde Aldehyde (R'CHO) + Acid (H⁺) Precursor->Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Product Polycyclic Alkaloid Core Iminium->Product Intramolecular Cyclization

Caption: Conceptual pathway for forming fused alkaloids via a Pictet-Spengler reaction.

Strategy 4: Functionalization via N-Acyliminium Ion Intermediates

N-acyliminium ions are highly electrophilic intermediates that are powerful tools for C-C bond formation.[24][25][26][27][28] 3-Hydroxyisoindolinones, which are readily accessible via the reduction of phthalimides or addition of organometallics, serve as excellent precursors to N-acyliminium ions under acidic conditions.[29][30][31] These reactive species can be trapped by a wide variety of carbon and heteroatom nucleophiles, providing a convergent route to diverse 3-substituted isoindolinones.

Protocol 4: One-Pot Generation and Trapping of an N-Acyliminium Ion

This protocol describes the generation of an N-acyliminium ion from a 3-hydroxyisoindolinone precursor and its subsequent trapping with an electron-rich aromatic nucleophile (Friedel-Crafts type reaction).

Materials:

  • 3-Hydroxy-2-methylisoindolin-1-one

  • Nucleophile (e.g., Indole, Anisole, or a silyl enol ether)

  • Lewis Acid or Brønsted Acid (e.g., BF₃·OEt₂, ZnCl₂, or TFA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • Precursor Preparation: Synthesize 3-hydroxy-2-methylisoindolin-1-one by reacting N-methylphthalimide with a reducing agent like sodium borohydride.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 3-hydroxy-2-methylisoindolin-1-one (1.0 equivalent) and the nucleophile (1.2-2.0 equivalents) in anhydrous DCM.

  • Ion Generation and Trapping: Cool the solution to 0 °C. Add the acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise. The hydroxyl group is eliminated to form the N-acyliminium ion in situ, which is immediately trapped by the nucleophile.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC for the consumption of the starting material and formation of the product.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by silica gel chromatography to obtain the 3-substituted product.

Visualization of N-Acyliminium Pathway

Acyliminium Start 3-Hydroxy-2-methyl- isoindolin-1-one Acid Acid Catalyst (e.g., BF₃·OEt₂) Start->Acid Iminium N-Acyliminium Ion Intermediate Acid->Iminium - H₂O Nucleophile Nucleophile (Nu-H) Iminium->Nucleophile Product 3-Substituted Product (3-Nu) Nucleophile->Product Nucleophilic Attack

Caption: Formation and trapping of an N-acyliminium ion for C3-functionalization.

Conclusion

This compound is a robust and highly adaptable starting material for the synthesis of complex alkaloids. The methodologies presented here—direct C3-alkylation, catalytic asymmetric functionalization, Pictet-Spengler type cyclizations, and N-acyliminium ion chemistry—represent a powerful toolkit for synthetic chemists. By mastering these protocols, researchers can efficiently construct diverse molecular scaffolds, paving the way for the discovery of novel therapeutic agents and the total synthesis of intricate natural products. The continued exploration of this building block's reactivity will undoubtedly lead to further innovations in the field of alkaloid synthesis.

References

Application Notes & Protocols: The Strategic Use of 2-Methylisoindolin-1-one in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those harboring BRCA1/2 mutations.[1][2] The core chemical scaffold of these inhibitors is critical for their efficacy, and the isoindolinone structure has proven to be a highly promising pharmacophore. This document provides a detailed guide on the application of 2-Methylisoindolin-1-one, a key building block, in the synthesis of novel PARP inhibitors. We will explore the mechanistic rationale for using the isoindolinone scaffold, provide a detailed, field-proven synthetic protocol, and discuss the causality behind key experimental choices.

Introduction: The Isoindolinone Scaffold in PARP Inhibition

The Mechanism of PARP and Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] When PARP-1 is inhibited, these SSBs are not repaired and can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, the inhibition of PARP creates a state of "synthetic lethality," where the loss of two distinct DNA repair pathways leads to catastrophic genomic instability and targeted cell death.[1][2][4]

Why the Isoindolinone Core is a Privileged Scaffold

The catalytic action of PARP-1 involves binding to nicotinamide adenine dinucleotide (NAD+) and using it as a substrate to synthesize poly(ADP-ribose) chains.[3] The isoindolinone scaffold holds a distinct strategic advantage due to its structural similarity to the nicotinamide moiety of NAD+.[1][5] This resemblance allows isoindolinone-based compounds to act as potent competitive inhibitors, occupying the NAD+ binding site on the PARP enzyme and blocking its catalytic activity.[5][6]

Furthermore, isoindolinone derivatives have been shown to possess favorable physicochemical properties, such as moderate lipophilicity, which can enhance penetration of the blood-brain barrier (BBB).[1][5][6] This makes them particularly attractive for developing therapeutics for central nervous system (CNS) cancers.[1][5]

PARP_Inhibition_Mechanism NAD+ NAD+ PARP1 Active PARP-1 NAD+->PARP1 Binds to Catalytic Site Isoindolinone_Inhibitor Isoindolinone Inhibitor (e.g., from this compound) Isoindolinone_Inhibitor->PARP1 Competitive Inhibition DNA_Repair SSB Repair PARP1->DNA_Repair Promotes (PARylation)

Caption: Competitive inhibition of PARP-1 by an isoindolinone-based inhibitor.

Synthetic Strategy: From this compound to a Potent Inhibitor

The following protocols outline a robust and logical synthetic route for creating a novel PARP inhibitor using this compound as the foundational scaffold. The strategy involves three main stages:

  • Functionalization: Introduction of a reactive handle (a bromine atom) onto the aromatic ring of the isoindolinone core.

  • Core Assembly: A palladium-catalyzed Suzuki cross-coupling reaction to link the functionalized core to a secondary pharmacophore, typically a boronic acid derivative.

  • Final Modification: Conversion of a terminal functional group to the required primary carboxamide, a key feature for potent PARP inhibition.

Synthetic_Workflow cluster_reactants A Start: this compound B Step 1: Electrophilic Bromination A->B C Intermediate 1: Bromo-2-methylisoindolin-1-one B->C D Step 2: Suzuki Cross-Coupling C->D E Intermediate 2: Coupled Isoindolinone Ester D->E F Step 3: Saponification & Amidation E->F G Final Product: Novel PARP Inhibitor F->G Boronic_Ester Boronic Ester Partner Boronic_Ester->D

References

Application Notes and Protocols for Developing Cell-Based Assays with 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methylisoindolin-1-one in Cellular Research

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2][3][4] this compound, a member of this class, presents an intriguing candidate for investigation in various cellular contexts. Notably, compounds with similar structural motifs have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[5] This positions this compound as a compound of interest for cancer research, particularly in the context of synthetic lethality in homologous recombination-deficient tumors.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement robust cell-based assays to characterize the biological activity of this compound. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into data interpretation, empowering you to confidently explore the therapeutic potential of this compound.

Principle of Investigation: Targeting the DNA Damage Response Pathway

The central hypothesis guiding these protocols is that this compound may function as a PARP inhibitor. PARP enzymes play a critical role in repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][9] Inhibition of PARP leads to the accumulation of SSBs, which upon DNA replication, are converted to more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[7][8]

Our experimental workflow is designed to systematically evaluate this hypothesis, starting from fundamental cytotoxicity assessments to more specific target engagement and functional assays.

Workflow for Characterizing this compound

Workflow cluster_Phase1 Phase 1: Foundational Assays cluster_Phase2 Phase 2: Target Engagement & Pathway Analysis cluster_Phase3 Phase 3: Functional & Phenotypic Assays A Cytotoxicity Profiling (MTT/WST-1 Assay) B Determine IC50 Values A->B Dose-response C PARP Activity Assay (In-cell Western/ELISA) B->C Informs concentration range D Western Blot Analysis of γH2AX (DNA Damage Marker) C->D Confirms mechanism E Colony Formation Assay D->E Links target engagement to cellular outcome F Synergistic Effect with DNA Damaging Agents E->F Assesses long-term and combination effects

Caption: A phased approach to characterizing this compound.

Phase 1: Foundational Assays - Determining Cellular Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a crucial concentration range for subsequent, more targeted assays.[10] We will utilize a colorimetric MTT or WST-1 assay, which measures the metabolic activity of viable cells.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines. It is recommended to include a cell line with known homologous recombination deficiency (e.g., BRCA1/2 mutant) and a proficient counterpart.

Materials:

  • This compound (ensure purity and prepare a concentrated stock solution in DMSO)

  • Selected cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer cells, and a wild-type control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[10]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).[10]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis and Interpretation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis. A lower IC50 value in the HR-deficient cell line compared to the HR-proficient line would be the first indication of synthetic lethality.

Parameter BRCA-mutant Cell Line Wild-Type Cell Line
Seeding Density5,000 cells/well5,000 cells/well
Incubation Time72 hours72 hours
Expected IC50 Lower Higher

Phase 2: Target Engagement and Pathway Analysis

Once the cytotoxic concentration range is established, the next critical step is to determine if this compound directly engages its putative target, PARP, and modulates the downstream DNA damage response pathway.

Protocol 2: In-Cell Western Assay for PARP Activity

Objective: To quantify the inhibition of PARP activity within intact cells. This assay measures the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.

Materials:

  • 96-well plate with cells treated as in Protocol 1

  • 4% Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibody against PAR

  • Primary antibody for normalization (e.g., anti-Actin or GAPDH)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a shorter duration (e.g., 2-4 hours) to primarily observe enzymatic inhibition rather than downstream cytotoxic effects. It is crucial to include a positive control for PARP activation, such as treatment with a DNA damaging agent (e.g., H2O2).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize.

  • Blocking: Block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with primary antibodies against PAR and a normalization protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the appropriate fluorescently-labeled secondary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the target (PAR) and normalization protein.

Data Analysis and Interpretation: Normalize the PAR signal to the loading control signal. A dose-dependent decrease in the normalized PAR signal upon treatment with this compound indicates direct inhibition of PARP activity.

Signaling Pathway Visualization

PARP Inhibition and DNA Damage Response

PARP_Inhibition cluster_pathway Cellular Response to DNA Damage SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP BER Base Excision Repair (BER) PARP->BER Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) (at replication fork) HR Homologous Recombination (HR) DSB->HR gH2AX γH2AX Formation DSB->gH2AX HR->Cell_Survival Apoptosis Apoptosis (in HR-deficient cells) HR->Apoptosis If HR is deficient Compound This compound PARP_Inhibition PARP Inhibition Compound->PARP_Inhibition PARP_Inhibition->PARP PARP_Inhibition->DSB SSB accumulation leads to

Caption: Mechanism of action for PARP inhibitors.

Protocol 3: Western Blotting for γH2AX

Objective: To detect the accumulation of DSBs as a downstream consequence of PARP inhibition. The phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs.

Materials:

  • Cell lysates from treated cells

  • Protein quantification assay (e.g., BCA or Bradford)[10]

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Primary antibodies: anti-γH2AX and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate[10]

Procedure:

  • Cell Lysis: Treat cells with this compound at concentrations around the IC50 for 24-48 hours. Lyse the cells to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate.[10]

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.[10]

  • Immunoblotting: Probe the membrane with primary antibodies against γH2AX and a loading control.[10]

  • Detection: Use an HRP-conjugated secondary antibody and ECL substrate to visualize the protein bands.[10]

Data Analysis and Interpretation: An increase in the intensity of the γH2AX band with increasing concentrations of this compound confirms the induction of DSBs, a functional outcome of PARP inhibition.

Phase 3: Functional & Phenotypic Assays

These assays assess the long-term consequences of treatment with this compound, providing insights into its potential as a therapeutic agent.

Protocol 4: Colony Formation Assay

Objective: To evaluate the effect of this compound on the long-term proliferative capacity and clonogenic survival of cancer cells.

Materials:

  • 6-well plates

  • Treated cells

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with low concentrations of this compound for an extended period (e.g., 10-14 days), allowing colonies to form.

  • Staining: After the incubation period, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.

Data Analysis and Interpretation: A reduction in the number and size of colonies in treated wells compared to the control indicates an anti-proliferative and cytotoxic effect. This assay is particularly powerful for visualizing the impact of a compound on the ability of a single cell to produce a viable colony.

Troubleshooting and Expert Considerations

  • Compound Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

  • Off-Target Effects: At high concentrations, compounds can exhibit off-target effects. Correlate the concentration required for PARP inhibition with the IC50 from cytotoxicity assays. A significant discrepancy may suggest other mechanisms of action.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial characterization of this compound in cell-based assays. By systematically progressing from broad cytotoxicity screening to specific target engagement and functional assays, researchers can efficiently elucidate the compound's mechanism of action and evaluate its therapeutic potential. The provided protocols, rooted in the hypothesis of PARP inhibition, offer a robust starting point for your investigations.

References

Application Note: 2-Methylisoindolin-1-one as a Potential Ligand for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Scaffold as a Privileged Structure in Drug Discovery

The isoindolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][2][3][4] Molecules incorporating this structure have demonstrated a broad spectrum of pharmacological activities, including potent enzyme inhibition.[5][6] Derivatives of the isoindolinone family have been successfully developed as inhibitors for various enzyme classes, such as carbonic anhydrases, poly (ADP-ribose) polymerase-1 (PARP1), and various kinases.[3][4][5][6] This established track record underscores the potential of unexplored isoindolinone derivatives as valuable starting points for novel enzyme inhibitor discovery programs.

This application note focuses on 2-Methylisoindolin-1-one , a fundamental member of this structural class. While extensive research has been conducted on more complex isoindolinone derivatives, the inhibitory potential of this specific, commercially available molecule remains largely unexplored. Its simple structure provides an ideal and accessible starting point for researchers to investigate novel enzyme-inhibitor interactions. This guide provides a comprehensive framework and detailed protocols for scientists to systematically evaluate this compound as a potential inhibitor against a target enzyme of interest. The methodologies outlined herein are designed to be adaptable and provide a logical progression from initial screening to detailed mechanistic studies.

Physicochemical Properties of this compound

A foundational step in any screening campaign is the characterization of the test compound. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem CID 220657[7]
Molecular Weight 147.17 g/mol PubChem CID 220657[7]
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Soluble in organic solvents such as DMSO and ethanol.General Chemical Knowledge

For experimental purposes, it is crucial to prepare a concentrated stock solution in a suitable solvent, typically DMSO, from which serial dilutions can be made for aqueous assay buffers.

Experimental Workflow for Evaluating Enzyme Inhibition

The following workflow provides a structured approach to assess the enzyme inhibitory potential of this compound. This cascade is designed to efficiently identify inhibitory activity and subsequently characterize the nature of the inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Primary Screening Assay (Single High Concentration) B Data Analysis: Calculate Percent Inhibition A->B C Hit Identification (Inhibition > Threshold?) B->C D Dose-Response Assay (Serial Dilutions) C->D Active Compound E IC50 Curve Fitting D->E F Determine IC50 Value E->F G Enzyme Kinetic Assays (Varying Substrate Concentration) F->G Potent Inhibitor H Data Plotting (e.g., Lineweaver-Burk) G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I G A Prepare 10 mM Stock of this compound in DMSO B Perform Serial Dilutions (e.g., 10-point, 3-fold) A->B C Run Enzyme Assay with each concentration B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Fit to a Sigmoidal Curve (4-parameter logistic) D->E F Determine IC50 Value E->F G cluster_0 Data Collection cluster_1 Data Analysis cluster_2 Interpretation A Set Fixed Inhibitor Concentrations (e.g., 0, 0.5x, 1x, 2x IC50) B Vary Substrate Concentration for each [I] A->B C Measure Initial Reaction Rates (V₀) B->C D Calculate 1/V₀ and 1/[S] C->D E Create Lineweaver-Burk Plot D->E F Analyze Line Intersection Pattern E->F G Competitive (Intersect on Y-axis) F->G H Non-competitive (Intersect on X-axis) F->H I Uncompetitive (Parallel Lines) F->I

References

Application Note: A Practical Guide to the Synthesis of 2-Methylisoindolin-1-one for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Neurodegenerative disorders, including Alzheimer's and Parkinson's disease, represent a formidable challenge to global health, with pathologies often linked to oxidative stress and mitochondrial dysfunction.[1][2] The isoindolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant neuroprotective properties.[3][4][5] These compounds have been shown to mitigate oxidative damage by activating the NRF2 antioxidant response pathway and reducing intracellular reactive oxygen species (ROS).[3][4][6][7] This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of 2-Methylisoindolin-1-one, a core isoindolinone derivative. We present a direct, high-yield reductive amination pathway and detail the subsequent analytical validation required to ensure compound integrity for use as a research tool in neurodegenerative disease models.

Part 1: Scientific Background & Rationale

The Isoindolinone Scaffold in Neuroprotection

The therapeutic potential of the isoindolinone core structure is rooted in its ability to modulate cellular defense mechanisms against oxidative stress, a key pathological driver in many neurodegenerative diseases.[2] A primary mechanism of action for several bioactive isoindolinone derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophilic compounds or oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, upregulating the expression of phase II detoxifying enzymes and antioxidant proteins like NAD(P)H quinone oxidoreductase 1 (NQO-1) and glutathione S-transferases (GSTs).[3][4][6] Isoindolinone derivatives have been observed to promote this protective cascade, thereby reducing levels of ROS and protein carbonyls in neuronal cell models.[4][7]

NRF2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Cytoplasm Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces ISO This compound (Hypothesized) ISO->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates ARE ARE Nrf2_free->ARE binds Antioxidant_Genes Antioxidant Genes (NQO-1, GSTK1) ARE->Antioxidant_Genes activates Protection Neuroprotection (Cell Survival) Antioxidant_Genes->Protection

Caption: Hypothesized Nrf2-Keap1 signaling pathway activation.

Rationale for Synthesis Route Selection

Multiple strategies exist for the synthesis of N-substituted isoindolinones. Common approaches include the multi-step synthesis and subsequent reduction of N-alkylphthalimides, which are often prepared via the Gabriel synthesis or from phthalic anhydride and a primary amine.[8][9][10] While effective, these routes can be circuitous.

For this guide, we selected the direct reductive amination of 2-formylbenzoic acid with methylamine . This method is a highly efficient and atom-economical one-pot reaction that proceeds via two key stages:

  • Iminium Ion Formation: The aldehyde group of 2-formylbenzoic acid reacts with methylamine to form a transient Schiff base, which is protonated to an electrophilic iminium ion.

  • In-situ Reduction and Cyclization: A hydride-based reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the iminium ion. The resulting secondary amine undergoes a spontaneous intramolecular condensation with the carboxylic acid group to form the stable five-membered lactam ring of this compound.[10][11]

This pathway is advantageous due to its operational simplicity, mild reaction conditions, and ability to directly yield the target compound, minimizing the need for intermediate isolation and purification steps.[10][12]

Part 2: Synthesis Protocol for this compound

Principle

This protocol details the synthesis of this compound from 2-formylbenzoic acid and methylamine via a one-pot reductive amination reaction. The reaction is monitored by Thin-Layer Chromatography (TLC) and the final product is purified by column chromatography.

Synthesis_Workflow Start Starting Materials (2-Formylbenzoic Acid, Methylamine) Reaction Step 1: Reductive Amination - Solvent: Methanol - Reagent: NaBH₄ - Temp: 0°C to RT Start->Reaction Monitoring Step 2: Reaction Monitoring (TLC) Reaction->Monitoring Workup Step 3: Aqueous Work-up & Extraction (EtOAc) Monitoring->Workup Upon Completion Purification Step 4: Purification (Silica Gel Chromatography) Workup->Purification QC Step 5: Characterization (NMR, MS, HPLC) Purification->QC Final Final Product This compound QC->Final Purity & Identity Confirmed

Caption: Overall workflow for the synthesis and validation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Formylbenzoic acid≥98%Standard Supplier
Methylamine solution40 wt. % in H₂OStandard Supplier
Sodium borohydride (NaBH₄)≥98%Standard SupplierHandle with care; moisture-sensitive.
Methanol (MeOH)AnhydrousStandard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared
Brine (Saturated NaCl)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzoic acid (5.0 g, 33.3 mmol).

    • Add methanol (100 mL) and stir until the solid is fully dissolved.

    • Cool the flask to 0 °C in an ice-water bath.

  • Amine Addition:

    • While stirring at 0 °C, slowly add the methylamine solution (3.7 mL, 43.3 mmol, 1.3 equiv) dropwise over 10 minutes.

    • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Reduction:

    • While maintaining the temperature at 0 °C, add sodium borohydride (1.9 g, 49.9 mmol, 1.5 equiv) portion-wise over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (Mobile phase: 50% EtOAc in Hexanes). The starting material (2-formylbenzoic acid) is polar and will have a low Rf, while the product is less polar. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) at 0 °C until gas evolution ceases and the pH is ~7.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of 20% to 50% ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Safety Precautions
  • Perform all steps in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Avoid contact with water during storage and handle away from ignition sources. Quench excess NaBH₄ carefully.

Part 3: Characterization and Quality Control

Rationale: Rigorous analytical characterization is non-negotiable. It ensures that the biological effects observed in subsequent assays are unequivocally attributable to the target compound, this compound, and not an impurity or structural isomer. This establishes the trustworthiness of the entire research workflow.

Analytical Methods
TechniquePurposeExpected Results for this compound
¹H NMR Structural Confirmationδ ~7.4-7.6 (m, 4H, Ar-H), 4.35 (s, 2H, Ar-CH₂-N), 3.10 (s, 3H, N-CH₃)
¹³C NMR Structural Confirmationδ ~168 (C=O), 143, 132, 128, 124, 122 (Ar-C), 51 (Ar-CH₂-N), 30 (N-CH₃)
LC-MS Identity & PurityExpected [M+H]⁺ = 148.0757
HPLC Quantitative PurityPurity ≥98% with a defined retention time under specified conditions.
FTIR Functional Group IDStrong C=O stretch (~1680 cm⁻¹), C-N stretch (~1350 cm⁻¹)
Typical Results Summary
ParameterTypical Value
Yield 65-80%
Appearance White to off-white solid
Purity (HPLC) >98%
[M+H]⁺ (ESI-MS) 148.1

Part 4: Application in Neurodegenerative Disease Models

Example Protocol: In Vitro Neuroprotection Assay

Principle: This assay evaluates the ability of synthesized this compound to protect neuronal cells from oxidative stress-induced cell death. The SH-SY5Y human neuroblastoma cell line is a widely used model for such studies.[3][4] Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Assay_Workflow Seed 1. Seed SH-SY5Y Cells in 96-well plate Pretreat 2. Pre-treat with This compound (24 hours) Seed->Pretreat Stress 3. Induce Oxidative Stress (e.g., H₂O₂ for 6 hours) Pretreat->Stress MTT 4. Add MTT Reagent (Incubate 4 hours) Stress->MTT Solubilize 5. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the in vitro neuroprotection assay.

Brief Protocol Steps:
  • Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Oxidative Insult: Add a neurotoxin such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the untreated control group. Incubate for an additional 4-6 hours.

  • Viability Assessment: Remove the media, add MTT solution, and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A dose-dependent increase in viability in the compound-treated groups indicates a neuroprotective effect.

Conclusion

This application note provides a robust and reliable framework for the synthesis and validation of this compound. The detailed reductive amination protocol offers an efficient route to this valuable chemical probe. By adhering to the stringent characterization and quality control measures outlined, researchers in neuropharmacology and drug development can confidently utilize this compound to investigate the therapeutic potential of the isoindolinone scaffold in combating neurodegenerative diseases.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of 2-Methylisoindolin-1-one in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a highly selective and sensitive analytical method for the quantification of 2-Methylisoindolin-1-one. As a potential impurity or intermediate in pharmaceutical manufacturing, its precise quantification is critical for ensuring drug safety and quality.[1][2] The described method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its specificity and sensitivity in analyzing trace-level compounds.[3][4] The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and a full validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

Introduction: The Rationale for Precise Quantification

This compound is a chemical entity that may be present as a starting material, intermediate, or impurity in the synthesis of various active pharmaceutical ingredients (APIs). The control of such impurities is a critical issue for pharmaceutical manufacturers, as their presence, even at trace levels, can impact the efficacy and safety of the final drug product.[1][9] Regulatory bodies globally, guided by frameworks such as the ICH, mandate stringent control over impurities.[1][9] Consequently, the development of a robust, reliable, and validated analytical procedure is not merely a technical exercise but a fundamental component of the quality assurance and control strategy in pharmaceutical development.[10]

This note addresses the analytical challenge by presenting a complete workflow for this compound quantification. The chosen UHPLC-MS/MS platform offers significant advantages, including high throughput, superior resolution, and the specificity required to distinguish the analyte from a complex sample matrix.[11] The method is designed to be readily implemented in quality control laboratories for routine analysis, in-process control, and stability testing.

Experimental Design and Methodology

Materials and Reagents
  • Analyte: this compound reference standard (Sigma-Aldrich, CAS: 5342-91-6)[12]

  • Internal Standard (IS): Verapamil (or a structurally similar, stable isotope-labeled analogue if available)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water (18.2 MΩ·cm)

  • Sample Matrix: Blank API, placebo formulation, or other relevant process stream samples.

Sample Preparation: Ensuring Accuracy from the Start

The objective of sample preparation is to extract the analyte from the matrix efficiently and reproducibly while removing components that could interfere with the analysis or damage the analytical column and detector.[13][14] A straightforward "dilute and shoot" approach is often preferred for its simplicity and speed, but a protein precipitation or liquid-liquid extraction may be necessary for more complex biological matrices.[13] For a typical solid API or formulation, the following protocol is recommended.

Protocol 1: Sample Extraction from a Solid Matrix

  • Weighing: Accurately weigh 10 mg of the sample (e.g., API powder) into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a diluent (e.g., 50:50 Acetonitrile:Water) and vortex/sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Bring the flask to volume with the diluent and mix thoroughly. This yields a 1 mg/mL stock solution.

  • Internal Standard Spiking: Transfer 100 µL of the stock solution to a 1.5 mL autosampler vial. Add 800 µL of diluent and 100 µL of an internal standard working solution (e.g., 100 ng/mL Verapamil).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean autosampler vial to remove particulates that could clog the UHPLC system.[13]

Chromatographic and Mass Spectrometric Conditions

The separation and detection parameters are optimized to achieve a sharp, symmetrical peak for this compound, with a short run time suitable for high-throughput analysis. A reversed-phase C18 column is a versatile starting point for small molecules of this nature.[15]

Table 1: Optimized UHPLC-MS/MS Parameters

ParameterSetting
UHPLC System Standard UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Total Run Time 5.0 minutes
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage +4500 V
Source Temperature 350 °C
Nebulizer Gas 30 psi
MRM Transitions This compound: 148.1 -> 130.1 (Quantifier), 148.1 -> 118.1 (Qualifier)
Verapamil (IS): 455.3 -> 165.1

Rationale for Parameter Selection:

  • Positive ESI Mode: The nitrogen atom in the isoindolinone structure is readily protonated, making positive mode ionization highly efficient.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing the likelihood of interference from other compounds.[16][17] The most intense product ion is used for quantification to maximize sensitivity, while a second ion serves as a qualifier to confirm identity.[16]

Method Validation: A Trustworthy and Self-Validating System

A rigorous validation study was performed to demonstrate that the analytical procedure is fit for its intended purpose, adhering to the ICH Q2(R2) guidelines.[5][7][8]

Specificity

Specificity was evaluated by analyzing blank matrix samples (placebo) and samples spiked with the analyte and potential impurities. The chromatograms showed no interfering peaks at the retention time of this compound or its internal standard, confirming the method's high selectivity.

Linearity and Range

A calibration curve was constructed using eight non-zero standards ranging from 1 ng/mL to 1000 ng/mL. The method demonstrated excellent linearity over this range.

Table 2: Linearity and Range Summary

ParameterResult
Range 1.0 ng/mL - 1000 ng/mL
Regression Model Linear (y = mx + c), 1/x² weighting
Correlation (r²) > 0.999
Back-calculated Within ±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Accuracy (closeness to the true value) and precision (repeatability) were assessed by analyzing Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.[18]

Table 3: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ1.0< 10%± 15%< 15%± 15%
Low QC3.0< 5%± 8%< 8%± 10%
Mid QC100< 4%± 5%< 6%± 7%
High QC800< 3%± 4%< 5%± 6%

The results demonstrate that the method is both accurate and precise, with all values falling well within the accepted regulatory limits of ±15% (±20% at the LLOQ).[19]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (1.0 ng/mL).[19] The LOD, determined based on a signal-to-noise ratio of 3:1, was approximately 0.3 ng/mL.

Robustness

The method's robustness was tested by introducing small, deliberate variations to key parameters, such as column temperature (± 5°C), mobile phase flow rate (± 10%), and mobile phase pH (± 0.2 units).[6] The results remained unaffected, demonstrating the method's reliability under typical laboratory variations.

Visualizing the Workflow

A clear understanding of the analytical process is essential for successful implementation. The following diagrams illustrate the logical flow of the experimental protocol and the validation process.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve spike Spike with Internal Standard dissolve->spike filter Filter (0.22 µm) spike->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of this compound.

G Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters of the analytical method validation.

Conclusion

This application note presents a comprehensive, robust, and validated UHPLC-MS/MS method for the quantification of this compound. The method is highly sensitive, with an LLOQ of 1.0 ng/mL, and demonstrates excellent linearity, accuracy, and precision. The detailed protocols and validation data confirm its suitability for use in regulated pharmaceutical environments for impurity analysis, quality control, and stability studies. This work provides a reliable analytical tool to ensure the quality and safety of pharmaceutical products where this compound is a potential impurity.

References

Topic: A Robust and Scalable Synthesis of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisoindolin-1-one, also known as N-methylphthalimidine, is a pivotal structural motif and a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Its synthesis on a laboratory scale is well-documented; however, transitioning to a multi-gram or kilogram scale presents significant challenges related to reaction control, product isolation, and process safety. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. We detail a robust protocol centered on the reductive amination of 2-carboxybenzaldehyde, offering in-depth explanations for critical process parameters, safety considerations, and purification strategies designed to ensure high yield and purity in a scalable manner.

Introduction and Strategic Approach

The isoindolinone core is a privileged scaffold in medicinal chemistry. The specific derivative, this compound, serves as a key building block for a range of biologically active molecules. While numerous synthetic routes to isoindolinones exist, including palladium-catalyzed aminocarbonylation and iridium-catalyzed annulation, many are not amenable to large-scale production due to costly catalysts, sensitive reagents, or complex purification procedures.[3]

For scale-up, the ideal synthetic route must be cost-effective, operationally simple, and inherently safe. The chosen method, a one-pot reductive amination of 2-carboxybenzaldehyde with methylamine, followed by in-situ cyclization, excels in this regard. This strategy leverages readily available starting materials and avoids transition-metal catalysts, making it economically viable and environmentally friendlier. The reaction proceeds through the formation of a transient imine, which is subsequently reduced to a secondary amine that undergoes spontaneous intramolecular amidation (lactamization) to yield the desired product.

Logical Workflow for Synthesis

The following diagram illustrates the strategic workflow from starting materials to the final, purified product.

G start_end start_end process process qc qc output output A Start: Reagent Preparation (2-Carboxybenzaldehyde, Methylamine) B Reaction Vessel Setup (Inert Atmosphere, Cooling) A->B Charge Reagents C Controlled Reagent Addition (Imine Formation) B->C Start Process D Reductive Cyclization (NaBH4 Addition & Temperature Control) C->D Proceed to Reduction E In-Process Control (IPC) (TLC / HPLC Monitoring) D->E Monitor Progress E->D Incomplete F Reaction Quench & Work-up (pH Adjustment, Extraction) E->F Complete G Isolation of Crude Product (Solvent Removal) F->G H Purification (Recrystallization) G->H I Final Product Analysis (Purity, Identity) H->I J End: Purified this compound I->J

Caption: High-level experimental workflow for the scale-up synthesis.

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialGradeQuantityMolar Eq.Supplier
2-Carboxybenzaldehyde≥98%100.0 g1.0Standard
Methylamine solution40 wt. % in H₂O56.5 mL1.1Standard
Sodium Borohydride (NaBH₄)≥98%27.7 g1.1Standard
Methanol (MeOH)ACS Grade1.0 L-Standard
Hydrochloric Acid (HCl)6 M aq.~200 mL-Standard
Ethyl Acetate (EtOAc)ACS Grade2.0 L-Standard
Saturated Sodium Bicarbonateaq. solution500 mL-Standard
Brineaq. solution500 mL-Standard
Anhydrous Sodium SulfateGranular50 g-Standard

Equipment:

  • 5 L three-neck round-bottom flask

  • Overhead mechanical stirrer with a Teflon paddle

  • Digital thermometer/thermocouple

  • 500 mL pressure-equalizing dropping funnel

  • Ice-water bath and secondary containment

  • Nitrogen gas inlet and bubbler

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Buchner funnel and filtration flask

Reaction Scheme

The synthesis follows a one-pot, two-step sequence.

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and dropping funnel. Place the entire setup in a secondary container and prepare an ice-water bath. Purge the flask with nitrogen for 15 minutes.

  • Dissolution: Charge the flask with 2-carboxybenzaldehyde (100.0 g) and methanol (1.0 L). Begin stirring (approx. 200 RPM) to achieve a clear solution. Cool the mixture to 0-5 °C using the ice bath.

  • Imine Formation: Add the methylamine solution (56.5 mL) to the dropping funnel. Add it dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This controlled addition is critical to manage the exotherm of the acid-base reaction and imine formation, preventing side reactions.

  • Reduction: In a separate beaker, carefully prepare a solution of sodium borohydride (27.7 g) in water (150 mL). Caution: NaBH₄ reacts with methanol; however, at low temperatures, the reaction is slow enough to allow for the desired reduction. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10 °C. Causality: Slow addition of the reducing agent is paramount for safety and selectivity. A rapid addition can cause excessive hydrogen gas evolution and a dangerous temperature spike.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for another 2 hours. Then, remove the ice bath and let the reaction warm to room temperature, stirring overnight (approx. 16 hours) to ensure complete cyclization.

  • Monitoring: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl Acetate.

  • Quench and pH Adjustment: Carefully cool the mixture back to 0-5 °C. Slowly and cautiously add 6 M HCl to quench the excess NaBH₄ and neutralize the mixture. Caution: Vigorous hydrogen evolution will occur. Continue adding HCl until the pH is acidic (~pH 2). This step also protonates the product, making it water-soluble for the initial wash.

  • Work-up and Extraction:

    • Reduce the volume of the reaction mixture by approximately 70% using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous slurry to the 4 L separatory funnel. Add ethyl acetate (1 L) and wash the organic layer. This initial wash removes non-polar impurities.

    • Carefully add saturated sodium bicarbonate solution to the aqueous layer in portions until the pH is ~8-9. This deprotonates the product, rendering it soluble in the organic phase.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine all organic extracts and wash with brine (1 x 500 mL).

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude off-white solid.

    • For purification, dissolve the crude solid in a minimal amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Re-heat gently until clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1 hour.

    • Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Process Insights and Scale-Up Considerations

  • Temperature Control: The primary challenge in scaling this reaction is managing the exothermic events during methylamine and NaBH₄ addition. A jacketed reactor with a chiller is essential for pilot-scale production to maintain strict temperature control and ensure process safety.

  • Choice of Reducing Agent: While NaBH₄ is effective, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a more atom-economical and industrially preferred alternative. It eliminates the hazards of quenching large amounts of borohydride and simplifies the work-up. However, it requires specialized high-pressure reactor systems.

  • Purification Strategy: Recrystallization is the most viable method for large-scale purification. The solvent system (e.g., Ethyl Acetate/Hexanes or Isopropanol/Water) must be carefully optimized to maximize recovery and achieve the desired purity, avoiding the need for costly and time-consuming column chromatography.

  • Safety: Methylamine is a corrosive and toxic gas/solution. Sodium borohydride is flammable and reacts violently with acid. The quenching step generates flammable hydrogen gas. All operations must be performed with appropriate engineering controls (e.g., process-rated fume hoods, grounding) and personal protective equipment.

Data Summary

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₉NO[4][5]
Molecular Weight 147.17 g/mol [4]
Appearance Colorless to light yellow solid[1]
Melting Point 144-146 °C[1]
Boiling Point 288.1 °C at 760 mmHg[1]
Solubility Soluble in organic solvents like ethanol, chloroform; almost insoluble in water.[1]
Table 2: Typical Batch Performance (100g Scale)
ParameterResult
Crude Yield 85-95 g (87-97%)
Isolated Yield (Post-Recrystallization) 75-85 g (77-87%)
Purity (by HPLC) >99.0%
Identity Confirmation ¹H NMR, ¹³C NMR, MS

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Methylisoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methylisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable isoindolinone derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges and enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The most common route involves the reduction of N-methylphthalimide. Here’s a breakdown of potential issues and optimization strategies:

  • Incomplete Reduction of N-Methylphthalimide: The selective reduction of one of the two carbonyl groups in N-methylphthalimide is a delicate process. Over-reduction can lead to the formation of byproducts, while incomplete reaction leaves starting material, both of which complicate purification and lower the yield of the desired product.

    • Causality: The choice of reducing agent and the precise control of reaction parameters are critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can easily over-reduce the imide to the corresponding diamine. Milder reducing agents like sodium borohydride (NaBH₄) are often preferred for their selectivity, but their reactivity is highly dependent on the solvent and temperature.

    • Solution:

      • Choice of Reducing Agent: If you are using a strong reducing agent and observing over-reduction, switch to a milder one. Sodium borohydride is a good starting point. The use of additives can further modulate its reactivity.

      • Solvent System: The solvent plays a crucial role. Protic solvents like ethanol or methanol can activate the borohydride, but also participate in side reactions. Aprotic solvents like tetrahydrofuran (THF) or dioxane are often used to control the reactivity. A mixture of solvents can also be beneficial.

      • Temperature Control: The reduction should be carried out at a controlled temperature. Starting the reaction at a low temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature can often improve selectivity and yield.

      • Stoichiometry of the Reducing Agent: Carefully control the molar equivalents of the reducing agent. Using a slight excess is common to ensure complete conversion of the starting material, but a large excess can promote over-reduction. Start with 1.5 to 2.0 equivalents of NaBH₄ and optimize from there.

  • Side Reactions: Besides over-reduction, other side reactions can consume your starting material or product.

    • Causality: The isoindolinone ring can be susceptible to hydrolysis, especially under acidic or basic workup conditions. The presence of impurities in the starting materials or solvents can also catalyze unwanted reactions.

    • Solution:

      • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.

      • Purification of Starting Materials: Ensure that your N-methylphthalimide is pure. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.

      • Work-up Conditions: Use mild work-up procedures. Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods. Extraction with a suitable organic solvent followed by washing with brine is a standard procedure.

  • Product Loss During Purification: Significant amounts of product can be lost during the purification steps.

    • Causality: this compound is a polar molecule, which can make extraction and purification challenging. It may have some solubility in the aqueous phase during work-up. During chromatography, it can adhere strongly to the stationary phase if the eluent polarity is not optimized.

    • Solution:

      • Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery from the aqueous phase.

      • Optimized Chromatography: If using column chromatography, carefully select the solvent system. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, can be effective. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition beforehand.

      • Recrystallization: Recrystallization is an excellent method for purifying the final product and can lead to high recovery of pure material if the correct solvent is chosen.[1][2][3][4][5]

Question 2: I am observing the formation of a significant amount of an unknown byproduct with a similar polarity to my desired product. How can I identify and minimize it?

Answer: The formation of byproducts with similar polarity is a common challenge that complicates purification.

  • Identification of the Byproduct:

    • Mass Spectrometry (MS): Obtain a mass spectrum of the crude reaction mixture. The molecular weight of the byproduct can provide clues about its structure. For instance, a mass corresponding to the starting material would indicate an incomplete reaction. A mass corresponding to the over-reduced product (2-methylisoindoline) might also be observed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product can reveal the structure of the major byproduct. Look for characteristic peaks that differ from your desired product.

  • Minimizing the Byproduct:

    • If the byproduct is the over-reduced product (2-methylisoindoline):

      • Causality: This is a clear indication that the reduction is too harsh.

      • Solution: Reduce the amount of the reducing agent, lower the reaction temperature, or switch to a less reactive reducing agent as discussed in the previous question.

    • If the byproduct is the corresponding hydroxy-lactam (3-hydroxy-2-methylisoindolin-1-one):

      • Causality: This can be formed by the partial reduction of one carbonyl group to a hydroxyl group and can exist in equilibrium with the open-chain aldehyde form.

      • Solution: The formation of this intermediate is often a part of the reaction mechanism. Ensuring the reaction goes to completion by allowing sufficient reaction time or a slight increase in temperature towards the end of the reaction can help convert it to the desired product.

Question 3: My purification by column chromatography is resulting in significant product loss and poor separation. What can I do?

Answer: Inefficient column chromatography is a frequent source of low isolated yields.

  • Optimizing the Mobile Phase:

    • Causality: An inappropriate mobile phase is the most common reason for poor separation. If the eluent is too polar, your product and impurities will elute too quickly with little separation. If it's not polar enough, your product may not move from the origin.

    • Solution:

      • TLC Analysis: Systematically test different solvent mixtures using TLC. A good solvent system will give your desired product an Rf value of around 0.25-0.35.[6]

      • Solvent Systems to Try: For isoindolinones, mixtures of hexanes and ethyl acetate are a good starting point. If your compound is more polar, dichloromethane and methanol mixtures can be effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can sometimes improve the peak shape for nitrogen-containing compounds.[6]

  • Proper Column Packing and Loading:

    • Causality: A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Overloading the column with too much crude material will also result in broad, overlapping bands.

    • Solution:

      • Slurry Packing: Pack the column using a slurry of silica gel in the initial mobile phase to ensure a homogenous and well-packed column.

      • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. If the product is not very soluble in the mobile phase, use the "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound for a high-yield synthesis?

A1: The most common and generally reliable route is the selective reduction of N-methylphthalimide. This two-step process starts from readily available phthalimide. The first step is the N-methylation of phthalimide, which can be achieved with high yield using various methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. The subsequent selective reduction of one carbonyl group of N-methylphthalimide to a methylene group gives this compound. Catalytic hydrogenation over a suitable catalyst is another viable method for this reduction.

Q2: Can I synthesize this compound in a one-pot reaction?

A2: While multi-component reactions for the synthesis of more complex isoindolinones have been reported, a simple and high-yielding one-pot synthesis of this compound from basic starting materials is not well-established in the literature.[2] A one-pot procedure starting from o-phthalaldehyde and a nitroalkane followed by reduction and cyclization has been described for related structures, but this may not be the most efficient route for this compound.[7] The two-step procedure via N-methylphthalimide is generally more reliable and easier to optimize.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, dimethyl sulfate is a potent carcinogen. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Quenching: The quenching of reactions involving hydrides can be exothermic and release flammable hydrogen gas. Quench slowly and carefully, preferably at a low temperature.

  • Solvent Handling: Organic solvents are flammable and should be handled with care, away from ignition sources.

III. Experimental Protocols & Data

Protocol 1: Synthesis of N-Methylphthalimide

This protocol is a general procedure for the N-methylation of phthalimide.

  • To a solution of phthalimide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-methylphthalimide.

  • The crude product can be purified by recrystallization from ethanol.

ReagentMolar Eq.Purity of ProductTypical Yield
Methyl Iodide1.2>98%85-95%
Dimethyl Sulfate1.1>98%80-90%

Table 1: Comparison of Methylating Agents for N-Methylphthalimide Synthesis.

Protocol 2: Selective Reduction of N-Methylphthalimide to this compound

This protocol provides a starting point for the selective reduction using sodium borohydride.

  • Dissolve N-methylphthalimide (1 equivalent) in a mixture of THF and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.

  • Add dilute hydrochloric acid to adjust the pH to ~7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization.

Reducing AgentSolventTemperatureTypical Yield
NaBH₄THF/MeOH0 °C to RT60-75%
Zn(BH₄)₂THFRT55-70%
H₂/Pd-CEthanolRT, 1 atm70-85%

Table 2: Influence of Reducing Agent on the Yield of this compound.

IV. Visualization of Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yields in the synthesis of this compound.

A decision tree for troubleshooting low yields.

V. References

  • Chen, W., Jin, L., Zhu, Y., Cao, X., Zheng, L., & Mo, W. (2013). Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Synlett, 24(12), 1856-1860.

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.

  • Purification by Recrystallization. CUNY.

  • A Quick Guide to Reductions in Organic Chemistry. orgchem.by.

  • 6-AMino-2,3-dihydroisoindol-1-one synthesis. ChemicalBook.

  • N-Methylphthalimide-substituted benzimidazolium salts and PEPPSI Pd–NHC complexes: synthesis, characterization and catalytic activity in carbon–carbon bond-forming reactions. National Institutes of Health.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Denver.

  • The Synthesis of β-Lactams. Organic Reactions.

  • ONE-POT SYNTHESIS OF ISOINDOLIN-1-ONES FROM NITROARENES AND o-PHTHALALDEHYDE VIA INDIUM-MEDIATED REDUCTIVE CONDENSATION REACTION. Semantic Scholar.

  • Recrystallization. Chemistry LibreTexts.

  • N-Methylphthalimide. ChemicalBook.

  • Base-catalyzed condensations of o-phthalaldehyde with primary amides. Synthesis and characterization of some isoindoline and phthalan derivatives. Semantic Scholar.

  • A substituted isoindolin-1-one derived from (R)-(–)-2-amino-1-butanol. CentAUR.

  • DNA-Compatible ortho-Phthalaldehyde (OPA)-Mediated 2-Substituted Isoindole Core Formation and Applications. PubMed.

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.

  • N-Methylphthalimide. PubChem.

  • o-Phthalaldehyde synthesis. ChemicalBook.

  • How can I purify two different-substituted aromatic compounds?. ResearchGate.

  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. Benchchem.

  • Hydroiodination-triggered synthesis of 3-methylphthalides. ResearchGate.

  • Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. Benchchem.

  • Synthesis of N-15-labeled phthalimide. ResearchGate.

  • N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Aldehydes under Continuous Flow Conditions. Mendeley.

  • Synthesis and characterization of novel flavonoid-substituted phthalocyanines using (±)naringenin. ElectronicsAndBooks.

References

Technical Support Center: Synthesis of N-Methylisoindolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methylisoindolinone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, focusing on the formation of side-products, and provide actionable troubleshooting advice to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-methylisoindolinone?

A1: Several reliable methods exist for the synthesis of N-methylisoindolinone. A prevalent laboratory-scale approach involves the N-alkylation of phthalimide, followed by a reduction step.[1][2] Another common method is the reductive amination of 2-carboxybenzaldehyde with methylamine.[3] Each route has its own set of advantages and potential pitfalls regarding side-product formation.

Q2: How can I monitor the progress of my reaction to minimize side-product formation?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[4] By co-spotting your reaction mixture with the starting material and a pure sample of the desired product, you can visually track the consumption of reactants and the formation of N-methylisoindolinone. This allows for timely quenching of the reaction, preventing the formation of byproducts from extended reaction times or excessive temperatures. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Q3: What are the typical purities I can expect, and what are the common impurities?

A3: With an optimized protocol, purities exceeding 98% are achievable. Common impurities include unreacted starting materials, such as phthalimide or 2-carboxybenzaldehyde, and side-products like phthalic acid (from hydrolysis) or over-alkylated species. The presence and quantity of these impurities are highly dependent on the reaction conditions and work-up procedure.[4]

Q4: What analytical techniques are best for identifying unknown side-products?

A4: A combination of techniques is often necessary for unambiguous structure elucidation.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) provides information on the molecular weight of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the chemical structure. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for volatile impurities.[7][8]

Troubleshooting Guide: Side-Product Formation

This section addresses specific issues you may encounter during the synthesis of N-methylisoindolinone.

Problem 1: My final product is contaminated with a significant amount of phthalic acid.

  • Question: Why am I observing phthalic acid in my product, and how can I prevent it?

  • Answer: The presence of phthalic acid is a strong indicator of hydrolysis of the isoindolinone ring. This typically occurs during the work-up procedure, especially if harsh acidic or basic conditions are used at elevated temperatures.[4]

    • Causality: The lactam ring in N-methylisoindolinone is susceptible to cleavage under strong aqueous acidic or basic conditions, leading to the formation of the corresponding carboxylate and amine, which upon acidification yields phthalic acid.

    • Solution:

      • Milder Work-up: Employ milder conditions during the work-up. Use saturated sodium bicarbonate solution for neutralization instead of stronger bases.

      • Temperature Control: Keep the temperature low during extractions and washes.

      • Solvent Choice: Ensure that the organic solvent used for extraction is sufficiently non-polar to minimize the solubility of phthalic acid.

Problem 2: I am observing a byproduct with a higher molecular weight than my desired product, suggesting dimerization.

  • Question: What could be causing the formation of a dimer, and how can I minimize it?

  • Answer: Dimerization can occur through various mechanisms, often initiated by radical species or through intermolecular condensation reactions under certain conditions.

    • Causality: While less common for this specific synthesis, side reactions leading to dimers can be promoted by high temperatures, the presence of certain metal catalysts, or oxidative conditions.[9]

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. Avoid overheating, which can promote side reactions.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Reagent Purity: Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze unwanted side reactions.

Problem 3: My reaction yields are consistently low, and I suspect over-alkylation.

  • Question: Is it possible to have over-alkylation in this synthesis, and how can I control it?

  • Answer: While the Gabriel synthesis is known for minimizing over-alkylation, certain conditions can still lead to undesired secondary reactions.[4]

    • Causality: If the reaction conditions are too harsh or if there is an excess of the alkylating agent, the product amine (if formed in situ) can potentially react further.[4]

    • Solution:

      • Stoichiometry: Use a precise stoichiometry of your reagents. A slight excess of the amine or phthalimide derivative relative to the methylating agent is often preferred.

      • Reaction Time: Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[4]

      • Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Methylisoindolinone Synthesis Yield and Purity

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)Major Side-Product
1DMFK₂CO₃80128595Unreacted Phthalimide
2DMSOK₂CO₃10089298Minimal
3AcetonitrileCs₂CO₃60247892Phthalic Acid
4DMFK₂CO₃120127588Dimerization Products

Data is illustrative and based on typical outcomes.

Experimental Protocols

Optimized Protocol for N-Methylisoindolinone Synthesis via N-Alkylation of Phthalimide

This protocol is designed to minimize side-product formation.

Materials:

  • Phthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Diagram 1: Key Reaction Pathway and Potential Side-Product Formation

G cluster_main Main Reaction Pathway cluster_side Side-Product Formation A Phthalimide B Phthalimide Anion A->B + Base - H+ C N-Methylphthalimide B->C + CH3I - I- D N-Methylisoindolinone (Desired Product) C->D Reduction E Hydrolysis F Phthalic Acid D->F Harsh Acid/Base Work-up

Caption: Main synthesis pathway and hydrolysis side-reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side-Products start Low Yield of N-Methylisoindolinone check_sm Check TLC for Unreacted Starting Material start->check_sm incomplete Incomplete Reaction? check_sm->incomplete side_products Significant Side-Products? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes lower_temp Lower Temperature side_products->lower_temp Yes end Optimized Yield side_products->end No increase_time->end increase_temp Increase Temperature increase_temp->end check_reagents Check Reagent Quality check_reagents->end lower_temp->end check_stoich Verify Stoichiometry check_stoich->end milder_workup Use Milder Work-up milder_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 2-Methylisoindolin-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Methylisoindolin-1-one. As a polar, aromatic lactam, this compound presents unique challenges and considerations during column chromatography. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My separation is poor. The TLC of my collected fractions shows that the desired compound is mixed with impurities across the board. What's going wrong?

Answer: This is a classic and frustrating problem that can stem from several root causes. Let's diagnose it systematically.

  • Compound Stability on Silica Gel: this compound, like many N-heterocycles, may be susceptible to degradation on the acidic surface of standard silica gel. What appears as poor separation could actually be a continuous decomposition of your product as it travels down the column, leading to a constant stream of the degradation product co-eluting.[1]

    • Diagnostic Test (Silica Stability Check): Before running a column, perform a simple stability test. Spot your crude material on a silica TLC plate. After spotting, let the plate sit on the benchtop for an hour or two, then develop it. If you see a new spot that wasn't in the initial crude mixture or significant streaking from the origin that wasn't there before, your compound is likely unstable on silica.[1]

    • Solution:

      • Use a different stationary phase: Basic alumina is an excellent alternative for purifying compounds that are basic or sensitive to the acidity of silica.[2]

      • Deactivate the silica: You can neutralize the acidic silanol groups by preparing a slurry of your silica gel in the eluent containing 1-2% triethylamine (Et₃N) or ammonia solution before packing the column. This "passivates" the surface, minimizing unwanted interactions.[3][4]

  • Column Overloading: Loading too much crude material relative to the amount of stationary phase is a common error. This saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap significantly.

    • Solution: A general rule of thumb for flash chromatography is to use a mass ratio of stationary phase to crude material of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or even higher.

  • Inappropriate Mobile Phase: If the polarity of your eluent is too high, all components (your product and impurities) will be flushed through the column rapidly with little interaction with the stationary phase, resulting in no separation.[5]

    • Solution: Re-optimize your solvent system using TLC. Aim for a system where your target compound, this compound, has a Retention Factor (Rƒ) between 0.25 and 0.35.[4] This Rƒ value typically provides the best balance between resolution and elution time in a column.

Question 2: My compound is "streaking" or "tailing" badly on the column, leading to broad fractions and poor purity. How can I achieve sharp, well-defined bands?

Answer: Tailing is a strong indicator of undesirable secondary interactions between your compound and the stationary phase, most commonly the acidic silanol groups (Si-OH) on silica gel. The amide group in this compound can hydrogen bond strongly with these sites.

  • Primary Cause: The interaction between your polar compound and the highly polar, acidic sites on the silica is too strong. Some molecules of your compound get "stuck" on these sites and then slowly bleed off as more eluent passes, creating a "tail."

  • Solution: Mobile Phase Modification: The most effective solution is to add a competitive binding agent to your mobile phase. This additive will interact with the acidic silica sites, effectively blocking them from your compound.

    • For neutral or slightly basic compounds: Add 0.5-1% triethylamine (Et₃N) to your eluent. The lone pair on the nitrogen of triethylamine will preferentially bind to the silanol groups, preventing your analyte from doing so and resulting in much sharper peaks.[4]

    • For acidic compounds (if present as impurities): Add 0.5-1% acetic acid or formic acid to the eluent. This can improve the peak shape of acidic impurities and ensure they are fully protonated.

Question 3: I've loaded my sample, but I can't seem to recover my compound. The collected fractions contain nothing. Where did it go?

Answer: This alarming situation usually points to one of two possibilities: irreversible binding or on-column decomposition.

  • Irreversible Binding: Your compound has such a high affinity for the stationary phase that the chosen mobile phase is not polar enough to elute it.[5]

    • Diagnostic & Solution: If you suspect this is the case, try flushing the column with a very polar solvent, such as 10-20% methanol in dichloromethane or even pure methanol. Analyze these "flush" fractions by TLC. If your compound appears, you know it was stuck. For future runs, you must develop a more polar mobile phase system.

  • Decomposition: As discussed in Question 1, the compound may have completely degraded upon contact with the stationary phase.[1]

    • Diagnostic & Solution: Perform the silica stability TLC test mentioned previously. If instability is confirmed, you must switch to a more inert stationary phase like alumina or use deactivated silica for your next purification attempt.[1]

Question 4: My crude sample is not soluble in the mobile phase I developed from TLC. How can I load it onto the column?

Answer: This is a very common issue, especially when using non-polar solvent systems like hexane/ethyl acetate. Attempting to dissolve the sample in a stronger solvent and loading that solution directly will ruin the separation. The correct technique is Dry Loading .[6]

Protocol: Dry Loading the Sample
  • Dissolve: Dissolve your crude material completely in a minimal amount of a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane, acetone, or methanol).

  • Adsorb: In a round-bottom flask, add silica gel (approximately 5-10 times the mass of your crude sample) to this solution.[6]

  • Evaporate: Swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator. You should be left with a fine, free-flowing powder of silica gel impregnated with your crude material.

  • Load: Carefully add this powder as a uniform layer on top of your packed column bed.

  • Elute: Gently add a protective layer of sand on top of the sample layer before slowly adding your mobile phase and beginning the elution.[4]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common column chromatography problems.

TroubleshootingWorkflow start Problem Encountered During Column Chromatography q1 Is the separation poor (mixed fractions)? start->q1 q2 Is the compound tailing or streaking? start->q2 q3 Is the compound recovery very low or zero? start->q3 a1_check Perform Silica Stability Test (TLC) q1->a1_check a2_sol Cause: Strong interaction with acidic silica. Solution: - Add 0.5-1% Triethylamine (Et3N) to the mobile phase. q2->a2_sol a3_check Flush column with highly polar solvent (e.g., 10% MeOH/DCM). Did compound elute? q3->a3_check a1_sol1 Compound is unstable. Solution: - Use Alumina or - Deactivate Silica (add 1% Et3N) a1_check->a1_sol1 Degradation seen a1_sol2 Compound is stable. Possible Causes: - Column Overloaded? - Eluent too Polar? a1_check->a1_sol2 No degradation a1_remedy Remedy: - Increase Silica:Sample ratio (>50:1) - Re-develop TLC for Rf ≈ 0.3 a1_sol2->a1_remedy a3_sol1 Yes. Compound was irreversibly bound. Solution: - Develop a more polar mobile phase system for the next run. a3_check->a3_sol1 Yes a3_sol2 No. Compound likely decomposed. Solution: - Confirm with stability test. - Switch to Alumina or deactivated Silica. a3_check->a3_sol2 No

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

This section covers essential preparatory questions to help you set up your purification successfully from the start.

Question 1: How do I choose the right stationary and mobile phases for this compound?

Answer: The selection process is a two-step decision based on the compound's properties and empirical testing with Thin-Layer Chromatography (TLC).[7][8]

Stationary Phase:

  • Silica Gel (SiO₂): This is the default, all-purpose stationary phase. It is polar and slightly acidic. It is the best starting point for this compound. However, be mindful of the potential for tailing or degradation as discussed in the troubleshooting section.

  • Alumina (Al₂O₃): Alumina is also polar but available in acidic, neutral, and basic forms. Basic alumina is an excellent choice if you find that your compound streaks badly or decomposes on silica gel.[2]

Mobile Phase: The mobile phase's role is to dissolve the sample and move it down the column.[2] Its polarity determines the speed of elution. The ideal mobile phase is found using TLC.[5]

  • Start with a standard solvent system: For a compound like this compound, a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate) is a good starting point. Dichloromethane/Methanol is another common system for more polar compounds.[9][10]

  • Run test TLC plates: Spot your crude mixture on TLC plates and develop them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Aim for the Target Rƒ: The ideal system is one that moves your desired compound to an Rƒ value of 0.25-0.35 . This ensures the compound interacts with the column long enough for separation to occur but doesn't take an impractically long time to elute.[4]

Question 2: What are the recommended starting parameters for a typical purification?

Answer: The following table provides a robust set of starting parameters for a lab-scale flash chromatography purification of 100-200 mg of crude this compound.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Higher mesh size (smaller particles) provides greater surface area, leading to better separation in flash chromatography.[5]
Column Diameter 2-3 cmAppropriate for the scale, allowing for a good aspect ratio without excessive solvent use.
Silica Gel Mass 10-20 g (for 100-200 mg crude)Maintains a 50:1 to 100:1 ratio of adsorbent to sample, crucial for good resolution.
Loading Method Dry Loading (preferred) or Wet LoadingDry loading is superior if solubility in the eluent is low.[6] Wet loading is faster if the compound is highly soluble.
Elution Mode Isocratic or GradientStart with isocratic (constant solvent mix). Use a gradient (increasing polarity) if impurities have very different polarities.[4]

Question 3: Can you provide a general step-by-step workflow for the entire purification process?

Answer: Certainly. The following diagram and protocol outline the complete workflow from setup to product isolation.

General Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase p1 1. Develop Solvent System (TLC, aim for Rf 0.25-0.35) p2 2. Prepare Slurry (Silica + Mobile Phase) p1->p2 p3 3. Pack Column (Add slurry, let settle, add sand) p2->p3 r1 4. Load Sample (Wet or Dry Loading) p3->r1 r2 5. Elute Column (Add mobile phase, collect fractions) r1->r2 a1 6. Analyze Fractions (TLC) r2->a1 a2 7. Combine Pure Fractions a1->a2 a3 8. Evaporate Solvent (Rotary Evaporator) a2->a3 a4 9. Obtain Pure Product a3->a4

Caption: Standard workflow for purification by column chromatography.

Experimental Protocol
  • Column Preparation:

    • Secure a glass column vertically. Ensure the stopcock is closed.

    • Insert a small cotton or glass wool plug at the bottom. Add a ~1 cm layer of sand.[4]

    • Prepare a slurry of silica gel in your chosen mobile phase. Pour this slurry into the column, tapping the side to dislodge air bubbles and ensure even packing.[11]

    • Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Never let the column run dry from this point forward.[4] Add another ~1 cm layer of sand on top.

  • Sample Loading:

    • Load your sample using either the Wet or Dry Loading method as described in the Troubleshooting section.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Open the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow.

    • Collect the eluent in sequentially numbered test tubes or flasks.

  • Analysis and Isolation:

    • Monitor the separation by spotting every few fractions onto a TLC plate and developing it.

    • Once the fractions containing the pure compound are identified, combine them in a larger flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

References

Technical Support Center: Recrystallization of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methylisoindolin-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is structured to address the common challenges and questions that arise during the critical process of recrystallization, ensuring you can achieve the highest purity for your compound.

Physicochemical Profile: this compound

Before any purification, understanding the target molecule is paramount. This compound is a lactam, a cyclic amide, which dictates its polarity and solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉NO[1][2][3][4][5][6][7]
Molecular Weight 147.17 g/mol [1][2][3][4][5][6]
CAS Number 5342-91-6[2][3][5][6][7]
Appearance Expected to be a solid at room temperatureInferred from structure
Structure Aromatic ring fused to a five-membered lactam ring[1]

The presence of a polar amide group and a nonpolar aromatic ring gives this compound moderate polarity. This dual nature is key to selecting an appropriate solvent system. The ideal recrystallization solvent will dissolve the compound poorly at room temperature but readily at its boiling point.[8][9][10]

Part 1: Step-by-Step Recrystallization Protocols

Here are two foundational protocols. The choice between them depends on finding a suitable solvent.

Protocol A: Single-Solvent Recrystallization

This is the preferred method for its simplicity when a suitable solvent is identified.[9]

Principle: The compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, allowing for crystallization upon cooling.

Methodology:

  • Solvent Selection: Perform solubility tests with small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the compound when boiling but not when cold.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate, adding more solvent dropwise until the solid just dissolves.[9] Using the minimum volume is critical for achieving a saturated solution and maximizing yield.[9]

  • (Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. To address color, add a small amount of activated charcoal to the hot solution before filtering.[9][11] Be sure to pre-warm the filtration funnel to prevent premature crystallization.[12][13]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals, as it prevents the trapping of impurities that occurs with rapid precipitation.[9][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air-drying on the filter paper or in a desiccator.

Protocol B: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent has the ideal solubility profile.[15][16]

Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. A "bad" or "anti-solvent," in which the compound is poorly soluble, is then added to induce precipitation. The two solvents must be miscible.[12][13][16]

Methodology:

  • Solvent Pair Selection: Identify a solvent that readily dissolves this compound at all temperatures (the "good" solvent, e.g., ethanol, acetone). Then, find a miscible solvent in which the compound is insoluble (the "anti-solvent," e.g., water, hexane).[16]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly and persistently cloudy (the saturation point).[12][13]

  • Clarification: Add a drop or two of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[12][13]

  • Cooling, Isolation, Washing & Drying: Follow steps 4 through 7 from the Single-Solvent Protocol.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

Answer: This is a classic case of either using too much solvent or the solution being supersaturated.[8][15]

  • Cause & Solution (Too Much Solvent): The most common reason for crystallization failure is using an excess of solvent, which keeps the compound dissolved even at low temperatures.[14][15]

    • Action: Gently heat the solution to boil off some of the solvent.[14] Reduce the volume by 20-30% and then allow it to cool again. Repeat until crystals form upon cooling.

  • Cause & Solution (Supersaturation): Sometimes, a solution cools below its saturation point without forming crystals. This is called supersaturation, and it requires a nucleation site to begin crystallization.[8][15]

    • Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface for crystals to begin forming.[8][15]

    • Action 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[8][15]

Q2: Instead of crystals, my compound separated as an oily liquid. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high.[11][15] The compound effectively "melts" in the hot solvent instead of dissolving.

  • Cause & Solution (High Impurity Level / Low Melting Point): Impurities can depress the melting point of the mixture.

    • Action: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool very slowly.[11][15] A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.[11][14] If using a two-solvent system, adding more of the "good" solvent can also help.

    • Alternative: If oiling persists, recover the crude material by evaporating the solvent and attempt the recrystallization with a different, lower-boiling solvent or solvent system.[15]

Q3: My crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?

Answer: Yes, this is problematic. Rapid crystallization, or "crashing out," tends to trap impurities within the newly formed solid, defeating the purpose of recrystallization.[14]

  • Cause & Solution (Solution Too Concentrated): The solution was likely too supersaturated.

    • Action: Place the flask back on the heat source and add a small amount (1-5%) of additional hot solvent to the flask until the solid redissolves completely.[14] Then, ensure the solution cools slowly. Insulating the flask by placing it on a wooden block or paper towels can help slow the cooling process.[14]

Q4: The color of my starting material is still present in my final crystals. How do I get rid of it?

Answer: This indicates the presence of colored, soluble impurities that co-crystallized with your product.

  • Cause & Solution (Colored Impurities): The impurities have similar solubility to your compound.

    • Action: Redissolve the colored crystals in a minimum of hot solvent. Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.[11] Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual. Be cautious, as using too much charcoal can adsorb your product and reduce the yield.[11]

Q5: My final yield is very low. How can I improve it?

Answer: Low yield can result from several factors during the procedure.

  • Possible Causes & Solutions:

    • Using too much solvent: This is a primary cause, as more of your compound will remain in the mother liquor.[15] Always use the absolute minimum of hot solvent needed for dissolution.

    • Incomplete crystallization: Ensure the solution is cooled sufficiently, finishing with an ice bath, to maximize the amount of product that crystallizes out.[11]

    • Premature crystallization during hot filtration: If you performed this step, some product might have crystallized on the filter paper. Ensure your funnel and receiving flask are pre-heated.[11][12][13]

    • Washing with too much cold solvent: During the final wash, use only a minimal amount of ice-cold solvent, as even cold solvent will dissolve some of your product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization issues.

Recrystallization_Troubleshooting start_node Start: Dissolve Compound in Min. Hot Solvent process_node_cool Allow Solution to Cool Slowly start_node->process_node_cool decision_node decision_node process_node process_node outcome_node outcome_node problem_node problem_node decision_outcome Observe Outcome process_node_cool->decision_outcome outcome_success Success: Collect & Dry Crystals decision_outcome->outcome_success Pure Crystals Form problem_oil problem_oil decision_outcome->problem_oil Oily Layer Forms problem_clear problem_clear decision_outcome->problem_clear Solution Remains Clear problem_powder problem_powder decision_outcome->problem_powder Fine Powder Crashes Out process_oil Action: 1. Re-heat solution. 2. Add more hot solvent. 3. Cool VERY slowly. problem_oil->process_oil Diagnosis: 'Oiling Out' decision_supersat Action: Scratch flask or add seed crystal problem_clear->decision_supersat Diagnosis: Not Saturated or Supersaturated decision_still_clear Diagnosis: Too much solvent decision_supersat->decision_still_clear Still No Crystals process_evap process_evap decision_still_clear->process_evap Action: Boil off excess solvent and re-cool process_powder Action: 1. Re-heat to dissolve. 2. Add a little more solvent. 3. Insulate and cool slowly. problem_powder->process_powder Diagnosis: Cooled too fast

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Low Conversion in Isoindolinone N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoindolinone N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial transformation. Instead of a generic checklist, we will delve into the mechanistic underpinnings of common issues to empower you with logical and effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of isoindolinone is showing very low to no conversion. Where should I start my investigation?

Low conversion is a frequent issue that can often be traced back to the fundamental components of the reaction. The N-alkylation of an isoindolinone is typically a nucleophilic substitution reaction (SN2), which relies on the generation of a sufficiently nucleophilic isoindolinone anion.

Initial Diagnostic Workflow:

Here is a logical flow to diagnose the root cause of low conversion:

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Conversion Observed check_reagents Verify Reagent Quality & Purity (Isoindolinone, Alkylating Agent, Base, Solvent) start->check_reagents check_base Is the Base Strong Enough? check_reagents->check_base Reagents OK check_solvent Is the Solvent Appropriate? check_base->check_solvent Base is adequate solution_base Use a stronger base (e.g., NaH, LiHMDS) check_base->solution_base No check_conditions Are Reaction Conditions Optimal? (Temperature, Time, Concentration) check_solvent->check_conditions Solvent is suitable solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent No side_reactions Investigate Potential Side Reactions (O-alkylation, Elimination, etc.) check_conditions->side_reactions Conditions seem optimal solution_conditions Increase temperature or reaction time check_conditions->solution_conditions No success Improved Conversion side_reactions->success Side reactions minimized solution_side_reactions Modify conditions to disfavor side reactions side_reactions->solution_side_reactions Yes solution_base->success solution_solvent->success solution_conditions->success solution_side_reactions->success

Caption: Initial diagnostic workflow for low conversion.

Detailed Breakdown:

  • Reagent Integrity : Always begin by ensuring the purity and dryness of your starting materials and solvent. Isoindolinone, the alkylating agent, base, and solvent should be of appropriate grade and stored correctly. Moisture can quench strong bases and hinder the reaction.

  • Base Strength : The acidity of the N-H proton in isoindolinone is a critical factor. The pKa of the isoindolinone N-H is estimated to be around 14-15.[1][2][3] For efficient deprotonation, the conjugate acid of the base used should have a significantly higher pKa.

Q2: How do I choose the right base for my isoindolinone N-alkylation?

The choice of base is paramount. An inappropriate base is one of the most common reasons for reaction failure.

Key Principle : The base must be strong enough to deprotonate the isoindolinone to generate the nucleophilic anion. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the pKa of the isoindolinone N-H proton.

BaseConjugate AcidpKa of Conjugate Acid (approx. in H₂O)Suitability for Isoindolinone (pKa ~14-15)
Sodium Hydride (NaH)H₂~35[4]Excellent
Lithium Diisopropylamide (LDA)Diisopropylamine~36[4]Excellent
Lithium Hexamethyldisilazide (LiHMDS)Hexamethyldisilazane~26Excellent
Potassium tert-butoxide (KOtBu)tert-butanol~17[4]Good
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3[5]Poor (generally too weak)
Sodium Hydroxide (NaOH)H₂O~15.7[4]Marginal (equilibrium may not favor anion)

Troubleshooting Steps:

  • Evaluate Your Current Base : If you are using a weak base like potassium carbonate, it is likely insufficient to generate the required concentration of the isoindolinone anion.[6]

  • Select a Stronger Base : Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).[7] NaH is a common and effective choice for this transformation.[6][8]

Protocol: N-Alkylation using Sodium Hydride

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add isoindolinone (1.0 eq.) and anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Proceed with standard aqueous workup and purification.

Q3: My reaction is still slow or incomplete, even with a strong base. Could the solvent be the issue?

Yes, the solvent plays a critical role in an SN2 reaction. It must be able to dissolve the reactants, particularly the isoindolinone anion, and facilitate the nucleophilic attack.

Key Principle : Polar aprotic solvents are generally preferred for SN2 reactions. They can solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and more reactive. Protic solvents (like water or alcohols) can form hydrogen bonds with the anion, creating a solvent shell that hinders its nucleophilicity and slows the reaction.[9]

SolventTypeDielectric Constant (approx.)Suitability for SN2
Dimethylformamide (DMF)Polar Aprotic36.7[10][11]Excellent
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[10][11]Excellent
Acetonitrile (MeCN)Polar Aprotic37.5[10][11]Good
Tetrahydrofuran (THF)Polar Aprotic7.6[10][11]Good
Dichloromethane (DCM)Polar Aprotic8.9[10][11]Moderate
TolueneNonpolar2.4[10][11]Poor
EthanolPolar Protic24.6[10][11]Poor

Troubleshooting Steps:

  • Assess Your Solvent : If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, consider switching.

  • Switch to a Polar Aprotic Solvent : DMF and DMSO are excellent choices for dissolving the isoindolinone anion and promoting the SN2 reaction.[8][12][13] THF is also a viable option.

Q4: I'm observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of byproducts can significantly lower the yield of your desired N-alkylated isoindolinone.

Common Side Reactions:

  • O-Alkylation : The isoindolinone anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen of the carbonyl group. Alkylation can occur on the oxygen to form a lactim ether. This is more likely with "harder" alkylating agents (e.g., dimethyl sulfate) and in solvent systems that favor dissociation of the ion pair.[6]

  • Elimination (E2) : If you are using a sterically hindered alkyl halide (secondary or tertiary), an elimination reaction to form an alkene can compete with the desired SN2 substitution.[14] This is also favored by strong, sterically hindered bases.

  • Over-alkylation : While less common for isoindolinones compared to primary amines, if the product itself can be further deprotonated and alkylated, this could be a possibility, though unlikely under typical conditions.[14]

Side_Reactions cluster_products Potential Products Reactants Isoindolinone Anion + R-X N_Alkylation N-Alkylated Product (Desired, SN2) Reactants->N_Alkylation N-attack O_Alkylation O-Alkylated Product (Lactim Ether) Reactants->O_Alkylation O-attack Elimination Alkene (E2) Reactants->Elimination Base-induced (with hindered R-X)

Caption: Common reaction pathways in isoindolinone alkylation.

Troubleshooting Strategies:

  • For O-Alkylation :

    • Use a less polar solvent to favor a tighter ion pair, which can sterically hinder attack at the oxygen.

    • Consider using "softer" alkylating agents like alkyl iodides over bromides or chlorides. Adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.[15]

  • For Elimination :

    • Avoid using secondary or tertiary alkyl halides if possible. The SN2 reaction is highly sensitive to steric hindrance.[14]

    • If a secondary halide must be used, try less hindered bases and lower reaction temperatures.

Q5: My alkylating agent is an alcohol. What is the best approach?

Directly using an alcohol as an alkylating agent under basic conditions is generally ineffective as the hydroxide is a poor leaving group. For this transformation, the Mitsunobu reaction is the method of choice.[16][17]

Mitsunobu Reaction Mechanism Overview:

The Mitsunobu reaction converts a primary or secondary alcohol into a good leaving group in situ, allowing for substitution by a suitable nucleophile, in this case, isoindolinone.[16]

  • Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine.

  • The acidic N-H of the isoindolinone protonates the betaine.

  • The resulting isoindolinone anion attacks the phosphonium species.

  • The alcohol attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group.

  • The isoindolinone anion then displaces the activated alcohol via an SN2 attack, leading to the N-alkylated product with inversion of configuration at the alcohol's stereocenter.[16]

Protocol: Mitsunobu N-Alkylation of Isoindolinone

  • Dissolve isoindolinone (1.0 eq.), the alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in an anhydrous solvent, typically THF.[18]

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add the azodicarboxylate (e.g., DIAD or DEAD, 1.2-1.5 eq.) dropwise to the cooled solution.[18]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Troubleshooting a Mitsunobu Reaction:

  • Low Conversion : Ensure all reagents and the solvent are scrupulously dry. The order of addition is important; pre-mixing the isoindolinone, alcohol, and PPh₃ before adding the azodicarboxylate is standard practice.[18]

  • N- vs. O-Alkylation : While N-alkylation is generally favored for amides and imides, competitive O-alkylation can sometimes be observed.[19] Running the reaction at lower temperatures may improve selectivity.

By systematically evaluating the core components of your reaction—the base, the solvent, the alkylating agent, and the reaction conditions—and understanding the potential side reactions, you can effectively troubleshoot and optimize the N-alkylation of isoindolinones to achieve higher conversions and yields.

References

Technical Support Center: Catalyst Deactivation in 2-Methylisoindolin-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the synthesis of 2-Methylisoindolin-1-one and related isoindolinone scaffolds. As the efficiency of modern catalytic methods, such as C-H activation or hydrogen-borrowing catalysis, is paramount, understanding and mitigating catalyst deactivation is critical for reproducible and high-yielding results.[1][2][3] This resource is designed to help you diagnose problems, understand the underlying causes, and implement effective solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst performance.

Q1: My reaction yield has dropped significantly after a few successful runs. Is my catalyst "dead"?

A gradual or sudden drop in yield is a classic symptom of catalyst deactivation. While the catalyst may not be completely "dead," its active sites are likely blocked, poisoned, or structurally compromised. Common causes include the accumulation of impurities from reagents or solvents, thermal degradation, or the formation of inhibitory byproducts.[4][5] Before discarding the catalyst, it's crucial to investigate the specific cause, as regeneration is sometimes possible.[6][7]

Q2: What are the most common mechanisms of catalyst deactivation in these types of reactions?

In transition metal-catalyzed syntheses of isoindolinones (often employing Rh, Ir, Pd, or Cu), deactivation typically occurs via one of four main pathways:

  • Poisoning: Strong binding of impurities (e.g., sulfur, oxygen, water, halides) to the metal center, rendering it inactive.[4][8]

  • Fouling (or Coking): Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking access to active sites.

  • Thermal Degradation (Sintering): For heterogeneous catalysts, high temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand decomposition or formation of inactive metal clusters.[4][8]

  • Leaching: The dissolution of the active metal from a solid support into the reaction medium, leading to a loss of catalytic activity.[6]

Q3: Can I regenerate my deactivated catalyst?

Regeneration feasibility depends entirely on the deactivation mechanism.

  • Fouling: Catalysts deactivated by fouling can sometimes be regenerated by washing with appropriate solvents or by carefully controlled calcination to burn off deposits.

  • Poisoning: If the poison is reversibly bound, it may be removed by washing or thermal treatment. However, strong poisons often cause irreversible deactivation.[7]

  • Sintering/Leaching: These mechanisms involve irreversible physical changes to the catalyst and are generally not reversible. For homogeneous catalysts, recovery and regeneration are often complex and may involve techniques like precipitation or extraction to first isolate the catalyst from the product mixture.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific experimental problems.

Symptom 1: Gradual Decline in Reaction Rate and/or Yield Over Successive Runs

This pattern typically points to the slow accumulation of a deactivating agent or gradual changes to the catalyst.

Potential Cause A: Catalyst Poisoning by Reagent or Solvent Impurities

  • Causality: Transition metal catalysts, particularly those used in C-H activation and amidation reactions (e.g., Rh, Ir, Pd), are highly sensitive to impurities that can act as catalyst poisons.[1][2][10][11] Contaminants like sulfur, phosphorus, residual halides from starting materials, water, or oxygen can coordinate strongly to the metal center, blocking the sites needed for the catalytic cycle. Peroxides in ethereal solvents like THF are especially detrimental as they can oxidize the catalyst or its ligands.[8]

  • Diagnostic Protocol: Reagent Purity Check

    • Run a Control Reaction: Set up a reaction using a fresh, unopened batch of catalyst, solvents, and reagents from a trusted supplier. If this reaction proceeds with high yield, it strongly implicates your existing stock of materials as the source of contamination.

    • Systematic Reagent Replacement: If the control is successful, run a series of reactions where you substitute one component of your old stock (e.g., the solvent, the amine, the starting benzamide) into the "clean" reaction at a time. The reaction that fails will identify the contaminated reagent.

    • Solvent Analysis: Test ethereal solvents (THF, Dioxane) for peroxides using commercially available test strips. Ensure all solvents are rigorously dried and degassed.[8]

  • Corrective Actions:

    • Purification: Purify solvents using standard distillation techniques or by passing them through activated alumina columns. Recrystallize solid reagents.

    • Inert Atmosphere: Ensure all reactions are set up under a rigorously maintained inert atmosphere (Nitrogen or Argon) to exclude oxygen and moisture.[5]

    • Use of Scavengers: In some cases, adding a sacrificial agent or "getter" can help remove specific poisons from the reaction mixture.

Potential Cause B: Product Inhibition or Fouling

  • Causality: The desired product, this compound, or a reaction byproduct could potentially coordinate to the catalyst's active site, acting as an inhibitor and slowing the reaction as its concentration increases. Alternatively, minor side reactions could generate polymeric or insoluble organic material that coats the catalyst surface (fouling), physically blocking reactant access.[4]

  • Diagnostic Protocol: Product Inhibition Test

    • Set up a standard reaction.

    • In a parallel flask, set up an identical reaction but "spike" it with a significant amount (e.g., 20-30 mol%) of the final, purified this compound product at the beginning of the reaction.

    • Monitor the initial reaction rates of both experiments. A significantly slower rate in the spiked flask indicates product inhibition.[12]

    • After a failed reaction, visually inspect the catalyst. The presence of insoluble, tar-like material suggests fouling.

  • Corrective Actions:

    • For Product Inhibition: Modify reaction conditions to keep product concentration low, for example, by using a continuous flow setup or by removing the product as it forms (e.g., via crystallization if applicable).

    • For Fouling: Optimize reaction temperature and concentration to minimize byproduct formation. If using a heterogeneous catalyst, it can sometimes be regenerated by washing with a strong solvent or by careful calcination.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing catalyst deactivation issues.

G cluster_symptom Symptom Analysis cluster_cause Potential Causes cluster_solution Corrective Actions start Reaction Performance Issue (Low Yield / Rate) decline_type Nature of Decline? start->decline_type issue_type Yield or Selectivity Issue? start->issue_type poisoning Catalyst Poisoning decline_type->poisoning Gradual thermal Thermal Degradation decline_type->thermal Sudden fouling Fouling / Coking issue_type->fouling Both leaching Leaching / Ligand Loss issue_type->leaching Selectivity & Yield inhibition Product Inhibition issue_type->inhibition Yield purify Purify Reagents & Solvents poisoning->purify optimize_temp Optimize Temperature & Conditions fouling->optimize_temp regenerate Wash / Regenerate Catalyst fouling->regenerate thermal->optimize_temp new_catalyst Select More Stable Catalyst / Ligand thermal->new_catalyst leaching->new_catalyst inhibition->optimize_temp

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Symptom 2: Sudden and Complete Loss of Activity

An abrupt halt in reactivity often points to a catastrophic event like severe contamination or thermal shock.

Potential Cause: Thermal Degradation

  • Causality: Many organometallic catalysts have a limited thermal stability window. For homogeneous catalysts, excessive heat can cause the decomposition of essential ligands, leading to the formation of inactive or less active metal species. For heterogeneous catalysts (e.g., Pd/C), high local temperatures can cause the fine metal particles to melt and agglomerate (sinter), drastically reducing the catalytically active surface area.[4] This is a common issue in reactions with poor heat transfer or exothermic runaways.

  • Diagnostic Protocol:

    • Review Temperature Logs: Check the reaction temperature profile for any unexpected spikes or excursions above the recommended limit.

    • Visual/Spectroscopic Analysis: Compare the 1H or 31P NMR spectrum of a catalyst sample from a failed reaction with that of a fresh sample. The appearance of new signals or the disappearance of characteristic ligand peaks indicates decomposition.

    • For Heterogeneous Catalysts: Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to check for an increase in particle size, which is a direct sign of sintering.

  • Corrective Actions:

    • Implement strict temperature control using an accurately calibrated probe and a reliable heating mantle or oil bath.

    • For highly exothermic reactions, consider slower addition of reagents or improved reactor cooling.

    • If the reaction requires high temperatures, select a catalyst system known for its thermal robustness (e.g., with more stable ligands or support material).

Section 3: Data & Protocols

Common Catalyst Poisons and Their Sources

The following table summarizes common poisons for transition metal catalysts used in isoindolinone synthesis.

Poison ClassSpecific ExamplesCommon SourcesAffected Catalysts
Sulfur Compounds Thiols, Thioethers, H₂SReagents, natural gas impuritiesPd, Rh, Ir, Cu, Pt
Group 15 Compounds Phosphines (unwanted), Amines (strongly basic), AmidesByproducts, reagentsPd, Rh, Ir
Halides I⁻, Br⁻, Cl⁻Halogenated starting materials, additivesMost transition metals
Oxygen & Water O₂, H₂O, PeroxidesAir leaks, impure/unstabilized solventsPd, Rh, Ir, Cu
Strongly Coordinating Species Carbon Monoxide (CO)Impurity in gases, byproductPd, Rh, Ir
General Deactivation Mechanisms

This diagram illustrates the primary pathways through which a catalyst loses its activity.

cluster_main Catalyst State Active Active Catalyst (Metal Center + Ligands/Support) Inactive Inactive Species Active->Inactive Deactivation Poisoning Poisoning (e.g., Sulfur, H₂O) Impurity binds to active site. Poisoning->Inactive Fouling Fouling / Coking Polymeric byproducts block access to active sites. Fouling->Inactive Thermal Thermal Degradation (Sintering / Ligand Loss) High temperature alters structure. Thermal->Inactive Leaching Leaching Active metal dissolves from support. Leaching->Inactive

Caption: The four primary mechanisms of catalyst deactivation.

References

Technical Support Center: Regioselective Isoindolinone Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for isoindolinone functionalization. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the isoindolinone scaffold. Isoindolinones are privileged structures in medicinal chemistry, and achieving precise regioselectivity in their functionalization is often the pivotal challenge in a synthetic campaign.

This guide moves beyond simple protocols. It aims to provide a deeper understanding of the underlying principles that govern regioselectivity, helping you to not only troubleshoot failed experiments but also to proactively design more robust and successful reactions. We will cover common questions, delve into specific troubleshooting scenarios, and provide validated protocols and workflows to guide your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions that arise during the planning phase of a synthesis involving isoindolinone functionalization.

Q1: What is the primary factor controlling regioselectivity in the C–H functionalization of N-substituted isoindolinones?

The regioselectivity of C–H functionalization on the isoindolinone core is overwhelmingly controlled by the choice of the directing group (DG) attached to the nitrogen atom.[1][2] In transition-metal-catalyzed reactions (e.g., with Pd, Rh, Ru, Ir), the directing group coordinates to the metal center, delivering the catalyst to a specific C–H bond, typically at the ortho position of the N-aryl substituent or the C7 position of the isoindolinone benzoyl ring. The amide carbonyl of the isoindolinone motif itself can act as a directing group to assist the ortho C–H activation of an N-aryl ring.[3]

Q2: My C–H activation reaction is giving me a mixture of C4 and C7 functionalized products. Why is this happening and how can I improve selectivity?

Achieving selectivity between the C4 and C7 positions on the isoindolinone's fused benzene ring is a significant challenge. Poor selectivity often arises from a combination of steric and electronic factors that make the two positions competitive.

  • Steric Hindrance: The C7 position is generally more sterically accessible than the C4 position, which is peri-disposed to the carbonyl group. If your directing group or coupling partner is bulky, the reaction may favor the C7 position.

  • Directing Group Conformation: The conformational bias of the N-directing group is critical. A directing group that can readily access both C–H bonds may lead to mixtures. For instance, studies on indole functionalization have shown that installing specific directing groups on the nitrogen or at an adjacent position (like C3) can selectively deliver a catalyst to either the C4 or C7 position.[4][5]

  • Catalyst System: The choice of metal catalyst and ligands plays a crucial role. Different metal centers have different steric requirements and coordination geometries, influencing which C–H bond is favored for activation.

To improve selectivity, consider screening different directing groups, catalysts, and solvents. For example, in indole chemistry, an N-P(O)tBu2 group favors C7 arylation with a palladium catalyst, while a pivaloyl group at C3 can direct borylation to the C4 position.[4][5]

Q3: Are there effective methods for functionalization that do not rely on transition-metal-catalyzed C–H activation?

Yes, while C–H activation is a powerful tool, other strategies exist. For instance, visible-light-mediated methods have been developed for the denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones to yield 3-substituted isoindolinones.[6] Additionally, transition-metal-free, base-mediated cascade reactions can provide access to functionalized isoindolinones, offering high regioselectivity and environmental benefits.[6] These methods often proceed through different mechanisms and can be orthogonal to C–H activation strategies.

Q4: My reaction has stalled, and I'm recovering my starting material. What are the most common causes for a lack of reactivity?

Low or no reactivity in C–H functionalization reactions is a common issue. The primary culprits are often related to the catalyst's activity, the reagents, or the reaction conditions.

  • Catalyst Inactivation: The catalyst, often a palladium or rhodium complex, can be poisoned by impurities in the starting materials or solvents. Ensure all reagents are pure and solvents are appropriately dried and degassed.

  • Oxidant Choice: Many C–H activation cycles require an oxidant to regenerate the active catalyst.[7][8] The choice of oxidant (e.g., AgOAc, Cu(OAc)₂, K₂S₂O₈) can be critical.[9] If one oxidant fails, screening others is a logical step.

  • Incorrect Base or Additive: A base is often required to facilitate the C–H cleavage step (e.g., via a concerted metalation-deprotonation mechanism).[10] The pKa, solubility, and coordinating ability of the base (e.g., KOAc, K₂CO₃, DIPEA) can dramatically affect the reaction outcome.[8]

  • Temperature: C–H activation often requires elevated temperatures to overcome the activation energy of C–H bond cleavage.[7][10] If the reaction is sluggish, a careful increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition or loss of selectivity.

Part 2: Troubleshooting Guide for C–H Functionalization

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Scenario 1: Poor Regioselectivity (Mixture of Isomers)

You are attempting a C7-arylation of an N-pyrimidyl isoindolinone but observe a significant amount of the C4-arylated isomer.

G cluster_0 start Problem: Poor C7/C4 Selectivity cause1 Possible Cause: Steric Clash at C4 start->cause1 cause2 Possible Cause: Flexible Directing Group start->cause2 cause3 Possible Cause: Reaction Too Energetic start->cause3 sol1 Solution: Increase Steric Bulk of Coupling Partner or Ligand cause1->sol1 sol2 Solution: Switch to a More Rigid Directing Group cause2->sol2 sol3 Solution: Screen Lower Temperatures and Monitor Over Time cause3->sol3

Caption: Decision workflow for troubleshooting poor regioselectivity.

  • Analyze Steric Factors: The C4 position is sterically more demanding.

    • Causality: A small aryl coupling partner or a catalyst with compact ligands might be able to access the C4 position despite the steric hindrance from the peri-carbonyl group.

    • Actionable Advice: Try using a more sterically hindered coupling partner (e.g., switch from phenyl iodide to o-tolyl iodide). Alternatively, using a bulkier phosphine ligand on the palladium catalyst can disfavor the formation of the more sterically congested C4-palladacycle intermediate.

  • Evaluate the Directing Group: The directing group is the primary control element.

    • Causality: A directing group with high conformational flexibility might not create a strong energetic preference for C7 coordination.

    • Actionable Advice: While synthesizing a new substrate is a significant step, consider if a more rigid directing group is reported in the literature for similar scaffolds. Groups that lock the conformation to favor C7 approach are ideal.

  • Optimize Reaction Conditions: Kinetic vs. Thermodynamic Control.

    • Causality: High reaction temperatures can provide enough energy to overcome the activation barrier for the less-favored C4 pathway, leading to a thermodynamic mixture of products. The desired C7 product might be the kinetically favored one.

    • Actionable Advice: Run a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing. Monitor the C7:C4 ratio by LC-MS or ¹H NMR at different time points to understand the kinetic profile of the reaction.

Scenario 2: Low or No Product Yield

You are attempting a palladium-catalyzed C-H olefination and recovering only starting material.

ComponentParameterRationale & Troubleshooting Steps
Catalyst Pd(OAc)₂Activity: Ensure the catalyst is from a reliable source and stored under inert conditions. Consider using a freshly opened bottle. Action: Try a different palladium source (e.g., PdCl₂) or a pre-catalyst.
Oxidant Ag₂CO₃Solubility/Efficacy: Silver salts can be sensitive to light and air. Their efficacy can vary between batches. Action: Screen alternative oxidants. Copper(II) salts are common alternatives. In some cases, oxygen from the air can serve as the terminal oxidant.[11]
Solvent ToluenePolarity/Coordinating Ability: The solvent can influence the stability of catalytic intermediates. Action: Screen a range of solvents with varying polarity and coordinating ability, such as dioxane, DMF, or DCE.[8]
Additives K₂CO₃ (Base)Strength/Solubility: The base is often crucial for the C-H activation step. If the base is too weak or insoluble, the reaction may not initiate. Action: Screen other bases like Cs₂CO₃ (more soluble) or organic bases like DIPEA.[8] Acidic additives (e.g., TFA) are sometimes required.[9]
  • Run Control Reactions:

    • No Catalyst: To confirm the reaction is metal-catalyzed.

    • No Ligand: To verify the ligand's essential role.

    • No Oxidant: To confirm its necessity for catalytic turnover.

  • Verify Starting Material Purity: Use NMR and elemental analysis to check for impurities that could be catalyst poisons (e.g., sulfur- or phosphorus-containing compounds).

  • Re-evaluate the Mechanistic Pathway:

    • Causality: The proposed catalytic cycle involves several steps: coordination, C-H activation, insertion, and reductive elimination.[7][8] A failure at any step will halt the reaction.

    • Actionable Advice: Review the literature for the specific class of reaction you are attempting. Are there known substrate limitations? For example, strong electron-withdrawing groups on the isoindolinone can disfavor the C-H activation step.

G cluster_legend Troubleshooting Points A Pd(II) Precatalyst B Coordination with Directing Group A->B Substrate C C-H Activation (Forms Palladacycle) B->C -HX (Base) D Olefin Coordination & Insertion C->D Olefin E β-Hydride Elimination D->E F Reductive Elimination (Product Release) E->F G Pd(0) Species F->G Product G->A [O] H Re-oxidation (Oxidant) C_node C-H Activation Failure: Check Base, Solvent, Temp. H_node Turnover Failure: Check Oxidant Purity/Type

References

Stability issues of 2-Methylisoindolin-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylisoindolin-1-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a substituted isoindolinone, its core structure contains a γ-lactam ring, which can be susceptible to degradation under various experimental conditions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. The solutions provided are based on established principles of organic chemistry and proven laboratory practices.

Q1: Why is the concentration of my this compound stock solution decreasing over time, even when stored at 4°C?

Root Cause Analysis:

The primary cause of concentration loss for this compound in solution is chemical degradation, most commonly through hydrolysis of the amide bond within the lactam ring. While refrigeration slows down chemical reactions, it does not stop them entirely. The rate of this degradation is highly dependent on the solvent, the presence of trace amounts of acid or base, and exposure to light. Lactams are known to be susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1]

The degradation process involves a nucleophilic attack on the carbonyl carbon of the lactam ring. In aqueous or protic solvents (like methanol or ethanol), water or the solvent molecule itself can act as the nucleophile, leading to ring-opening. This process can be accelerated by changes in pH.[2]

Visualizing the Primary Degradation Pathway:

Hydrolysis of this compound cluster_reactants Reactants cluster_products Product Compound This compound Product 2-(2-(methylaminomethyl)phenyl)acetic acid (Ring-Opened Product) Compound->Product Hydrolysis Nucleophile H₂O / OH⁻ / H⁺ Nucleophile->Compound

Caption: Proposed hydrolytic degradation of this compound.

Troubleshooting Protocol: Verifying and Mitigating Degradation

  • Solvent Selection: If using protic solvents like methanol or water for long-term storage, consider switching to aprotic solvents such as anhydrous DMSO or acetonitrile. Prepare stock solutions in these solvents and make working dilutions in your aqueous buffer immediately before use.

  • pH Control: If aqueous solutions are necessary, buffer them to a neutral pH (around 6.0-7.5). The stability of lactam-containing molecules is often lowest at acidic and alkaline pH values.[1]

  • Inert Atmosphere: For long-term storage, consider aliquoting the solution into vials and purging with an inert gas like argon or nitrogen before sealing.[3] This minimizes exposure to air and moisture.

  • Perform a Stability Check:

    • Prepare a fresh solution of this compound at a known concentration.

    • Analyze its purity and concentration immediately using a validated HPLC method. This is your T=0 reference.

    • Aliquot the solution and store it under your typical conditions.

    • Re-analyze the solution at regular intervals (e.g., 24h, 48h, 1 week) and compare the peak area of the parent compound to the T=0 sample. A decrease of >5% indicates significant degradation.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after incubating my this compound solution. What are they and how can I identify them?

Root Cause Analysis:

Unexpected peaks are almost certainly degradation products. Forced degradation studies, a cornerstone of pharmaceutical stability testing, can be used to intentionally generate these degradants under controlled conditions, which aids in their identification and helps develop an analytical method that can resolve them from the parent compound.[4][5] Common stress conditions include acid, base, oxidation, heat, and light.[6][7]

By subjecting the compound to these stresses, you can predict the degradation pathways and confirm if the unknown peaks in your experimental samples correspond to specific degradation products.[8]

Experimental Protocol: Forced Degradation Study

This protocol will help you generate and identify potential degradation products of this compound.

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal Stress: Heat a solution of the compound in a neutral buffer at 60°C.

    • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water.

  • Incubation:

    • For acid, base, and oxidation, incubate at room temperature for 24-48 hours.

    • For thermal stress, incubate at 60°C for 24-48 hours.

    • Keep the control sample under the same conditions as the hydrolytic/oxidative samples.

  • Sample Preparation for Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50-100 µg/mL) with your mobile phase.

  • Analysis:

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control. New peaks are potential degradation products.

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures. The expected product of hydrolysis, for example, would have a mass corresponding to the addition of one molecule of water (M+18).

Workflow for Forced Degradation and Analysis:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl) Stock->Acid Incubate Base Basic (0.1 M NaOH) Stock->Base Incubate Oxidative Oxidative (3% H₂O₂) Stock->Oxidative Incubate Thermal Thermal (60°C) Stock->Thermal Incubate Control Control (Water) Stock->Control Incubate Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Control->Neutralize HPLC HPLC / LC-MS Analysis Neutralize->HPLC Identify Identify Degradants (Compare to Control) HPLC->Identify

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for this compound solutions?

For maximum stability, solutions should be stored under conditions that minimize the risk of hydrolysis and oxidation.

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile).Minimizes the presence of nucleophiles (water) that cause hydrolysis.
Temperature -20°C or -80°C.Drastically reduces the rate of all chemical degradation reactions.[2]
Atmosphere Under an inert gas (Argon or Nitrogen).Prevents oxidation and displaces moisture from the headspace.[3]
Container Amber glass vials with tight-fitting caps.Protects from light (photodegradation) and prevents solvent evaporation/moisture entry.
pH (Aqueous) Buffered to pH 6.0-7.5.Lactam rings are generally most stable in a neutral pH range.[1]

Q4: Can I prepare aqueous solutions of this compound for my experiments?

Yes, but with precautions. Due to the risk of hydrolysis, aqueous solutions should be prepared fresh from a concentrated stock in an aprotic solvent (like DMSO) immediately before the experiment. Avoid storing aqueous solutions for extended periods, even when refrigerated. If your experiment runs for several hours or days, be aware that the effective concentration of the compound may decrease over time.[9]

Q5: What analytical method is best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

  • Technique: Reversed-phase HPLC with UV detection is typically sufficient.

  • Column: A C18 column is a good starting point.

  • Detection: The aromatic structure of this compound should allow for sensitive UV detection.

  • Method Validation: The method must be validated to show it can separate the parent compound from all potential degradation products generated during forced degradation studies.[4] For definitive identification of degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[10][11]

References

Technical Support Center: Overcoming Poor Solubility of 2-Methylisoindolin-1-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common challenge of its poor aqueous solubility in various experimental assays. By understanding the underlying physicochemical principles and employing strategic formulation approaches, you can ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: The precipitation of this compound in aqueous solutions is primarily due to its low intrinsic water solubility. The isoindolinone scaffold is a relatively rigid, bicyclic structure that can favor strong crystal lattice interactions, making it energetically challenging for water molecules to effectively solvate individual molecules. Like many organic compounds synthesized for biological screening, it is likely more soluble in organic solvents such as dimethyl sulfoxide (DMSO) than in aqueous buffers. When a concentrated DMSO stock solution is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1]

Q2: My stock solution of this compound in 100% DMSO is clear. Why does it precipitate when I add it to my cell culture medium or assay buffer?

A2: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay system. This is a common phenomenon related to kinetic versus thermodynamic solubility. While the compound is soluble in DMSO, the final assay buffer is predominantly aqueous. The small volume of DMSO introduced is often insufficient to maintain the solubility of the compound at the desired final concentration. The final concentration of DMSO is a critical factor; for most cell-based assays, it should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[2][3]

Q3: What are the first practical steps I should take to address the precipitation of this compound?

A3: A systematic approach is recommended. First, determine the maximum tolerable concentration of your compound in the final assay buffer before precipitation occurs. This can be done through a simple visual inspection of serial dilutions or a more quantitative method like nephelometry.[4] Concurrently, you should consider optimizing your stock solution and dilution strategy. This may involve lowering the stock concentration, using a co-solvent system, or exploring pH adjustments if the compound's structure suggests ionizable groups.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the pH of the assay buffer can significantly influence the solubility of compounds with ionizable functional groups. While this compound itself is not strongly acidic or basic, subtle changes in pH can affect the charge state of the molecule, potentially influencing its solubility. For molecules with basic nitrogen atoms, lowering the pH can lead to protonation and the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH can enhance solubility. A pH-solubility profile is a valuable tool for understanding this relationship.[5]

In-Depth Troubleshooting Guide

Step 1: Characterize and Understand Your Compound
  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A higher LogP value generally correlates with lower aqueous solubility. The predicted LogP for 2-Methylisoquinolin-1(2H)-one, a structurally similar compound, is 1.55, suggesting moderate lipophilicity.[6]

  • pKa: The acid dissociation constant (pKa) indicates the pH at which a compound is 50% ionized. The isoindolinone core is weakly basic. Predicting the pKa of such heterocyclic systems can be complex, but it is reasonable to assume that in highly acidic conditions (low pH), the amide oxygen or potentially the aromatic system could be protonated, increasing solubility.

Step 2: Systematic Solubility Assessment

A crucial first step is to determine the kinetic solubility of this compound in your specific assay buffer. This will establish a baseline and help you evaluate the effectiveness of different solubilization strategies.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in the final assay buffer. For example, add 198 µL of assay buffer to each well, and then add 2 µL of your 10 mM stock to the first well, mix thoroughly, and then transfer 100 µL to the next well, continuing the 2-fold serial dilution.

  • Incubation and Observation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate kinetic solubility. For more precise measurements, a nephelometer can be used to detect light scattering from insoluble particles.[7]

Step 3: Strategic Formulation and Solubilization Techniques

If the required assay concentration of this compound exceeds its measured kinetic solubility, the following strategies can be employed. It is recommended to try these in a stepwise manner.

The most straightforward approach is to optimize the use of a water-miscible organic co-solvent, such as DMSO or ethanol.[8]

  • Minimize Final DMSO Concentration: For cell-based assays, it is critical to keep the final DMSO concentration as low as possible, ideally ≤0.1%, to avoid cellular toxicity and other off-target effects.[9] For biochemical assays (e.g., enzyme inhibition assays), higher concentrations (up to 1-2%) may be tolerable, but this must be validated.[3]

  • Dilution Method: The way you dilute your DMSO stock into the aqueous buffer can impact solubility. Adding the DMSO stock directly to the full volume of buffer with rapid mixing is often better than adding it to a small volume of buffer first.

Based on the weakly basic nature of the isoindolinone core, adjusting the pH of the assay buffer may improve solubility.

  • Acidic Buffers: Experiment with buffers at a slightly lower pH (e.g., pH 6.0-7.0) to see if this enhances solubility. Be mindful that altering the pH can affect the biological activity of your target (e.g., enzyme activity or cell viability). Always include a pH-matched vehicle control in your experiments.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively increasing their aqueous solubility.[10]

  • Types of Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations and in vitro assays.[10]

  • Mechanism: The hydrophobic this compound molecule can become encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water.

This protocol provides a simple method for preparing an inclusion complex for experimental use.[11]

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Slurry Formation: In a mortar, add the calculated amount of HP-β-CD. Add a small amount of a 50:50 ethanol:water solution and triturate with a pestle to form a consistent slurry.

  • Compound Addition: Slowly add the powdered this compound to the slurry while continuing to knead for at least 30-60 minutes.

  • Drying: Spread the resulting paste in a thin layer in a petri dish and allow it to air dry completely, or dry in a vacuum oven at a low temperature.

  • Pulverization: Once completely dry, gently grind the solid complex into a fine powder. This powder can then be dissolved in your aqueous assay buffer.

Data Summary and Visualization

Table 1: General Solubility Enhancement Strategies and Considerations

StrategyPrincipleAdvantagesDisadvantages & Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduce the polarity of the aqueous medium.[8]Simple to implement; effective for many compounds.Can be toxic to cells at higher concentrations; may affect protein function.[2]
pH Adjustment Ionization of the compound to form a more soluble salt.[5]Can significantly increase solubility for ionizable compounds.May alter the activity of the biological target; buffer capacity is important.
Cyclodextrins Encapsulation of the hydrophobic compound within a soluble host molecule.[10]Generally low toxicity; can significantly enhance solubility.May require specific preparation methods; potential for the cyclodextrin to interact with assay components.
Surfactants Formation of micelles that encapsulate the hydrophobic compound.Can be very effective at increasing solubility.Can denature proteins; may interfere with some assay readouts.[12]

Diagram 1: Troubleshooting Workflow for Poor Solubility

cyclodextrin_complex cluster_1 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Water-Soluble Inclusion Complex CD->Complex Drug This compound (Poorly Soluble) Drug->Complex CD_interior Drug->CD_interior Enters Cavity

References

Validation & Comparative

2-Methylisoindolin-1-one vs other N-substituted isoindolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Substituted Isoindolinones: A Comparative Analysis of 2-Methylisoindolin-1-one and Its Advanced Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The substituent at the 2-position (the nitrogen atom) is a critical determinant of the molecule's physicochemical properties, biological target engagement, and overall pharmacological profile. This guide provides a comparative analysis, using the archetypal this compound as a baseline, to explore how modifications to the N-substituent dictate function and application. We will delve into synthesis strategies, structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in the rational design of novel isoindolinone-based therapeutics.

The Isoindolinone Core: A Versatile Scaffold in Medicinal Chemistry

Isoindolinones are bicyclic lactams that have garnered immense interest in pharmaceutical research due to their presence in a wide array of bioactive molecules.[2][3] Their rigid structure provides a stable framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Notable examples of drugs containing this core include the anti-inflammatory agent Indoprofen and the immunomodulatory drug Lenalidomide, highlighting the scaffold's therapeutic versatility.[1][4] The true power of this scaffold lies in its amenability to substitution, particularly at the C3 and N2 positions. This guide focuses on the N2 position, where even subtle changes can dramatically alter a compound's destiny.

The N-Substituent: A Master Regulator of Function

The group attached to the isoindolinone nitrogen is far from a passive placeholder. It fundamentally governs several key molecular attributes:

  • Lipophilicity and Solubility: A simple N-methyl group, as in this compound, imparts a moderate degree of lipophilicity.[5] Replacing it with larger alkyl or aryl groups increases lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. Conversely, introducing polar functional groups (e.g., alcohols, carbamates) can improve solubility.

  • Steric Hindrance: The size and shape of the N-substituent can create steric hindrance that influences how the molecule fits into a protein's binding pocket, thereby affecting potency and selectivity.

  • Electronic Effects: An N-aryl group can engage in π-π stacking interactions within a binding site, a capability an N-alkyl group lacks. The electronic nature of the substituent can also influence the reactivity and metabolic stability of the entire molecule.

  • Targeting and Pharmacodynamics: The N-substituent can be designed as a "warhead" that directly interacts with the target protein or as a linker to a pharmacophore that engages a different part of the target. For instance, isoindolinone derivatives have been developed as potent Poly(ADP-ribose) polymerase (PARP) inhibitors, where the core mimics the nicotinamide moiety of NAD+ and the N-substituent extends into other regions of the catalytic site.[6]

Synthetic Strategies: Accessing a Diversity of N-Substituted Isoindolinones

A variety of robust methods exist for the synthesis of N-substituted isoindolinones.[7] One of the most direct and versatile approaches is the reductive amination of 2-carboxybenzaldehyde with a primary amine, followed by intramolecular cyclization. This method is highly effective for generating a library of analogs with diverse N-substituents.[7]

G cluster_0 Synthesis Workflow A 2-Carboxybenzaldehyde C Reductive Amination A->C B Primary Amine (R-NH2) B->C D Intermediate Amine C->D Formation of Schiff Base & Reduction E Intramolecular Cyclization (Amidation) D->E Heat or Acid/Base Catalyst F N-Substituted Isoindolinone E->F

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the baseline compound.

Materials:

  • 2-Carboxybenzaldehyde

  • Methylamine (e.g., 40% solution in water)

  • Sodium triacetoxyborohydride (STAB) or Hydrogen (H₂) with a suitable catalyst (e.g., Pt nanowires)[7]

  • Dichloromethane (DCM) or Ethanol/Water[7]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-carboxybenzaldehyde (1.0 eq) in the chosen solvent (e.g., DCM).

  • Amine Addition: Add methylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to form the Schiff base intermediate.

  • Reduction:

    • For STAB: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • For Catalytic Hydrogenation: Transfer the mixture to a hydrogenation vessel with a catalyst like ultrathin Pt nanowires and subject it to 1 bar of hydrogen pressure.[7]

  • Cyclization: Upon completion of the reduction, the intermediate will often cyclize in situ, especially with gentle heating. If cyclization is slow, it can be promoted by heating the reaction mixture to reflux.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Comparative Analysis: this compound vs. Other N-Substituents

The true impact of the N-substituent is best understood through direct comparison. This compound serves as our reference point—a simple, small, and moderately lipophilic compound.[8][9]

Compound N-Substituent (R) Key Physicochemical Properties Observed Biological Activity & Target Class Reference(s)
Baseline -CH₃ (Methyl)MW: 147.18 g/mol . A simple, small N-alkyl substituent.[10]Serves as a foundational structure or building block. Often used in developing more complex derivatives.[8][8][10]
Analog A -CH₂CH₂OH (Hydroxyethyl)Increased polarity and water solubility. Potential for hydrogen bond donation.Can improve pharmacokinetic profiles. Often explored in CNS drug development due to potential for improved BBB penetration while maintaining solubility.[6][6]
Analog B -CyclohexylIncreased lipophilicity and steric bulk.Showed the highest antioxidant activity in one study, suggesting the bulky, electron-donating group aids in radical scavenging.[11][11]
Analog C -PhenylAromatic system introduces potential for π-stacking. Increases rigidity and lipophilicity.N-aryl substitution is common in analgesics (COX inhibitors) and anticancer agents.[12][13][12][13]
Analog D -CH₂-Ph (Benzyl)Flexible linker with an aromatic terminus. Balances lipophilicity and conformational freedom.Common motif in compounds targeting dopamine receptors and in various anticancer agents.[14][15][14][15]
Analog E Complex HeterocyclesOften designed to mimic a biological substrate or to target a specific sub-pocket of an enzyme.PARP Inhibitors: The isoindolinone core mimics the nicotinamide of NAD+, while the N-substituent provides specificity.[6] Lenalidomide: The N-glutarimide moiety is crucial for binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[1][1][6]

Structure-Activity Relationship (SAR) Insights

The data clearly shows that the N-substituent directs the biological activity of the isoindolinone core. A simple N-methyl group yields a molecule with limited intrinsic activity, but it provides a template for elaboration. By rationally modifying this position, a researcher can steer the compound toward a desired therapeutic target.

SAR cluster_0 N-Substituent Design cluster_1 Modification Strategy cluster_2 Resulting Therapeutic Application Start This compound Baseline Scaffold IncreaseBulk Increase Steric Bulk (e.g., Cyclohexyl) Start:f1->IncreaseBulk AddAromatic Introduce Aryl Group (e.g., Phenyl, Benzyl) Start:f1->AddAromatic AddFunctional Incorporate Complex Heterocycle Start:f1->AddFunctional Antioxidant Antioxidant Activity [4] IncreaseBulk->Antioxidant CNS_Anticancer Analgesic (COX) [12] CNS/Anticancer [13, 24] AddAromatic->CNS_Anticancer TargetedTherapy Targeted Therapy (e.g., PARP Inhibitors [16]) AddFunctional->TargetedTherapy

References

A Researcher's Guide to the Structure-Activity Relationship of 2-Substituted Isoindolin-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Its versatility and synthetic accessibility have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3] This guide provides an in-depth comparison of 2-substituted isoindolin-1-one analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and detailed protocols. Our focus is to elucidate how modifications at the N-2 position of the isoindolin-1-one core influence biological activity, offering a valuable resource for researchers in drug development.

The Significance of the N-2 Position in Modulating Bioactivity

The nitrogen atom at the 2-position of the isoindolin-1-one ring system is a critical handle for chemical modification. Alterations at this site can profoundly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall conformation. These changes, in turn, dictate the molecule's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic profile. The following sections will explore the SAR of N-2 substitution across different therapeutic applications.

Anticancer Activity

Isoindolin-1-one derivatives have shown significant promise as anticancer agents.[3][4][5] The substitution at the N-2 position is crucial for this activity. Studies have shown that the introduction of various cyclic and acyclic moieties at this position can lead to potent antiproliferative effects. For instance, the presence of a piperidinedione moiety in lenalidomide, a well-known isoindolin-1-one-containing drug, is essential for its potent anti-myeloma activity.[6]

Comparative Analysis of 2-Substituted Isoindolin-1-one Analogs

To illustrate the impact of N-2 substitution on biological activity, the following table summarizes the in vitro potency of a series of hypothetical 2-substituted isoindolin-1-one analogs against a representative cancer cell line (e.g., HeLa).

Compound IDN-2 SubstituentIC50 (µM) on HeLa Cells
1a Methyl> 100
1b Phenyl52.3
1c 4-Chlorophenyl15.8
1d Benzyl25.1
1e 4-Methoxybenzyl38.9
1f 2-(Piperidin-1-yl)ethyl5.2

Note: The data presented in this table is illustrative and compiled for educational purposes based on general trends observed in the literature.

From this data, a clear SAR emerges. Simple alkyl substitution ( 1a ) results in a lack of activity. Aromatic substituents ( 1b-1e ) confer moderate activity, with electron-withdrawing groups on the phenyl ring ( 1c ) enhancing potency compared to unsubstituted ( 1b ) or electron-donating groups ( 1e ). The most significant increase in potency is observed with the introduction of a basic amino group in the side chain ( 1f ), suggesting a potential key interaction with the biological target.

Activity as GABA Receptor Modulators

In the realm of neuroscience, 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABAA receptors, highlighting their potential as antiepileptic agents.[7] Extensive SAR studies have led to the discovery of compounds with EC50 values in the nanomolar range.[7] One such compound, referred to as Cpd48 in a study, demonstrated significant in vivo efficacy in mouse seizure models and possessed desirable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier.[7]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-substituted isoindolin-1-one and a common in vitro assay for evaluating its anticancer activity.

Synthesis of 2-(4-Chlorobenzyl)isoindolin-1-one

This protocol describes a general method for the N-alkylation of isoindolin-1-one.

Materials:

  • Isoindolin-1-one

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of isoindolin-1-one (1.0 eq) in DMF, add K2CO3 (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-chlorobenzyl)isoindolin-1-one.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Isoindolinones cluster_core Isoindolin-1-one Core cluster_substituents N-2 Substituents Core Isoindolin-1-one Alkyl Alkyl (e.g., Methyl) Low Activity Core->Alkyl Aryl Aryl (e.g., Phenyl) Moderate Activity Core->Aryl Amino_Side_Chain Side Chain with Basic Amine High Activity Core->Amino_Side_Chain Aryl_EWG Aryl with EWG (e.g., 4-Cl-Phenyl) Enhanced Activity Aryl->Aryl_EWG Addition of Electron-Withdrawing Group

Caption: SAR of N-2 substituted isoindolin-1-ones in anticancer activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Isoindolin-1-one + 4-Chlorobenzyl bromide reaction N-Alkylation (K2CO3, DMF) start->reaction purification Purification (Column Chromatography) reaction->purification product 2-(4-Chlorobenzyl)isoindolin-1-one purification->product treatment Compound Treatment product->treatment Test in Assay cell_culture Cell Seeding (HeLa cells) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The 2-substituted isoindolin-1-one scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The ease of modification at the N-2 position allows for extensive exploration of the chemical space and fine-tuning of biological activity. Future research in this area will likely focus on the development of more potent and selective analogs, as well as the elucidation of their precise mechanisms of action. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new isoindolin-1-one-based drugs.[5]

References

A Senior Application Scientist's Guide to Validating the PARP Inhibitory Activity of 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for PARP Inhibition and the Emergence of Novel Candidates

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sentinels of genome integrity. Their primary function is to detect DNA single-strand breaks (SSBs) and, upon detection, catalyze the synthesis of Poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit the cellular machinery required to repair the break.

The therapeutic relevance of PARP inhibition is most profoundly realized in the context of synthetic lethality . In cancers harboring defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair—most notably those with mutations in BRCA1 or BRCA2 genes—the cell becomes exquisitely dependent on PARP-mediated SSB repair. Inhibition of PARP in these cells leads to the accumulation of SSBs, which, during DNA replication, collapse into more cytotoxic DSBs. With the HR pathway already compromised, the cell is unable to repair these DSBs, leading to genomic catastrophe and selective cell death.

This guide outlines a comprehensive, multi-tiered strategy for the rigorous validation of a novel putative PARP inhibitor, 2-Methylisoindolin-1-one . Our objective is to move beyond a simple "yes/no" answer on inhibition and to build a robust data package that characterizes its potency, cellular activity, and therapeutic potential relative to established standards. We will proceed through three core investigative stages: direct enzymatic inhibition, cellular target engagement, and functional synthetic lethality.

The Validation Workflow: A Tri-Phasic Approach

A successful validation campaign must be logical and sequential. We begin with the most direct and biochemically "clean" experiment and progressively move into more complex, biologically relevant systems. This approach ensures that the data from each stage informs and justifies the next.

Caption: A three-phase workflow for validating a novel PARP inhibitor.

Phase 1: Direct Enzymatic Inhibition Assay

The foundational question is whether this compound can directly inhibit the catalytic activity of the PARP1 enzyme. A cell-free enzymatic assay is the cleanest method to determine this and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.

Causality Behind Experimental Choice: By using purified PARP1 enzyme, NAD+ (the substrate for PARylation), and activated DNA, we isolate the interaction between our compound and its direct target, eliminating confounding variables from cellular systems like membrane permeability or off-target effects. We will use a well-established PARP inhibitor, Olaparib , as a positive control to benchmark the performance of our test compound.

Protocol: PARP1 Colorimetric Inhibition Assay

This protocol is adapted from commercially available kits which measure the consumption of NAD+.

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO.

    • Positive Control: Prepare a 1 mM stock of Olaparib in DMSO. Create a similar 10-point serial dilution.

    • PARP1 Enzyme Buffer: Prepare buffer containing Tris-HCl, MgCl2, and DTT.

    • Assay Cocktail: Prepare a master mix containing activated DNA, PARP1 enzyme, and NAD+.

  • Assay Plate Setup (96-well):

    • Blank Wells: Add PARP1 Enzyme Buffer only (for background subtraction).

    • 100% Activity Wells: Add Assay Cocktail + 2 µL of DMSO.

    • Test Compound Wells: Add Assay Cocktail + 2 µL of each this compound dilution.

    • Positive Control Wells: Add Assay Cocktail + 2 µL of each Olaparib dilution.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Development: Add the developing reagent (which includes an enzyme that cycles the remaining NAD+ to produce a colorimetric signal). Incubate at 30°C for 15-30 minutes.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all wells.

    • Normalize the data: % Inhibition = [1 - (Signal_Inhibitor / Signal_DMSO)] * 100.

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Anticipated Results & Comparative Data

The primary output is the IC50 value. This allows for a direct comparison of potency.

CompoundTargetAssay TypeAnticipated IC50 (nM)Potency vs. Olaparib
Olaparib (Control)PARP1Enzymatic5 - 10Benchmark
This compoundPARP1EnzymaticTo be determinedTo be determined
Vehicle (DMSO)PARP1EnzymaticNo InhibitionN/A

Phase 2: Cellular Target Engagement

An in vitro IC50 is essential, but it doesn't guarantee that a compound can enter a cell and engage its target. This phase addresses whether this compound can inhibit PARP1 activity within a living cell.

Causality Behind Experimental Choice: We measure the product of PARP activity—PAR chains—directly in cells. By first stimulating PARP activity with a DNA damaging agent (e.g., hydrogen peroxide, H2O2), we create a robust signal. A successful inhibitor will suppress the formation of these PAR chains in a dose-dependent manner. Western blotting is a gold-standard technique for this measurement.

Protocol: Western Blot for Cellular PAR Levels
  • Cell Culture & Treatment:

    • Seed HeLa or a similar cancer cell line in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells for 1 hour with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM), Olaparib (1 µM as positive control), or DMSO (vehicle control).

    • Induce DNA Damage: Add H2O2 to a final concentration of 200 µM to all wells (except an undamaged control) and incubate for 10 minutes.

  • Protein Extraction:

    • Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS.

    • Lyse cells directly in the well with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Quantification & Sample Prep:

    • Determine protein concentration using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20 µg of total protein) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE & Western Blot:

    • Separate protein lysates on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against PAR (e.g., clone 10H) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

    • Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) to ensure equal loading.

Anticipated Results & Interpretation

A successful compound will show a clear, dose-dependent decrease in the high-molecular-weight smear characteristic of PARylation upon H2O2 treatment.

Treatment ConditionExpected PAR Signal (Western Blot)Interpretation
UntreatedVery Low / NoneBasal PARP activity is low.
H2O2 + DMSOStrong, High MW SmearH2O2 induces DNA damage, robustly activating PARP.
H2O2 + Olaparib (1 µM)Very Low / NoneThe positive control effectively inhibits PARP activity in cells.
H2O2 + this compound (Low Conc.)Moderate SmearPartial inhibition of cellular PARP activity.
H2O2 + this compound (High Conc.)Very Low / NonePotent inhibition of cellular PARP activity, indicating good permeability.

Phase 3: Functional Validation via Synthetic Lethality

This is the ultimate test of a PARP inhibitor's therapeutic hypothesis. Can it selectively kill cancer cells that are deficient in HR repair?

Causality Behind Experimental Choice: By using a matched pair of cell lines—one with a functional BRCA2 gene (HR-proficient) and one with a non-functional BRCA2 (HR-deficient)—we can directly test for synthetic lethality. A successful PARP inhibitor should be significantly more toxic to the HR-deficient cells. We will measure cell viability over a range of drug concentrations to determine the GI50 (concentration for 50% growth inhibition).

Synthetic_Lethality cluster_0 HR-Proficient Cell (e.g., BRCA2 WT) cluster_1 HR-Deficient Cell (e.g., BRCA2 Mutant) ssb1 DNA Single-Strand Break (SSB) parp1 PARP1 Binds SSB PARylation & Repair ssb1:f0->parp1:f0 survival1 Cell Survival parp1:f1->survival1 replication replication parp1:f0->replication If unrepaired dsbrepair1 DSB Repair via Homologous Recombination (HR) dsbrepair1:f0->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP1 Binds SSB PARylation & Repair parp2:f0->replication If unrepaired dsbrepair2 DSB Repair via HR is DEFECTIVE death2 Cell Death dsbrepair2:f0->death2 inhibitor PARP Inhibitor (e.g., this compound) inhibitor->parp1:f1 BLOCKS inhibitor->parp2:f1 BLOCKS replication->dsbrepair1:f0 replication->dsbrepair2:f0

Caption: The principle of synthetic lethality with PARP inhibitors.

Protocol: Cell Viability Assay
  • Cell Seeding:

    • Use an isogenic pair of cell lines, such as DLD-1 BRCA2 -/- and DLD-1 BRCA2 +/+ (wild-type reconstituted).

    • Seed cells at a low density (e.g., 1,000-2,000 cells/well) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of this compound and Olaparib in cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the compounds. Include vehicle (DMSO) only wells as a control for 100% viability.

  • Incubation: Incubate the plates for 5-7 days, which is sufficient time for multiple cell doublings and for the cytotoxic effects to manifest.

  • Viability Measurement:

    • Use a luminescent-based cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

    • Add the reagent directly to the wells, incubate as per the manufacturer's instructions, and read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: % Viability = (Luminescence_Treated / Luminescence_DMSO) * 100.

    • Plot % Viability versus log[Inhibitor Concentration] for each cell line and fit a non-linear regression curve to determine the GI50 value.

    • Calculate the Selectivity Index: GI50 (HR-Proficient) / GI50 (HR-Deficient). A high index indicates potent synthetic lethality.

Anticipated Results & Comparative Data

A compound with a promising therapeutic window will show a significantly lower GI50 in the BRCA2-deficient cells compared to their wild-type counterparts.

CompoundCell Line (Genotype)Assay TypeAnticipated GI50 (µM)Selectivity Index
Olaparib DLD-1 (BRCA2 +/+)Cell Viability> 10> 50x
DLD-1 (BRCA2 -/-)Cell Viability~0.2
This compound DLD-1 (BRCA2 +/+)Cell ViabilityTo be determinedTo be determined
DLD-1 (BRCA2 -/-)Cell ViabilityTo be determined

Conclusion and Next Steps

This three-phase guide provides a robust framework for the initial validation of this compound as a PARP inhibitor. Successful outcomes—namely, a potent enzymatic IC50, clear evidence of cellular target engagement, and a strong synthetic lethal phenotype—would provide a compelling rationale for advancing this compound into more complex preclinical studies. These would include broader cancer cell line screening, investigation of PARP trapping activity, and ultimately, in vivo efficacy studies in xenograft models. This structured, data-driven approach is paramount for confidently identifying and validating the next generation of targeted cancer therapeutics.

The Unseen Pillar of Certainty: Evaluating 2-Methylisoindolin-1-one as a Negative Control in CRBN-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of 2-Methylisoindolin-1-one, a compound structurally related to the phthalimide core of IMiDs, for its use as a negative control in CRBN-mediated degradation studies. We will dissect the principles of a robust negative control, compare this compound to gold-standard controls, and provide detailed experimental workflows to validate any candidate negative control, thereby ensuring the integrity of targeted protein degradation research.

The Logic of Negative Controls in a Ternary World

The mechanism of a CRBN-based molecular glue degrader is not a simple lock-and-key interaction but the formation of a transient ternary complex between the degrader, CRBN, and the neosubstrate (the target protein).[7][8] This induced proximity leads to the ubiquitination of the target and its subsequent destruction by the proteasome.[1][9] An ideal negative control must therefore fail to induce the formation of a stable and productive ternary complex. This failure can occur at several key steps, which the control is designed to probe.

A proper negative control serves to demonstrate that the observed degradation of the target protein is:

  • CRBN-dependent: The effect is not due to off-target activity of the compound.

  • Proteasome-dependent: The protein loss is due to degradation, not transcriptional or translational inhibition.

  • Specific to the active degrader's structure: Minor structural modifications can abolish activity, proving the specificity of the pharmacophore.

The following diagram illustrates the critical role of the ternary complex in the mechanism of action of a molecular glue degrader.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Active Degrader Active Degrader CRBN CRBN Active Degrader->CRBN Binds POI Protein of Interest (POI) Active Degrader->POI Binds Ub Ubiquitin CRBN->Ub Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub->POI Polyubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of CRBN-mediated targeted protein degradation.

Evaluating this compound: A Structural Comparison

The core of thalidomide and its potent analogs, lenalidomide and pomalidomide, is a phthalimide ring. This structure is crucial for insertion into the tri-tryptophan pocket of CRBN. This compound shares the isoindolinone backbone but lacks the glutarimide ring, which is essential for both CRBN binding and neosubstrate recruitment.

CompoundStructureKey Features Relevant to CRBN Activity
Pomalidomide (Active Degrader) Chemical structure of PomalidomideContains both the phthalimide moiety for CRBN binding and the glutarimide ring, which is critical for recruiting neosubstrates like IKZF1 and IKZF3.[5][]
This compound (Candidate Control) Chemical structure of this compoundPossesses the isoindolinone core but lacks the glutarimide ring. The methyl group replaces the glutarimide, significantly altering the chemical properties and steric profile.
Ideal Negative Control (e.g., Inactive Analog) A structurally very similar but inactive moleculeIdeally, an enantiomer or a closely related analog with a single modification known to abrogate CRBN binding or ternary complex formation.[7]

Based on its structure, this compound is predicted to be incapable of forming a stable ternary complex. The absence of the glutarimide ring likely prevents the specific interactions required to recruit neosubstrates. However, this hypothesis requires rigorous experimental validation. While its structural dissimilarity to active IMiDs makes it a plausible candidate for a non-binding control, it is crucial to confirm that it does not possess any unexpected biological activities of its own.[10][11][12]

Experimental Validation: A Step-by-Step Guide

To validate this compound or any other compound as a negative control, a series of well-defined experiments must be performed.

Assessment of Target Protein Degradation via Western Blot

The most direct method to assess a degrader's activity is to measure the levels of the target protein.

Objective: To determine if the candidate negative control induces degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MM.1S multiple myeloma cells for IKZF1/Aiolos degradation) and allow them to adhere. Treat the cells with the active degrader (e.g., Pomalidomide), the candidate negative control (this compound), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-Actin).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate and an imaging system.[15]

  • Quantification: Densitometry analysis is used to quantify the band intensities. The target protein levels are normalized to the loading control.

Expected Results:

TreatmentTarget Protein Level (Normalized)Interpretation
Vehicle (DMSO)100%Baseline protein level
Pomalidomide (1 µM)<20%Potent degradation of the target protein
This compound (1 µM)~100%No degradation observed
This compound (10 µM)~100%No degradation even at higher concentrations
Verification of Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[16][17] Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.

Objective: To determine if the candidate negative control binds to CRBN in cells.

Protocol:

  • Cell Treatment: Treat intact cells with the vehicle, active degrader, or candidate negative control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Centrifuge the samples to separate soluble proteins from aggregated, denatured proteins.

  • Detection: Analyze the soluble fraction by Western blot for the presence of the target protein (CRBN).

Expected Results:

CompoundThermal Shift (ΔTm) for CRBNInterpretation
PomalidomideSignificant positive shiftPomalidomide binds to and stabilizes CRBN.
This compoundNo significant shiftThe compound does not engage CRBN in cells.

The following diagram outlines the workflow for validating a negative control.

cluster_workflow Negative Control Validation Workflow Start Candidate Negative Control (e.g., this compound) WB Western Blot for Target Degradation Start->WB CETSA CETSA for CRBN Target Engagement Start->CETSA CoIP Co-Immunoprecipitation for Ternary Complex Formation Start->CoIP Viability Cell Viability Assay (e.g., MTS/XTT) Start->Viability Result_WB Result: No Target Degradation? WB->Result_WB Result_CETSA Result: No CRBN Binding? CETSA->Result_CETSA Result_CoIP Result: No Ternary Complex Formation? CoIP->Result_CoIP Result_Viability Result: No Cytotoxicity? Viability->Result_Viability Result_WB->Result_CETSA Yes Rejected Rejected as Negative Control Result_WB->Rejected No Result_CETSA->Result_CoIP Yes Result_CETSA->Rejected No Result_CoIP->Result_Viability Yes Result_CoIP->Rejected No Validated Validated Negative Control Result_Viability->Validated Yes Result_Viability->Rejected No

Caption: Experimental workflow for the validation of a negative control.

Assessing General Cytotoxicity

A negative control should not have confounding biological effects, such as cytotoxicity, that could be misinterpreted as specific degradation-induced cell death.

Objective: To ensure the candidate negative control is not broadly toxic to the cells at the concentrations used.

Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose-response of the active degrader and the candidate negative control.

  • Assay: After a relevant time period (e.g., 72 hours), add a viability reagent (e.g., MTS or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

Expected Results:

CompoundIC50 (Cell Viability)Interpretation
Pomalidomide~10 nM (in MM.1S cells)Expected cytotoxic effect due to on-target degradation.
This compound> 50 µMThe compound is not cytotoxic at concentrations used for degradation experiments.

Conclusion: A Tool for Rigor, Not a Foregone Conclusion

While this compound is structurally suggestive of a compound that would not engage CRBN or induce degradation of neosubstrates, it cannot be assumed to be a valid negative control without rigorous experimental validation. Its structural simplicity and commercial availability make it an attractive candidate. However, the gold standard for a negative control remains a compound with the highest possible structural similarity to the active degrader but with a specific modification that ablates a key interaction, such as an inactive enantiomer.

References

A Comparative Guide to the In Vitro ADME Properties of 2-Methylisoindolin-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3][4][5] Early-stage assessment of these characteristics can significantly reduce the likelihood of late-stage clinical failures, which are often attributed to unfavorable pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the in vitro ADME properties of 2-Methylisoindolin-1-one and a series of its structural analogs. Through a detailed examination of experimental data, we will explore how subtle molecular modifications can profoundly impact a compound's disposition.

Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes to demonstrate a comparative analysis of in vitro ADME properties. The protocols and interpretations are based on established scientific principles.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a prevalent motif in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the spatial presentation of various pharmacophoric elements. This compound serves as a foundational structure in our investigation. By systematically modifying this parent molecule, we can elucidate key structure-activity relationships (SAR) that govern its ADME profile. The analogs selected for this comparative study are:

  • Compound A: this compound

  • Compound B: 2-Methyl-5-fluoro-isoindolin-1-one (Introduction of an electron-withdrawing group)

  • Compound C: 2-(2-Hydroxyethyl)isoindolin-1-one (Introduction of a polar functional group)

  • Compound D: 2-Methyl-5-methoxy-isoindolin-1-one (Introduction of a lipophilic, metabolically susceptible group)

Comparative In Vitro ADME Profiling

A battery of standardized in vitro assays was employed to characterize the ADME properties of our test compounds. The following sections detail the experimental methodologies and a comparative analysis of the results.

Table 1: Summary of In Vitro ADME Properties of this compound and Its Analogs
ParameterCompound ACompound BCompound CCompound D
Metabolic Stability (t½, min) 45557520
Cell Permeability (Papp, 10⁻⁶ cm/s) 12.513.25.815.1
Plasma Protein Binding (%) 85886092
CYP3A4 Inhibition (IC₅₀, µM) > 50> 50> 5015

Metabolic Stability in Human Liver Microsomes

The "Why": Assessing metabolic stability is a critical first step in evaluating a compound's potential in vivo half-life.[6][7][8] Human liver microsomes (HLMs) are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[7][8] A compound that is rapidly metabolized in this assay is likely to have high clearance and poor bioavailability in vivo.

Experimental Protocol: Metabolic Stability Assay
  • Preparation of Reagents: Test compounds were dissolved in DMSO to a stock concentration of 10 mM. Human liver microsomes were diluted in a phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL. The NADPH regenerating system was prepared according to the manufacturer's instructions.

  • Incubation: The test compounds (final concentration 1 µM) were pre-incubated with the HLM suspension at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction was initiated by the addition of the pre-warmed NADPH regenerating system.[6]

  • Time Points and Quenching: Aliquots were taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot was quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][7]

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining was plotted against time, and the in vitro half-life (t½) was calculated from the slope of the initial linear phase of the disappearance curve.[6]

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Stock Compound Stock (10 mM in DMSO) Pre_incubation Pre-incubate Compound + HLM at 37°C Compound_Stock->Pre_incubation HLM HLM Suspension (0.5 mg/mL) HLM->Pre_incubation NADPH NADPH System Initiation Add NADPH to start reaction NADPH->Initiation Pre_incubation->Initiation Time_points Sample at 0, 5, 15, 30, 60 min Initiation->Time_points Quench Quench with cold Acetonitrile + IS Time_points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ LCMS->Data

Caption: Workflow of the in vitro metabolic stability assay.

Comparative Insights:
  • Compound A (t½ = 45 min): The parent compound exhibits moderate metabolic stability.

  • Compound B (t½ = 55 min): The introduction of a fluoro group at the 5-position slightly improves metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block potential sites of metabolism.

  • Compound C (t½ = 75 min): The addition of a hydroxyl group significantly enhances metabolic stability. While seemingly counterintuitive as it adds a potential site for Phase II conjugation, it may orient the molecule in the active site of CYP enzymes less favorably for oxidative metabolism.

  • Compound D (t½ = 20 min): The methoxy group is a well-known metabolic "soft spot," and its presence leads to rapid metabolism, likely through O-demethylation. This highlights the importance of considering the metabolic liabilities of functional groups.

Cell Permeability via Caco-2 Monolayer Assay

The "Why": For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[9][10][11] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal barrier.[9][10][11][12]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12][13]

  • Monolayer Integrity Check: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[10][13]

  • Permeability Measurement (A to B): The test compounds (final concentration 10 µM) were added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) receiver compartment was monitored over time (e.g., 2 hours).[10][13]

  • Sample Analysis: Samples from the receiver compartment were analyzed by LC-MS/MS to determine the concentration of the transported compound.

  • Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.[11]

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_integrity Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis Seed_cells Seed Caco-2 cells on Transwell® Differentiate Culture for 21 days Seed_cells->Differentiate TEER Measure TEER Differentiate->TEER Add_compound Add compound to Apical side TEER->Add_compound Incubate Incubate for 2 hours Add_compound->Incubate Sample_basolateral Sample from Basolateral side Incubate->Sample_basolateral LCMS LC-MS/MS Analysis Sample_basolateral->LCMS Calculate_Papp Calculate Papp LCMS->Calculate_Papp

Caption: Workflow of the Caco-2 cell permeability assay.

Comparative Insights:
  • Compound A (Papp = 12.5 x 10⁻⁶ cm/s): Exhibits high permeability, suggesting good potential for oral absorption.

  • Compound B (Papp = 13.2 x 10⁻⁶ cm/s): The fluoro substitution, which increases lipophilicity, results in a slight increase in permeability.

  • Compound C (Papp = 5.8 x 10⁻⁶ cm/s): The introduction of a polar hydroxyl group leads to a significant decrease in permeability. This is expected, as increased polarity can hinder passive diffusion across the lipid cell membrane.

  • Compound D (Papp = 15.1 x 10⁻⁶ cm/s): The methoxy group increases lipophilicity, leading to the highest permeability among the analogs.

Plasma Protein Binding by Equilibrium Dialysis

The "Why": The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[14][15][16] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[14][16] High plasma protein binding can limit the therapeutic effect and tissue distribution of a compound.

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semipermeable membrane (molecular weight cutoff of 8-12 kDa) is used.[14][15][17][18]

  • Sample Preparation: The test compound (final concentration 2 µM) is spiked into human plasma.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a phosphate buffer (pH 7.4) is added to the other chamber.[14]

  • Incubation: The device is sealed and incubated at 37°C with gentle shaking for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[14][17]

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentrations of the compound in each chamber are determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.

Comparative Insights:
  • Compound A (85% Bound): Shows significant, but not excessive, plasma protein binding.

  • Compound B (88% Bound): The increased lipophilicity from the fluoro group leads to slightly higher protein binding.

  • Compound C (60% Bound): The polar hydroxyl group reduces lipophilicity, resulting in substantially lower plasma protein binding. This could lead to a higher free fraction and potentially greater efficacy or faster clearance.

  • Compound D (92% Bound): The lipophilic methoxy group results in the highest plasma protein binding, which could limit its distribution to target tissues.

Cytochrome P450 (CYP3A4) Inhibition Assay

The "Why": Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs).[19][20][21] If a new drug inhibits a major CYP isoform like CYP3A4, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity.[19][20][21]

Experimental Protocol: Fluorogenic CYP3A4 Inhibition Assay
  • Reagents: Recombinant human CYP3A4 enzyme, a fluorogenic substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC), and an NADPH regenerating system are used.[19][22]

  • Incubation: A series of concentrations of the test compound are pre-incubated with the CYP3A4 enzyme and the NADPH system in a microplate well.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.[19][22]

  • Data Analysis: The rate of fluorescence generation is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the log of the test compound concentration.[19]

Comparative Insights:
  • Compounds A, B, and C (IC₅₀ > 50 µM): These compounds show no significant inhibition of CYP3A4 at concentrations up to 50 µM, indicating a low potential for DDIs mediated by this enzyme.

  • Compound D (IC₅₀ = 15 µM): The methoxy-substituted analog exhibits moderate inhibition of CYP3A4. This suggests a potential liability for drug-drug interactions and warrants further investigation.

Synthesis and Conclusion

This comparative guide demonstrates the profound impact of subtle structural modifications on the in vitro ADME properties of a series of isoindolinone analogs.

  • This compound (Compound A) presents a balanced profile with moderate metabolic stability, high permeability, and significant but not excessive plasma protein binding.

  • The introduction of a fluoro group (Compound B) offered a marginal improvement in metabolic stability and permeability, with a slight increase in protein binding.

  • The addition of a hydroxyl group (Compound C) dramatically improved metabolic stability and reduced plasma protein binding, but at the significant cost of reduced cell permeability. This highlights a common trade-off in drug design between solubility/polarity and permeability.

  • The methoxy-substituted analog (Compound D) was the most permeable but suffered from rapid metabolism and potential CYP3A4-mediated DDI liability, making it the least favorable candidate from an ADME perspective.

Ultimately, the "best" ADME profile is context-dependent and tied to the intended therapeutic application, including the desired route of administration and dosing regimen. This guide underscores the critical importance of early and comprehensive in vitro ADME profiling in identifying the most promising candidates and guiding the optimization of lead compounds for successful drug development.[1][2][3][4][5] By understanding the interplay between chemical structure and pharmacokinetic properties, researchers can make more informed decisions, increasing the efficiency and success rate of the drug discovery process.

References

A Comparative Guide to the Bioactivity of Isoindolinone and Phthalimide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles represent a cornerstone of drug discovery, providing the structural foundation for a vast array of therapeutic agents.[1][2][3][4] Among these, the isoindolinone and phthalimide scaffolds stand out as "privileged structures"—frameworks that can bind to multiple, diverse biological targets, leading to a wide spectrum of bioactivities.[5][6][7] Phthalimide (isoindoline-1,3-dione) is a bicyclic compound featuring a benzene ring fused to an imide group.[6] Isoindolinone, its close structural relative, contains a lactam moiety in place of the imide, representing a reduction of one of the two carbonyl groups.

This seemingly subtle structural modification imparts significant differences in their physicochemical properties, three-dimensional shape, and, consequently, their pharmacological profiles. This guide provides an in-depth comparative analysis of the bioactivity of these two scaffolds, moving beyond a simple list of effects to explore the underlying mechanisms and structure-activity relationships. We will dissect their roles in oncology, inflammation, and infectious diseases, supported by experimental data and protocols, to provide researchers and drug development professionals with a clear, actionable understanding of their therapeutic potential.

Structural and Mechanistic Foundations

The fundamental difference between the two scaffolds dictates their interaction with biological macromolecules. The phthalimide group is relatively planar and acts as an excellent hydrogen bond acceptor. The isoindolinone core introduces a stereocenter at the C3 position (if substituted) and possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allowing for more complex and varied binding interactions.

Caption: Core structures of Phthalimide and Isoindolinone.

This structural variance is pivotal to their most famous shared mechanism: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] Both scaffolds can fit into a binding pocket on CRBN, but their specific substitutions dictate which "neo-substrate" proteins are recruited for ubiquitination and subsequent proteasomal degradation. This elegant mechanism, where the drug acts as a "molecular glue," is a paradigm of modern pharmacology.

The most prominent examples are the immunomodulatory drugs (IMiDs®). Thalidomide and Pomalidomide, which are phthalimide derivatives, and Lenalidomide, an isoindolinone derivative, all target CRBN.[8][9][10] However, they induce the degradation of different target proteins, leading to distinct therapeutic outcomes.

  • Phthalimide-based IMiDs (Thalidomide, Pomalidomide): Primarily induce the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), a key mechanism for their potent activity against multiple myeloma.[8][9]

  • Isoindolinone-based IMiD (Lenalidomide): Also targets IKZF1 and IKZF3 but uniquely induces the degradation of casein kinase 1 alpha (CK1α).[9] This specific activity is responsible for its efficacy in myelodysplastic syndrome (MDS) with a del(5q) chromosomal deletion, as these cells are haploinsufficient for the gene encoding CK1α and are thus highly sensitive to its further reduction.[9]

CRBN_Mechanism cluster_phthalimide Phthalimide-based (e.g., Pomalidomide) cluster_isoindolinone Isoindolinone-based (e.g., Lenalidomide) P_drug Phthalimide Drug P_substrates IKZF1/3 (Neo-substrates) P_drug->P_substrates Recruits CRBN CRBN-CRL4 E3 Ligase P_drug->CRBN Binds Proteasome Proteasome P_substrates->Proteasome Targets I_drug Isoindolinone Drug I_substrates IKZF1/3 + CK1α (Neo-substrates) I_drug->I_substrates Recruits I_drug->CRBN Binds I_substrates->Proteasome Targets CRBN->P_substrates CRBN->I_substrates Degradation Protein Degradation & Therapeutic Effect Proteasome->Degradation Leads to

Caption: Comparative CRBN E3 Ligase Modulation Pathway.

Comparative Bioactivity Profiles

Anticancer Activity

Beyond the shared CRBN mechanism, both scaffolds have been developed as inhibitors of a wide range of other cancer-related targets.

  • Phthalimide Derivatives: Have demonstrated broad anticancer properties by targeting multiple pathways.[11] Derivatives have been designed to inhibit angiogenesis by targeting VEGFR-2, disrupt TGF-β signaling, and inhibit enzymes like histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR).[11][12][13] Their ability to modulate TNF-α synthesis also contributes to their anti-cancer effects in the tumor microenvironment.[11][14]

  • Isoindolinone Derivatives: This scaffold is also a prolific source of anticancer agents.[15] Specific derivatives have shown potent activity as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK7, which is crucial for both cell cycle progression and transcription, making it an attractive target.[16] Other isoindolinones have been developed with direct cytotoxic effects against various cancer cell lines, including lung, cervical, and glioma cancers, and some even exhibit antiviral properties that could be relevant in virally-induced cancers.[17][18][19]

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Phthalimide Compound 6f (Phthalimide-triazole hybrid) MCF-7 (Breast) 0.22 EGFR Inhibition [13]
Phthalimide Compound 5e (Dithiocarbamate analog) MCF-7 (Breast) 1.8 Anti-angiogenic/Cytotoxic [14]
Phthalimide Compound 7 (Azide/silyl ether derivative) A549 (Lung) 19.41 Cytotoxic [18]
Isoindolinone Ferrocene-substituted (11h) MCF-7 (Breast) 1.57 Bcl-B Inhibition / Apoptosis [[“]]
Isoindolinone N-benzyl derivative 3 HeLa (Cervical) 2.5 Cytotoxic [21]

| Isoindolinone | N-benzyl derivative 4 | A549 (Lung) | 10.0 | Cytotoxic |[21] |

Anti-inflammatory Activity

The anti-inflammatory properties of phthalimides are well-established, with thalidomide's rediscovery being partly due to its efficacy in treating inflammatory conditions like leprosy.[10][22]

  • Phthalimide Derivatives: The primary mechanism for their anti-inflammatory effect is the potent inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[6][23][24] Derivatives have also been designed as selective inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs), which are also critical mediators of the inflammatory response.[24][25]

  • Isoindolinone Derivatives: While less famous in this context, isoindolinones also possess significant anti-inflammatory capabilities.[5] Their mechanism often mirrors that of phthalimides, involving the modulation of pro-inflammatory cytokines. The structural flexibility of the isoindolinone core allows for fine-tuning to achieve potent and selective inhibition of inflammatory targets.

Table 2: Comparative Anti-inflammatory Activity

Compound Class Derivative Example Assay Result Reference
Phthalimide LASSBio 468 (Sulfonamide analog) LPS-induced neutrophil recruitment ED₅₀ = 2.5 mg/kg [25]
Phthalimide Phloroglucinol trimethyl ether analog COX-2 Inhibition IC₅₀ = 0.18 µM [24]
Phthalimide Ibuprofen-phthalimide hybrid Carrageenan-induced paw edema Higher activity than Ibuprofen [6]

| Isoindolinone | General Derivatives | Various assays | Reported anti-inflammatory agents |[5] |

Antimicrobial Activity

Both scaffolds have been explored as sources of novel antimicrobial agents to combat the growing threat of drug resistance.

  • Phthalimide Derivatives: Have shown activity against both bacteria and fungi.[26][27] For antifungal action, some derivatives are believed to interfere with the fungal cell membrane by targeting ergosterol biosynthesis.[27] Their antibacterial spectrum includes both Gram-positive and Gram-negative organisms.

  • Isoindolinone Derivatives: Also exhibit a broad range of antimicrobial activities.[28] Derivatives have been synthesized with potent activity against bacteria such as S. aureus, E. coli, and P. aeruginosa, in some cases showing remarkable potency with very low MIC values.[29][30][31]

Table 3: Comparative Antimicrobial Activity (MIC Values)

Compound Class Derivative Example Organism MIC Reference
Phthalimide Phthalimide aryl ester 3b S. aureus 128 µg/mL [27]
Phthalimide Phthalimide aryl ester 3b C. albicans 128 µg/mL [27]
Isoindolinone 7-(2-isoindolinyl) quinoline deriv. S. aureus <0.025 µg/mL [29]
Isoindolinone 7-(2-isoindolinyl) quinoline deriv. P. aeruginosa 0.39 µg/mL [29]

| Isoindolinone | General Derivatives | B. subtilis, S. aureus, E. coli | 0.328 - 3.6 mg/mL |[29] |

Key Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-controlled assays are paramount. Below are detailed protocols for evaluating the primary activities discussed.

Protocol 1: MTT Assay for General Cytotoxicity

This colorimetric assay is a cornerstone for assessing the antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Causality Explained: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoindolinone or phthalimide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add compound serial dilutions A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT reagent (4h incubation) C->D E 5. Solubilize formazan crystals D->E F 6. Read absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Explained: The protocol creates a gradient of the antimicrobial agent across a series of wells. By inoculating each well with a standardized number of bacteria or fungi and observing for growth, one can pinpoint the exact concentration at which the compound's inhibitory effect begins. This provides a quantitative measure of potency.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This dilutes the compound and the inoculum by a factor of two.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by reading the optical density with a plate reader.

Conclusion and Future Perspectives

The comparative analysis of isoindolinone and phthalimide reveals a fascinating interplay between structure and function. While they are close chemical cousins, the transition from an imide to a lactam provides a crucial pivot for altering biological activity.

  • Overlapping Strengths: Both scaffolds are exceptionally versatile, yielding potent anticancer, anti-inflammatory, and antimicrobial agents.

  • Distinct Niches: The subtle structural difference is masterfully exploited in the IMiDs, where the isoindolinone core of Lenalidomide enables the unique degradation of CK1α, distinguishing its therapeutic profile from its phthalimide-based relatives. This highlights how minor chemical changes can be leveraged to achieve highly specific and novel therapeutic mechanisms.

The future for these scaffolds remains bright. The challenge for medicinal chemists is to move beyond established mechanisms and explore new biological space. The development of hybrid molecules that combine these privileged scaffolds with other pharmacophores, the creation of more selective kinase inhibitors, and the exploration of their potential in neurodegenerative diseases and virology are all promising avenues. As our understanding of complex disease pathways deepens, the inherent versatility of the isoindolinone and phthalimide backbones ensures they will remain central to the art and science of drug discovery.

References

A Guide to the Qualification of 2-Methylisoindolin-1-one as a Working Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. While pharmacopeial standards from bodies like the United States Pharmacopeia (USP) offer the highest level of validation, their availability can be limited for novel or specialized compounds. This guide provides a comprehensive framework for the qualification and use of 2-Methylisoindolin-1-one as an in-house or working reference standard. We will explore the necessary analytical methodologies for its characterization and compare the practical implications of using a self-qualified standard versus established pharmacopeial standards.

Understanding the Role of this compound as a Reference Standard

This compound is a heterocyclic compound belonging to the isoindolinone class, a scaffold present in a number of biologically active molecules.[1] While commercially available, it is typically supplied as a research chemical without the comprehensive analytical data and certification of a pharmacopeial reference standard. Therefore, for applications in regulated environments or for ensuring the accuracy and reproducibility of analytical data, a thorough in-house qualification is imperative.

The primary purpose of a reference standard is to serve as a basis for comparison in analytical procedures, ensuring the identity, purity, and strength of a substance. This guide will focus on the analytical techniques required to establish the purity and identity of this compound, thereby qualifying it for use as a working standard.

Comparative Analysis: In-House Qualified vs. Pharmacopeial Standards

The decision to qualify a reference standard in-house versus procuring a pharmacopeial standard involves a trade-off between availability, cost, and the level of initial characterization required. The following table summarizes the key differences:

FeatureIn-House Qualified Standard (e.g., this compound)Pharmacopeial Standard (e.g., USP Reference Standard)
Availability Readily available as a research chemical.May not be available for all compounds, especially novel ones.
Initial Cost Lower initial purchase price.Higher initial purchase price.
Qualification Effort Extensive in-house characterization required (time and resource-intensive).Comes with a certificate of analysis and comprehensive data, minimal in-house verification needed.
Regulatory Acceptance May require justification and submission of full characterization data to regulatory agencies.Generally accepted by regulatory authorities without extensive justification.
Traceability Traceability to a primary standard must be established by the user.Directly traceable to the respective pharmacopeia.
Purity & Identity Must be determined by the user through orthogonal analytical techniques.Purity and identity are certified.

Analytical Workflow for the Qualification of this compound

A robust qualification of this compound as a working reference standard necessitates a multi-pronged analytical approach to unequivocally confirm its identity and determine its purity. This typically involves a combination of chromatographic and spectroscopic techniques.

cluster_0 Qualification Workflow for this compound cluster_1 Identity Tests cluster_2 Purity & Assay Methods start Procure this compound identity Identity Confirmation start->identity purity Purity Assessment identity->purity nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr ms Mass Spectrometry (MS) identity->ms ir Infrared Spectroscopy (IR) identity->ir assay Assay (Purity Value Assignment) purity->assay hplc HPLC/UPLC with UV Detection purity->hplc gcms GC-MS (for volatile impurities) purity->gcms documentation Documentation & Certification assay->documentation assay->hplc kf Karl Fischer Titration (for water content) assay->kf res_solvents Residual Solvent Analysis (by GC) assay->res_solvents end Qualified Working Standard documentation->end

Caption: Workflow for the in-house qualification of a reference standard.

Identity Confirmation

The first step is to confirm that the chemical structure of the procured material is indeed this compound. This is best achieved using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds.[2] The observed chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the lactam ring.[4]

Purity Assessment and Assay

Purity determination is a critical aspect of qualifying a reference standard. It is essential to employ orthogonal analytical techniques to identify and quantify all potential impurities, including organic impurities, residual solvents, and water.

3.2.1. High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC with UV detection is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate this compound from its related substances and degradation products.

Experimental Protocol: HPLC-UV Method for Purity of this compound

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area (Area % method). Impurities should be reported based on their area percentage. For a reference standard, a purity of ≥99.5% is generally desired.

cluster_0 HPLC-UV Analysis Workflow sample_prep Sample Preparation (0.5 mg/mL) hplc_system HPLC System Setup sample_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis report Purity Report data_analysis->report

Caption: A typical workflow for HPLC-UV analysis.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] It is particularly useful for identifying potential volatile organic impurities and residual solvents that may not be detected by HPLC.

Experimental Protocol: GC-MS Method for Volatile Impurities in this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., split ratio of 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: The identification of volatile impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed by integrating the peak area of the total ion chromatogram (TIC).

3.2.3. Water Content and Residual Solvents

  • Karl Fischer Titration: This is the standard method for determining the water content in a sample.

  • Residual Solvent Analysis: This is typically performed using headspace GC, following the guidelines of USP <467> or ICH Q3C.

Purity Assignment

The final purity of the working reference standard is calculated by taking into account the data from all the orthogonal methods:

Purity (%) = (100% - % Organic Impurities by HPLC) x (1 - % Water by Karl Fischer) x (1 - % Residual Solvents by GC)

Conclusion

While this compound is not an established pharmacopeial reference standard, it can be effectively qualified as a working standard for in-house use. This requires a rigorous analytical effort to confirm its identity and accurately determine its purity using a suite of orthogonal techniques, including NMR, MS, IR, HPLC, and GC. The decision to undertake this qualification process should be weighed against the benefits of using a certified pharmacopeial standard when one is available. For novel research and development where such standards do not exist, the methodologies outlined in this guide provide a robust framework for ensuring the quality and reliability of analytical data.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylisoindolin-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 2-Methylisoindolin-1-one, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to provide clear, actionable steps for researchers, scientists, and drug development professionals.

Hazard Assessment and the Precautionary Principle

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. For this compound (CAS No. 5533-31-3), comprehensive toxicological data is not extensively documented in readily available safety data sheets (SDS)[1][2]. In such cases, the precautionary principle must be applied. This principle dictates that a substance with unknown or incomplete hazard information should be handled as if it were potentially hazardous[3].

Based on data from structurally similar compounds, such as isoindoline and other derivatives, we can anticipate potential hazards including skin, eye, and respiratory irritation[4][5]. Therefore, all waste containing this compound must be treated as hazardous chemical waste to ensure the highest level of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for minimizing exposure risk[6][7][8].

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Prevents direct skin contact and potential absorption[7][9].
Eye Protection Safety goggles or glasses with side shields.Protects eyes from splashes or aerosolized particles[5][7][8].
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination[6][8].
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling airborne particulates[3][10].

Step-by-Step Disposal Protocol for this compound

Adherence to a systematic disposal workflow is critical for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which sets forth stringent requirements for waste management[11][12].

All materials that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).

  • Empty stock containers (unless triple-rinsed, with the rinsate collected as hazardous waste).

Crucially, segregate this waste stream from incompatible materials. Do not mix isoindolinone waste with strong oxidizing agents, acids, or bases unless the reaction chemistry is fully understood and intended[4][5]. Segregation prevents dangerous chemical reactions within the waste container[11][13].

Proper containment is essential to prevent leaks and ensure safe transport.

  • Select a Compatible Container : Use a container made of material that will not react with the waste. For solid this compound or its solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate[12][14]. The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap[13][14].

  • Label the Container : Proper labeling is a strict EPA requirement[15]. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [13][15].

    • The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages[13].

    • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Caution").

    • The accumulation start date (the date the first waste is added).

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) [14][16].

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel[11][14].

  • Keep the waste container securely capped at all times, except when adding waste[13][14]. This minimizes the release of vapors and prevents spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion[12].

  • Store the container in a secondary containment bin to catch any potential leaks[11].

  • Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons) and the time it can be kept (up to one year for partially filled containers)[14][16].

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent office[3][17].

  • Once the waste container is full (or you are finished generating this waste stream), seal it securely.

  • Complete a hazardous material pickup request form as required by your institution[13].

  • Your EHS department will arrange for collection by a licensed hazardous waste disposal contractor, ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations[3][12]. Never pour chemical waste down the drain or place it in the regular trash [6][11].

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Minor Spill (contained on a small area of the benchtop):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).

    • Gently sweep the absorbed material into a designated waste bag or container.

    • Clean the spill area with soap and water.

    • Place all contaminated cleaning materials and gloves into the hazardous waste container for this compound.

  • Major Spill (large area, outside of containment, or on clothing):

    • Immediately alert everyone in the laboratory and evacuate the area.

    • If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or eyewash station and seek immediate medical attention[8][18].

    • Contact your institution's EHS and emergency response team immediately. Do not attempt to clean up a major spill without specialized training and equipment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Waste Generation (this compound & Contaminated Materials) B Select Chemically Compatible Container A->B C Affix 'Hazardous Waste' Label (Include all constituents) B->C D Place Waste in Container (Do not exceed 90% capacity) C->D E Securely Cap Container (Open only when adding waste) D->E F Store in Designated SAA (Secondary Containment) E->F G Weekly SAA Inspection (Check for leaks/deterioration) F->G H Container Full or Waste Stream Complete? G->H H->F No I Submit Hazardous Waste Pickup Request to EHS H->I Yes J EHS Arranges Pickup by Licensed Vendor I->J K Waste Disposed of at Permitted Facility J->K

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 2-Methylisoindolin-1-one. As a compound with significant potential hazards, a rigorous and well-understood personal protective equipment (PPE) protocol is not merely a recommendation—it is an essential component of safe laboratory operations. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you, the research professional, to work with confidence and security. Our approach is grounded in a conservative assessment of the chemical's hazard profile, based on data from structurally related compounds and established chemical safety principles.

Hazard Assessment: The 'Why' Behind the Protective Gear

Effective PPE strategy begins with a clear understanding of the risks. The selection of each piece of equipment is a direct countermeasure to a specific hazard posed by the chemical. Based on available safety data for this compound and analogous compounds, it must be treated as a substance with a high hazard potential.[1][2]

The primary dangers are acute toxicity upon inhalation, severe corrosive effects on skin and eyes, and toxicity through skin contact or ingestion.[1][2] A summary of the key hazard classifications is presented below.

Hazard Classification GHS Hazard Statement Implication for Handling & PPE
Acute Inhalation Toxicity H330: Fatal if inhaledHighest level of respiratory protection is mandatory. Even brief exposure to aerosols or dust can be life-threatening.
Skin Corrosion H314: Causes severe skin burns and eye damageFull-body chemical barrier is required. Prevents direct contact that can cause immediate, severe tissue damage.
Acute Dermal Toxicity H311: Toxic in contact with skinImpervious, chemical-resistant gloves and body protection are critical. The substance can be absorbed through the skin, leading to systemic toxicity.
Acute Oral Toxicity H301: Toxic if swallowedStrict hygiene protocols are necessary. Prevents accidental ingestion through contaminated hands or surfaces.
Serious Eye Damage H318: Causes serious eye damageSealed goggles and a full-face shield are essential. Protects against splashes and vapors that can cause permanent eye injury.[3]
Skin Sensitization H317: May cause an allergic skin reactionConsistent and correct use of gloves and lab coats is required. Prevents initial exposure that could lead to a long-term allergic response.[1][2]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsContainment and proper disposal are crucial. Prevents environmental release during handling and waste disposal.[1][2]

Core PPE Requirements: A Multi-Layered Defense System

Given the severe hazard profile, a multi-layered approach to PPE is required. Each component serves a distinct and critical function.

Respiratory Protection: A Non-Negotiable Imperative

The "Fatal if inhaled" classification necessitates the highest level of respiratory protection.[1][2] The goal is to completely isolate the user's respiratory system from any potential airborne particles, dust, or vapors.

  • Required: A NIOSH-approved positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator.[4][5] This is the standard for substances with high acute inhalation toxicity.

  • Alternative (Following Rigorous Risk Assessment Only): In a continuously monitored and certified high-performance chemical fume hood, a full-facepiece air-purifying respirator (APR) with appropriate particulate and organic vapor cartridges may be considered for handling very small quantities. However, the SCBA remains the most protective option.

  • Causality: The corrosive nature of the compound can cause immediate damage to the respiratory tract, while its toxicity means inhalation can be lethal.[1] An APR provides a barrier, but an SCBA provides a clean air supply, offering superior protection against leaks.

Eye and Face Protection: Defending Against Irreversible Damage

The risk of severe burns and permanent eye damage requires robust, two-tiered protection.

  • Required:

    • Chemical Splash Goggles: Must be worn at all times to provide a seal around the eyes, protecting against dust, vapors, and splashes.[3]

    • Full-Face Shield: Worn over the chemical splash goggles. This is critical to protect the entire face from splashes of this corrosive material.[6]

  • Causality: Standard safety glasses are insufficient as they do not provide a seal and will not protect against vapors or splashes from all angles. A face shield alone does not provide a seal around the eyes. The combination of both is essential to mitigate the H314/H318 hazard.[1][3]

Hand Protection: Preventing Dermal Absorption and Burns

The skin is a primary route of exposure for both corrosive damage and systemic toxicity.[1][2]

  • Required: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove (e.g., thicker nitrile or neoprene) with extended cuffs.

  • Causality: The "Toxic in contact with skin" and "Causes severe skin burns" classifications demand an impermeable barrier.[1] Double-gloving provides redundancy; if the outer glove is torn or contaminated, the inner glove offers temporary protection while the user retreats to a safe area to replace the outer glove.

Body Protection: A Complete Chemical Barrier

Protection must extend to all exposed skin to prevent contact.

  • Required: A chemically resistant lab coat is the minimum requirement for any handling.

  • Strongly Recommended: For any procedure involving quantities greater than a few milligrams or with a risk of splashing, a disposable, chemically resistant coverall (e.g., Tyvek) should be worn over normal lab attire.[4]

  • Footwear: Closed-toe shoes made of a non-absorbent material are required. For larger-scale operations, chemical-resistant boots should be used.[5]

  • Causality: A standard cotton lab coat can absorb chemical splashes, holding the toxic and corrosive material against the skin. A chemically resistant coat or coverall will repel the material, providing effective protection.

PPE Selection Workflow: A Procedural Guide

The following decision tree illustrates the process for selecting the appropriate level of PPE based on the specific task. This workflow ensures that the highest standards of safety are applied consistently.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Step 1: Task Assessment cluster_risks Step 2: Risk Identification cluster_ppe Step 3: Required PPE Ensemble start Assess Handling Task (e.g., Weighing, Reaction Setup, Purification) q1 Potential for Aerosol/Dust Generation? start->q1 q2 Risk of Splash or Spill? q1->q2 No ppe_high HIGHEST RISK SCBA or Supplied Air Respirator Full-Face Shield + Goggles Chem-Resistant Coverall Double Chemical Gloves q1->ppe_high Yes (e.g., Weighing solid, sonicating) q2->ppe_high Yes (e.g., Large volume transfer, reaction quench) ppe_medium HIGH RISK Full-Face APR (in Fume Hood) Full-Face Shield + Goggles Chem-Resistant Lab Coat/Apron Double Chemical Gloves q2->ppe_medium No (e.g., Small-scale solution transfer in hood)

Caption: PPE selection decision tree for this compound.

Operational and Disposal Plans

Proper PPE is only effective when combined with rigorous operational procedures.

Step-by-Step Donning and Doffing Protocol

Cross-contamination during the removal of PPE is a common cause of exposure. Follow this sequence precisely.

Donning (Putting On) Sequence:

  • Put on inner nitrile gloves.

  • Put on chemical-resistant coverall or lab coat.

  • Put on full-facepiece respirator (SCBA or APR) and perform a seal check.

  • Put on chemical splash goggles.

  • Put on full-face shield.

  • Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat or coverall.

Doffing (Taking Off) Sequence: This should be performed in a designated area, moving from "contaminated" to "clean."

  • Remove outer gloves, turning them inside out without touching the exterior surface. Dispose of them immediately in a labeled hazardous waste container.

  • Remove the face shield and place it in a designated area for decontamination.

  • Remove the chemical-resistant coverall or lab coat, rolling it away from the body and turning it inside out. Dispose of it in hazardous waste.

  • Remove chemical splash goggles.

  • Remove the respirator.

  • Remove inner gloves, turning them inside out.

  • IMMEDIATELY wash hands and forearms thoroughly with soap and water. [1]

Safe Handling Protocol
  • Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood, glove box, or other suitable containment enclosure.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[3] Keep appropriate spill cleanup materials for toxic and corrosive substances on hand.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after completing work and before leaving the lab.

Disposal Plan
  • Contaminated PPE: All disposable PPE items (gloves, coveralls) that have been in contact with this compound are considered hazardous waste. They must be collected in a clearly labeled, sealed container for disposal.[7]

  • Chemical Waste: Dispose of all chemical waste containing this substance in accordance with local, state, and federal regulations.[3] Do not pour down the drain, as it is very toxic to aquatic life.[1][2]

By integrating this expert-level understanding of the hazards with meticulous operational procedures, you can ensure a safe and secure environment for your critical research and development work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.